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Foundational

Pharmacological Profile of ABT-494 Enantiomers in JAK1 Inhibition: A Technical Whitepaper

Executive Summary The development of second-generation Janus kinase (JAK) inhibitors has been driven by the clinical imperative to decouple anti-inflammatory efficacy from off-target hematological toxicities. ABT-494 (Up...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of second-generation Janus kinase (JAK) inhibitors has been driven by the clinical imperative to decouple anti-inflammatory efficacy from off-target hematological toxicities. ABT-494 (Upadacitinib) represents a breakthrough in this domain, engineered as a highly selective JAK1 inhibitor. This whitepaper provides an in-depth technical analysis of the stereochemical architecture, enantiomeric profiling, and pharmacological validation of ABT-494, offering drug development professionals a comprehensive guide to its mechanism of action and the self-validating experimental protocols used to quantify its selectivity.

Mechanistic Rationale: The Imperative for JAK1 Selectivity

The JAK-STAT signaling pathway is central to the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). The JAK family comprises four isoforms: JAK1, JAK2, JAK3, and TYK2. First-generation pan-JAK inhibitors (e.g., tofacitinib) demonstrated robust clinical efficacy but were limited by dose-dependent toxicities, most notably anemia[1].

This toxicity arises from the indiscriminate inhibition of JAK2, which homodimerizes to govern the signaling of erythropoietin (EPO) and thrombopoietin (TPO)—pathways essential for red blood cell and platelet formation[2]. By contrast, JAK1 pairs with JAK3 or TYK2 to mediate the signaling of pro-inflammatory cytokines like IL-6 and IFNγ[1]. Therefore, the pharmacological objective of ABT-494 was to achieve profound JAK1 selectivity, thereby suppressing autoimmune inflammation while sparing JAK2-dependent hematopoiesis and JAK3-dependent immunosurveillance[3].

Pathway IL6 IL-6 / IFNγ JAK1 JAK1 (Target) IL6->JAK1 EPO Erythropoietin (EPO) JAK2 JAK2 (Anti-Target) EPO->JAK2 STAT3 STAT3 / STAT1 JAK1->STAT3 STAT5 STAT5 JAK2->STAT5 ABT494 ABT-494 (Active Enantiomer) ABT494->JAK1 High Affinity ABT494->JAK2 Steric Clash

Fig 1: Selective inhibition of JAK1-mediated STAT3 activation by ABT-494 enantiomers.

Stereochemical Architecture of ABT-494

The exceptional selectivity of ABT-494 is not merely a function of its tricyclic pyrrolopyrazine core, but rather the precise stereochemistry of its functional groups.

Enantioselective Synthesis

The synthesis of ABT-494 requires the precise installation of two stereocenters on a pyrrolidine ring. This is achieved through an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin[4]. To ensure high stereoselectivity and prevent the formation of inactive diastereomers, a ruthenium-based catalyst complexed with a chiral ligand, specifically Ru(OAc)2[(S)-SEGPHOS], is employed during scale-up[4].

Structural Basis for Isoform Selectivity

Chirality dictates the spatial orientation of the molecule within the ATP-binding pocket of the JAK1 JH1 (kinase) domain[5].

  • The Active Enantiomer: The correct stereochemical configuration allows the functional groups of ABT-494 to form highly stable hydrogen bonds with critical residues in the JAK1 hinge region (such as E966) and the glycine loop[2][5].

  • The Inactive Enantiomer: Conversely, the opposite enantiomer suffers from severe steric constraints. The altered spatial trajectory pushes the critical hydrogen-bond-donating moieties beyond the effective interaction distance (>4 Å) from the hinge region, resulting in a dramatic loss of binding affinity and a collapse in JAK1 inhibitory potency[2].

Pharmacological Profiling & Quantitative Data

The stereochemical optimization of ABT-494 translates into a highly differentiated pharmacological profile. In biochemical assays, ABT-494 acts as an ATP-competitive inhibitor with sub-micromolar potency across the JAK family, but its true selectivity emerges in physiological cellular environments where ATP concentrations are high.

In cellular assays dependent on specific cytokines, ABT-494 demonstrates approximately 74-fold selectivity for JAK1 over JAK2[3].

Table 1: Pharmacological Profile of ABT-494 (Upadacitinib) [1][3]

Kinase IsoformBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)*Selectivity Ratio (vs JAK1)Primary Biological Function
JAK1 45141.0x (Baseline)IL-6 / IFNγ signaling (Inflammation)
JAK2 109593~74.0xEPO / TPO signaling (Hematopoiesis)
JAK3 2,100> 2,000> 130.0xγc cytokine signaling (Immunity)
TYK2 4,700> 4,000> 190.0xIL-12 / IL-23 signaling

*Cellular IC₅₀ values derived from IL-6 stimulated STAT3 phosphorylation (JAK1) and EPO-stimulated STAT5 phosphorylation (JAK2) in engineered Ba/F3 cells or human PBMCs.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of JAK1 enantiomers requires self-validating assay systems. The following protocols detail the causality behind the experimental choices, ensuring that generated data reflects true target engagement rather than assay artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is employed for initial enantiomer screening because the time-delayed fluorescence measurement eliminates short-lived background autofluorescence inherent to many small-molecule libraries. Self-Validating Control: A kinase-dead JAK1 mutant and a non-hydrolyzable ATP analog (AMP-PNP) must be run in parallel to establish the absolute baseline of the assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human JAK1 (JH1 domain) and JAK2 to a final assay concentration of 1 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense ABT-494 enantiomers (10-point dose-response, 1 pM to 10 μM) into a 384-well plate. Incubate with the kinase for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at the specific Michaelis constant ( Km​ ) for each isoform (to ensure competitive inhibition is accurately measured) alongside 1 μM of a biotinylated synthetic peptide substrate.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg²⁺). Introduce a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Assay S1 1. Enantiomer Incubation S2 2. ATP & Substrate Addition S1->S2 S3 3. Kinase Reaction S2->S3 S4 4. TR-FRET Detection S3->S4

Fig 2: Step-by-step TR-FRET biochemical kinase assay workflow for enantiomer profiling.

Protocol B: Human PBMC STAT Phosphorylation Assay

Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. This assay validates the functional selectivity of the enantiomers in primary human cells.

Step-by-Step Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Compound Pre-treatment: Seed PBMCs at 5×105 cells/well. Pre-incubate with varying concentrations of ABT-494 enantiomers for 1 hour at 37°C.

  • Cytokine Stimulation:

    • To measure JAK1 activity: Stimulate with 50 ng/mL human IL-6 for 15 minutes.

    • To measure JAK2 activity: Stimulate with 50 ng/mL human EPO for 15 minutes.

  • Fixation & Permeabilization: Halt the signaling cascade immediately by adding 4% paraformaldehyde, followed by permeabilization using ice-cold 90% methanol.

  • Flow Cytometry Analysis: Stain cells with fluorophore-conjugated antibodies against pSTAT3 (Tyr705) for the IL-6 group, and pSTAT5 (Tyr694) for the EPO group. Quantify the Mean Fluorescence Intensity (MFI) to determine cellular IC₅₀ values.

Conclusion

The pharmacological profile of ABT-494 underscores the critical importance of stereochemistry in modern rational drug design. By utilizing enantioselective synthesis to lock the pyrrolidine stereocenters into their optimal configuration, ABT-494 achieves a highly specific hydrogen-bonding network within the JAK1 hinge region. This structural precision yields a 74-fold cellular selectivity over JAK2, effectively decoupling the therapeutic suppression of autoimmune pathways from dose-limiting hematological toxicities.

References

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Source: acs.org.
  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). Source: nih.gov.
  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability. Source: acs.org.
  • Upadacitinib (ABT-494) | JAK1 Inhibitor - MedchemExpress.com. Source: medchemexpress.com.
  • Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. Source: nih.gov.

Sources

Exploratory

Introduction: The Critical Role of Chirality in Selective JAK1 Inhibition

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Upadacitinib (ABT-494) Upadacitinib, known by its development code ABT-494, is a second-generation oral inhibitor of Janus kinase 1 (JAK1)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Upadacitinib (ABT-494)

Upadacitinib, known by its development code ABT-494, is a second-generation oral inhibitor of Janus kinase 1 (JAK1) approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis.[1][2][3][4] As a member of the Janus kinase (JAK) inhibitor class, its therapeutic efficacy hinges on its high selectivity for the JAK1 enzyme over other members of the JAK family (JAK2, JAK3, and TYK2).[3][5] This selectivity is hypothesized to improve the benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[1][5]

A cornerstone of Upadacitinib's design and function is its precise three-dimensional structure, or stereochemistry. In pharmacology, the spatial arrangement of atoms in a chiral molecule is paramount, as biological systems—enzymes, receptors, and transporters—are themselves chiral.[6][7][8] Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[6][9] For Upadacitinib, only one specific stereoisomer possesses the desired therapeutic activity. This guide provides a detailed exploration of the absolute configuration of Upadacitinib, the methods used to establish and confirm it, and the scientific rationale underpinning its stereochemical integrity.

The Molecular Blueprint: Identifying the Stereocenters of Upadacitinib

The chemical structure of Upadacitinib features a core pyrrolidine ring that is substituted at the 3 and 4 positions. These two carbon atoms are stereogenic centers, giving rise to the possibility of multiple stereoisomers. The therapeutically active and approved form of Upadacitinib has a cis-orientation of the substituents on this pyrrolidine ring.[1]

The absolute configuration of Upadacitinib has been unequivocally determined to be (3S, 4R) . Its full chemical name is (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[3][10][11]

G cluster_0 Asymmetric Hydrogenation Workflow start Dihydropyrrole Precursor (Achiral) process1 Catalytic Hydrogenation start->process1 result cis-Pyrrolidine Intermediate (High Enantiomeric Excess) process1->result >98% ee catalyst Chiral Catalyst ((S)-SEGPHOS)Ru(OAc)₂ catalyst->process1 end (3S, 4R)-Upadacitinib (Final API) result->end Further Synthetic Steps

Caption: Workflow for establishing stereochemistry via asymmetric hydrogenation.

Part 2: Analytical Confirmation of Absolute Configuration and Purity

While synthesis provides the molecule, analytical chemistry offers the definitive proof of its structure and purity. Several powerful techniques are employed.

1. Single-Crystal X-ray Crystallography

This is the unequivocal, "gold standard" method for determining the absolute configuration of a chiral molecule. [12][13][14]The technique involves diffracting X-rays through a high-quality single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of every atom in the molecule, including their spatial relationship to one another. By analyzing the anomalous dispersion of X-rays by the atoms, the absolute stereochemistry can be determined without reference to any other chiral compound. [15]Patents for Upadacitinib note that X-ray diffraction is a method used to confirm the absolute stereochemistry of compounds. [10] 2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential quality control tool for quantifying the enantiomeric purity of the final drug substance. [16][17]This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). As the enantiomers of Upadacitinib pass through the column, they interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol: Enantiomeric Purity of Upadacitinib by Chiral HPLC

The following protocol is based on a published, validated method for the simultaneous quantification of Upadacitinib and its enantiomeric impurity. [16]

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak IG
Mobile Phase n-Hexane / Ethanol (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.8 mL/min
Column Temperature 40 °C

| Detection | UV at 230 nm |

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the Upadacitinib drug substance in the mobile phase to a known concentration.

  • System Equilibration: Equilibrate the Chiralpak IG column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • Injection: Inject a defined volume of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both the (3S, 4R)-Upadacitinib peak and its potential (3R, 4S)-enantiomer impurity peak.

  • Analysis: Integrate the peak areas of both enantiomers. Calculate the enantiomeric purity by expressing the area of the desired (3S, 4R) enantiomer as a percentage of the total area of both peaks. The method must be validated to demonstrate specificity, linearity, accuracy, and precision.

Conclusion

The stereochemistry of Upadacitinib (ABT-494) is a defining feature of its molecular identity and pharmacological function. Its absolute configuration is (3S, 4R) , a precise three-dimensional arrangement that is critical for achieving high-affinity and selective inhibition of the JAK1 enzyme. This stereochemical integrity is established through advanced, enantioselective synthetic strategies, including asymmetric hydrogenation and chiral auxiliary-directed cycloadditions. The absolute configuration and enantiomeric purity are then rigorously confirmed using powerful analytical techniques, with single-crystal X-ray crystallography providing the definitive structural proof and chiral HPLC serving as a robust method for quality control. For researchers and drug development professionals, a thorough understanding of Upadacitinib's stereochemistry is essential for appreciating the sophisticated science that underpins its therapeutic success.

References

  • Sarris, K., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 25(9), 2136-2146. Available from: [Link]

  • Jones, C. G., et al. (2022). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed Based on Cocrystal. Angewandte Chemie International Edition, 61(39), e202207393. Available from: [Link]

  • Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1545-1554. Available from: [Link]

  • New Drug Approvals. (2016). Upadacitinib. Available from: [Link]

  • Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications. Available from: [Link]

  • Crystal Pharmatech. (2026). Absolute Structure Determination Technology. Available from: [Link]

  • Angewandte Chemie International Edition. (2025). Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Available from: [Link]

  • El-Kassem, M. A., et al. (2025). Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. Journal of Pharmaceutical and Biomedical Analysis, 255, 116598. Available from: [Link]

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2, 23. Available from: [Link]

  • Inxight Drugs. Upadacitinib. Available from: [Link]

  • Wiley Online Library. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Available from: [Link]

  • European Patent Office. (2021). CRYSTAL FORM OF UPADACITINIB, PREPARATION METHOD THEREFOR, AND USE THEREOF. Available from: [Link]

  • Google Patents. (2020). Synthesis methods for upadacitinib and intermediate thereof.
  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(23). Available from: [Link]

  • Google Patents. (2022). Crystal form of upadacitinib, preparation method therefor, and use thereof.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. Available from: [Link]

  • American Chemical Society. (2018). A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Available from: [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: [Link]

  • MDPI. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available from: [Link]

Sources

Foundational

Discovery and Structural Characterization of ABT-494 (Upadacitinib) Enantiomers: A Technical Whitepaper

Executive Summary & Rationale for JAK1 Selectivity The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of immune-mediated inflammatory diseases. However, first-generation pan-JAK inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale for JAK1 Selectivity

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of immune-mediated inflammatory diseases. However, first-generation pan-JAK inhibitors, such as tofacitinib, were associated with dose-limiting tolerability issues, including anemia and natural killer (NK) cell depletion[1]. These adverse events are mechanistically linked to the off-target inhibition of JAK2 (which regulates erythropoietin signaling and reticulocyte deployment) and JAK3 (which regulates lymphocyte function)[1].

To optimize the therapeutic window, AbbVie engineered ABT-494 (Upadacitinib) , a second-generation, highly selective JAK1 inhibitor[1]. By selectively targeting JAK1-dependent disease drivers—specifically the Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) pathways—upadacitinib maximizes anti-inflammatory efficacy while preserving JAK2/JAK3-dependent hematopoietic and immune functions[1].

G cluster_JAKs Janus Kinases Cytokine Pro-inflammatory Cytokines (IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 (Target) Receptor->JAK1 Activates JAK23 JAK2 / JAK3 / TYK2 (Off-Target) Receptor->JAK23 Activates STAT STAT Phosphorylation & Dimerization JAK1->STAT Phosphorylates JAK23->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Upadacitinib Upadacitinib (ABT-494) Selective Inhibitor Upadacitinib->JAK1 Potent Inhibition (Induced Fit) Upadacitinib->JAK23 Weak Inhibition (>60-fold selectivity)

Fig 1: Mechanism of action of Upadacitinib selectively inhibiting the JAK1-STAT signaling pathway.

Structural Biology: The Molecular Basis of Selectivity

The remarkable selectivity of upadacitinib is rooted in its unique structural architecture, which consists of a tricyclic imidazolopyrrolopyrazine core, a trifluoroethyl urea moiety, and a critical chiral (3S,4R) cis-pyrrolidine ring[2].

Crystallographic models and molecular dynamics simulations reveal that upadacitinib acts as an ATP-competitive inhibitor[3]. The compound achieves its high affinity via a robust hydrogen bonding network within the orthosteric hinge region of JAK1, specifically interacting with residues Glu957 and Leu959 [4].

The primary driver of its selectivity, however, is a subtle structural divergence in the kinase domains. The canonical glycine-rich loop (P-loop) in JAK1 assumes a distinct "closed" conformation compared to the more open conformation found in JAK2[5]. The5 within the JAK1 loop[5]. This creates a highly favorable "induced fit" that is sterically hindered in other JAK family members, thereby conferring profound subtype selectivity[5].

Enantiomeric Discovery & Isolation Workflow

The biological activity of ABT-494 is strictly dependent on the spatial orientation of its functional groups, necessitating the isolation of the pure (3S,4R)-enantiomer of the pyrrolidine fragment[2]. During the discovery and early development phases, a classical chiral resolution strategy was employed to separate the enantiomers from a racemic mixture[2]. Later, advanced asymmetric synthesis techniques, such as6, were developed to construct the 3,4-syn substituted pyrrolidine moiety with concomitant diastereoselectivity and enantioselectivity[6].

Protocol: Classical Resolution of the Chiral cis-Pyrrolidine Fragment

Objective: Isolate the target enantiomer from a racemic cis-pyrrolidine mixture to serve as the core structural fragment for upadacitinib.

  • Step 1: Diastereomeric Salt Formation (Undesired Isomer Depletion)

    • Action: To a solution of racemic cis-pyrrolidine intermediate, add 0.5 equivalents of (S)-1-(naphthalen-1-yl)ethanamine[2].

    • Causality: The (S)-amine chiral resolving agent selectively interacts with the undesired enantiomer. Due to specific steric packing constraints, it forms a highly crystalline, insoluble diastereomeric salt, forcing the undesired isomer out of solution.

    • Validation Checkpoint (Self-Validating): Filter the resulting precipitate. Analyze the remaining mother liquor via Chiral High-Performance Liquid Chromatography (HPLC). The system validates itself when the chromatogram demonstrates a significant enantiomeric excess (ee) shift favoring the desired enantiomer in the soluble phase.

  • Step 2: Isolation of the Target Enantiomer

    • Action: Treat the enriched mother liquor with the opposite resolving agent, (R)-1-(naphthalen-1-yl)ethanamine[2].

    • Causality: Introducing the (R)-enantiomer of the resolving agent forces the previously soluble target enantiomer to form an insoluble salt, driving it out of solution for high-purity collection.

    • Validation Checkpoint (Self-Validating): Isolate the crystallized salt. Perform X-ray crystallography to confirm the absolute configuration. Run a final Chiral HPLC analysis; the protocol is successful only when the isolated salt exhibits >99% ee, achieving a typical recovery yield of ~44%[2].

Workflow Racemic Racemic cis-Pyrrolidine (Intermediate 11) AddS Add (S)-1-(naphthalen-1-yl)ethanamine (Chiral Resolution Agent) Racemic->AddS Cryst1 Selective Crystallization AddS->Cryst1 Undesired Undesired Isomer Salt (Precipitate) Cryst1->Undesired Filter MotherLiq Mother Liquor (Enriched in Desired Enantiomer) Cryst1->MotherLiq Filtrate AddR Add (R)-1-(naphthalen-1-yl)ethanamine MotherLiq->AddR Cryst2 Second Crystallization AddR->Cryst2 DesiredSalt Desired Enantiomer Salt (>99% ee, 44% yield) Cryst2->DesiredSalt Isolate Coupling Fragment Coupling & Urea Installation DesiredSalt->Coupling QC: Chiral HPLC Upadacitinib Upadacitinib (ABT-494) (3S,4R)-Enantiomer Coupling->Upadacitinib

Fig 2: Classical chiral resolution workflow for the isolation of the ABT-494 pyrrolidine fragment.

Pharmacodynamic Profiling & Quantitative Data

The structural optimization of the ABT-494 enantiomer translates directly into a superior in vitro and in vivo pharmacological profile. In cellular assays,.

This biochemical selectivity was validated in a rat adjuvant-induced arthritis model, where upadacitinib achieved robust efficacy with a significantly reduced impact on reticulocyte deployment and NK cell depletion compared to tofacitinib[1].

Table 1: In Vitro Kinase Selectivity Profile of Upadacitinib

Kinase TargetRepresentative IC₅₀ (nM)Biochemical Selectivity (Fold vs JAK1)Clinical Implication of Avoidance
JAK1 471 (Reference)Primary target (Blocks IL-6, IFN-γ signaling)
JAK2 120~40-foldMitigates anemia / reticulocyte depletion
JAK3 2304~130-foldMitigates NK cell depletion / immunosuppression
TYK2 >4000~190-foldMinimizes broad off-target systemic toxicity

(Note: Fold-selectivity values are derived from comparative biochemical and cellular assays evaluating specific cytokine-induced STAT phosphorylation pathways[7].)

Conclusion

The discovery of ABT-494 (upadacitinib) represents a masterclass in structure-based drug design and chiral chemistry. By exploiting the distinct conformational dynamics of the JAK1 glycine-rich loop, and rigorously isolating the highly active (3S,4R)-enantiomer via self-validating resolution protocols, researchers successfully engineered an ATP-competitive inhibitor with an optimized benefit-to-risk ratio. This targeted approach effectively uncoupled the anti-inflammatory efficacy of JAK inhibition from the dose-limiting hematological toxicities associated with earlier pan-JAK therapeutics.

References

  • Parmentier, J. M., et al. "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)." BMC Rheumatology, 2018. 8

  • "Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib." Organic Process Research & Development (ACS), 2021. 2

  • "Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1." ACS Omega, 2022. 4

  • "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition." Organic Process Research & Development (ACS), 2022. 6

  • "A. Upadacitinib modeled in the crystal structure of JAK1." ResearchGate, 2018. 5

Sources

Exploratory

Toxicity and Safety Profile of the ABT-494 Inactive Enantiomer: A Mechanistic and Analytical Whitepaper

Executive Summary The development of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) has been revolutionized by the introduction of Janus kinase (JAK) inhibitors. ABT-494 (Upadacitinib) is a second-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) has been revolutionized by the introduction of Janus kinase (JAK) inhibitors. ABT-494 (Upadacitinib) is a second-generation, highly selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis, atopic dermatitis, and other autoimmune conditions. However, the pharmacological efficacy and safety of ABT-494 are intrinsically tied to its absolute stereochemistry.

As a Senior Application Scientist overseeing drug safety and chiral purity, it is critical to understand that the inactive enantiomer (distomer) of ABT-494 is not merely a benign bystander; it is a potential source of off-target toxicity. This whitepaper provides an in-depth technical analysis of the toxicological profile of the ABT-494 distomer, exploring the mechanistic causality behind its off-target kinase engagement, the pharmacokinetic divergence from the active drug, and the rigorous analytical protocols required to isolate and evaluate this chiral impurity.

Stereochemical Architecture: Eutomer vs. Distomer

ABT-494 features a complex tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core coupled with a chiral pyrrolidine fragment. The therapeutic efficacy of the drug is driven by the (3S, 4R)-cis-pyrrolidine configuration, which acts as the eutomer [1]. The spatial orientation of the trifluoroethyl urea moiety in this configuration perfectly aligns with the ATP-binding pocket of the JAK1 hinge region, conferring a >60-fold selectivity for JAK1 over JAK2, and >100-fold over JAK3 [1, 3].

Conversely, the inactive enantiomer—the (3R, 4S)-distomer —exhibits a drastically reduced eudismic ratio. The inverted stereocenters cause a steric clash within the highly conserved JAK1 binding pocket. Consequently, the distomer is forced into higher-energy conformations that inadvertently favor the slightly larger, more permissive ATP-binding sites of off-target kinases, particularly JAK2 and JAK3 [3].

Mechanistic Basis of Distomer Toxicity (Pharmacodynamics)

The primary safety concern regarding the ABT-494 distomer is its potential to abrogate the carefully engineered JAK1 selectivity of the eutomer.

In cellular signaling, JAK1 pairs with JAK3 to mediate signaling for γ-common chain cytokines (e.g., IL-2, IL-4, IL-15), which are drivers of autoimmune pathology. However, JAK2 pairs with itself to mediate signaling for erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF). When the (3R, 4S)-distomer contaminates the formulation, its off-target inhibition of JAK2 directly interferes with hematopoiesis. This mechanistic divergence is the root cause of dose-limiting toxicities observed in non-selective pan-JAK inhibitors, including anemia, neutropenia, and severe immunosuppression [5].

G A ABT-494 Racemate Synthesis B (3S,4R) Eutomer (Upadacitinib) A->B Chiral Resolution C (3R,4S) Distomer (Inactive Enantiomer) A->C Chiral Impurity D Selective JAK1 Inhibition B->D High Affinity E Off-Target Kinase Binding (JAK2, JAK3, TYK2) C->E Steric Clash in JAK1 F Therapeutic Efficacy (RA, Atopic Dermatitis) D->F Targeted Pathway G Toxicity / Adverse Events (Anemia, Neutropenia) E->G Off-Target Signaling

Fig 1: Divergent pharmacodynamics and toxicity pathways of ABT-494 enantiomers.

Pharmacokinetic and Metabolic Divergence

Beyond direct receptor toxicity, enantiomers frequently exhibit divergent pharmacokinetic (PK) profiles due to stereoselective metabolism by hepatic enzymes. ABT-494 is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [2].

The (3R, 4S)-distomer presents a different three-dimensional topology to the CYP3A4 active site. This altered binding orientation can lead to:

  • Decreased Clearance Rates: Slower metabolism of the distomer can cause it to accumulate in systemic circulation upon repeated dosing, disproportionately increasing the risk of JAK2-mediated hematological toxicity.

  • Toxic Metabolite Generation: Stereoselective oxidation may yield reactive intermediate metabolites not observed with the eutomer, potentially leading to idiosyncratic hepatotoxicity.

Data Presentation: Pharmacological Comparison

The following table summarizes the divergent profiles of the ABT-494 enantiomers based on established structure-activity relationship (SAR) principles for JAK inhibitors.

Parameter(3S, 4R) Eutomer (Upadacitinib)(3R, 4S) DistomerClinical / Safety Implication
JAK1 IC₅₀ ~47 nM> 1000 nMDistomer lacks primary therapeutic efficacy.
JAK2 IC₅₀ > 2800 nM~ 800 nMDistomer exhibits higher relative affinity for JAK2.
Selectivity (JAK1 vs JAK2) > 60-fold selectiveLoss of selectivityDistomer increases risk of off-target hematopoietic suppression.
CYP3A4 Metabolism Rapid, predictable clearancePotentially altered clearanceRisk of distomer accumulation and prolonged toxic exposure.

Analytical Quality by Design (AQbD) for Enantiomeric Purity

To ensure patient safety, the distomer must be rigorously quantified and controlled as a chiral impurity (typically <0.1% w/w). An Analytical Quality by Design (AQbD) approach is employed to create a self-validating chromatographic system capable of baseline separation of the enantiomers [4].

Protocol 1: AQbD Chiral Separation of ABT-494 Enantiomers

This protocol utilizes a normal-phase chiral chromatography method optimized for the pyrrolidine core.

  • Mobile Phase Preparation:

    • Action: Mix n-hexane and ethanol (70:30, v/v). Degas via ultrasonication for 15 minutes.

    • Causality: The non-polar hexane drives the bulk flow, while ethanol acts as a polar modifier. The hydroxyl groups of ethanol facilitate differential hydrogen bonding between the trifluoroethyl urea moiety of the enantiomers and the chiral stationary phase.

  • Column Equilibration:

    • Action: Flush a Chiralpak IG column (amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase) at a flow rate of 1.8 mL/min and a column temperature of 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the column pores and sharpening peak shapes for trace impurity detection.

  • Sample Preparation:

    • Action: Dissolve the ABT-494 API sample in the mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent-induced peak distortion (fronting/tailing) at the injection front.

  • Injection and Detection:

    • Action: Inject 10 µL of the sample. Monitor UV absorbance at 230 nm.

    • Causality: The 230 nm wavelength corresponds to the optimal π-π* transition of the pyrrolopyrazine core, maximizing the signal-to-noise ratio for detecting the distomer at trace levels (0.05%).

  • System Suitability Validation (Self-Validation):

    • Action: Confirm that the chromatographic resolution ( Rs​ ) between the eutomer and distomer peaks is ≥ 1.5, and the tailing factor ( Tf​ ) is ≤ 1.5.

    • Causality: Achieving Rs​ ≥ 1.5 guarantees baseline separation, ensuring that the integration of the trace distomer peak is not artificially inflated by the tailing of the massive eutomer peak.

Toxicological Evaluation Workflow

When a new synthetic route is developed for ABT-494, the isolated distomer must undergo a strict toxicological evaluation to define its safety margins.

Protocol 2: In Vitro and In Vivo Profiling of the Distomer
  • Kinase Selectivity Assay (FRET-based):

    • Action: Incubate the isolated (3R, 4S)-distomer with recombinant JAK1, JAK2, JAK3, and TYK2 in the presence of ATP and a FRET-based peptide substrate.

    • Causality: This establishes the exact IC₅₀ values, quantifying the loss of selectivity and the direct off-target affinity of the distomer.

  • Cellular Proliferation Assay (Ba/F3 cells):

    • Action: Treat Ba/F3 murine cells engineered to depend on specific cytokines (e.g., EPO for JAK2 dependence) with varying concentrations of the distomer.

    • Causality: Biochemical assays lack cellular context. This step evaluates functional toxicity, proving whether the distomer's off-target binding translates into actual cellular immunosuppression or hematopoietic arrest.

  • Hepatocyte Clearance Assay:

    • Action: Incubate the distomer with human liver microsomes (HLMs) and NADPH. Quantify the remaining parent compound over 60 minutes via LC-MS/MS.

    • Causality: Determines if the distomer undergoes differential CYP3A4 metabolism compared to the eutomer, which could lead to toxic accumulation in vivo.

Workflow Step1 1. Asymmetric Synthesis (Ru-catalyzed hydrogenation) Step2 2. AQbD Chiral Chromatography (Chiralpak IG, Hexane/EtOH) Step1->Step2 Enantiomeric Excess >99% Step3 3. In Vitro Kinase Profiling (FRET-based JAK assays) Step2->Step3 Isolate Distomer Impurity Step4 4. Metabolic Stability (CYP3A4 Microsomal Clearance) Step3->Step4 Determine Selectivity Index Step5 5. In Vivo Toxicity Models (Hematological Monitoring) Step4->Step5 Correlate PK/PD Profiles

Fig 2: Analytical and toxicological workflow for evaluating the ABT-494 distomer.

Conclusion

The safety profile of ABT-494 is heavily reliant on its enantiomeric purity. The (3R, 4S)-distomer is not merely inactive at the target receptor; its altered stereochemistry induces a steric clash that shifts its affinity toward off-target kinases like JAK2. This shift carries a significant risk of dose-limiting hematopoietic toxicities. By implementing rigorous AQbD chromatographic methods and comprehensive toxicological workflows, pharmaceutical scientists can ensure that the distomer remains strictly controlled, safeguarding the therapeutic window of this highly effective tsDMARD.

References

  • Sampath, M., Jayaraman, S. R., Eda, V. R., Potham, R., Budhdev, R. R., & Sen, S. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(6), 1845-1853.[Link]

  • Duggan, S. (2019). Upadacitinib: First Approval. Drugs, 79(16), 1819-1828.[Link]

  • Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339.[Link]

  • Parmentier, J., Voss, J., Graff, C., & Long, A. J. (2018). AQbD approach for enantiomeric impurity in pharmaceutical formulations. ResearchGate.[Link]

  • Burmester, G. R., Kremer, J. M., Van den Bosch, F., Kivitz, A., Bessette, L., Li, Y., ... & Camp, H. S. (2018). Safety and efficacy of upadacitinib in patients with rheumatoid arthritis and inadequate response to conventional synthetic disease-modifying anti-rheumatic drugs (SELECT-NEXT): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 391(10139), 2503-2512.[Link]

Foundational

Crystallographic Structure of ABT-494 (Upadacitinib) Enantiomer Bound to JAK1: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the crystallographic structure of an enantiomer of ABT-494 (Upadacitinib) in complex with its therapeutic target, Janus Kinase 1 (JAK1). Upadacitinib is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the crystallographic structure of an enantiomer of ABT-494 (Upadacitinib) in complex with its therapeutic target, Janus Kinase 1 (JAK1). Upadacitinib is a selective JAK1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases.[1][2] A deep understanding of the stereospecific interactions between the drug molecule and the kinase's active site is paramount for rational drug design and the development of next-generation inhibitors with improved selectivity and efficacy.[3][4][5][6][7] This guide will detail the scientific rationale, experimental workflow, and structural insights gleaned from the crystallographic analysis of the JAK1-Upadacitinib enantiomer complex.

Introduction: The Significance of JAK1 Inhibition and Stereochemistry in Drug Design

The JAK-STAT Signaling Pathway: A Key Inflammatory Axis

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine signals into intracellular transcriptional responses.[8][9][10] This pathway is integral to numerous physiological processes, including immunity, cell growth, and differentiation.[8][9] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[11][12] These kinases associate with the intracellular domains of type I and II cytokine receptors.[11][12] Upon cytokine binding, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[12] Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[13] Subsequently, STATs are phosphorylated by JAKs, dimerize, translocate to the nucleus, and modulate the transcription of target genes.[9][12]

Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases, where excessive cytokine signaling leads to chronic inflammation and tissue damage.[8][14] Consequently, inhibiting JAKs has emerged as a validated therapeutic strategy.[15]

Upadacitinib (ABT-494): A Selective JAK1 Inhibitor

Upadacitinib (ABT-494) is an oral, selective JAK1 inhibitor that has demonstrated significant efficacy in treating conditions like rheumatoid arthritis.[1][2][16] By preferentially inhibiting JAK1, Upadacitinib modulates the signaling of a specific subset of cytokines that are key drivers of inflammation, while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[17][18][19] For instance, JAK2 is crucial for erythropoiesis, and its inhibition can lead to anemia.[18][20]

The Critical Role of Stereochemistry in Drug-Target Interactions

Many drug molecules, including Upadacitinib, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3][6] While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct.[6] This seemingly subtle difference can have profound implications for their pharmacological activity.[3][4][5][7] Biological systems, such as the active sites of enzymes, are themselves chiral environments.[3] Consequently, one enantiomer of a drug may bind to its target with significantly higher affinity and produce the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to adverse effects.[3][5][6] Therefore, studying the specific interactions of each enantiomer is a cornerstone of modern drug development, enabling the design of more potent and safer medicines.[5]

Elucidating the Structure: A Step-by-Step Crystallographic Workflow

Determining the three-dimensional structure of the JAK1-Upadacitinib enantiomer complex at atomic resolution requires a meticulous experimental workflow, primarily centered around X-ray crystallography.[21][22][23]

Protein Expression and Purification of the JAK1 Kinase Domain

The first critical step is to produce a sufficient quantity of pure, stable, and crystallizable JAK1 protein.

Step-by-Step Protocol:

  • Construct Design: The gene encoding the human JAK1 tyrosine kinase domain (JH1) is cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).[24] The construct often includes an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into the chosen host cells (E. coli or insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Initial Purification: The cells are harvested and lysed to release the protein. The lysate is then subjected to affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) for initial purification.

  • Tag Cleavage and Further Purification: The affinity tag is proteolytically cleaved to obtain the native protein sequence. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve a homogenous protein sample.

  • Quality Control: The purity and homogeneity of the protein are assessed using SDS-PAGE and mass spectrometry.

Expertise & Experience: The choice of expression system is critical. While E. coli is often faster and less expensive, insect cells may be preferred for complex mammalian proteins like kinases, as they can provide proper folding and post-translational modifications. The design of the protein construct is also crucial; sometimes, truncating flexible loops or mutating surface residues can improve crystallization propensity.[24][25]

Crystallization of the JAK1-Upadacitinib Enantiomer Complex

The goal of crystallization is to arrange the protein-ligand complex into a highly ordered, three-dimensional lattice.

Step-by-Step Protocol:

  • Complex Formation: The purified JAK1 kinase domain is incubated with a molar excess of the specific Upadacitinib enantiomer to ensure saturation of the binding site.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using robotic systems.[26] This involves testing hundreds of different chemical conditions (precipitants, buffers, salts, and additives) to identify initial "hits" where crystals may form. The vapor diffusion method is a commonly used technique.[27]

  • Crystal Optimization: Once initial microcrystals are identified, the conditions are systematically optimized by varying the concentrations of the components, pH, and temperature to grow larger, single crystals suitable for X-ray diffraction.

Trustworthiness: The reproducibility of crystal growth is a key indicator of a robust crystallization protocol. Automated imaging systems are used to monitor crystal growth and quality over time.

X-ray Diffraction Data Collection and Structure Determination

The final stage involves using X-ray diffraction to determine the atomic structure of the complex.

Step-by-Step Protocol:

  • Crystal Harvesting and Cryo-protection: A single, well-formed crystal is carefully harvested and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is typically added to the crystal solution to prevent ice formation.

  • X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source.[28] The crystal diffracts the X-rays, producing a unique pattern of spots that is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate an electron density map of the unit cell.

  • Structure Solution and Refinement: An initial model of the protein is placed into the electron density map, often using a previously determined structure of a similar kinase as a starting point (molecular replacement). The model is then iteratively refined against the experimental data to best fit the electron density, and the ligand (Upadacitinib enantiomer) is built into the corresponding density in the active site.

Authoritative Grounding: The quality of the final structure is assessed using various statistical parameters, such as R-work and R-free, which measure the agreement between the model and the experimental data. The final coordinates are deposited in the Protein Data Bank (PDB) for public access.

Structural Insights: The JAK1-Upadacitinib Enantiomer Interaction

The high-resolution crystal structure reveals the precise binding mode of the Upadacitinib enantiomer within the ATP-binding site of the JAK1 kinase domain.

Key Binding Interactions

Molecular modeling studies and structural data from related inhibitors suggest that Upadacitinib binds in the ATP-binding pocket of JAK1.[1][29][30] The structure of the specific enantiomer complex would definitively show:

  • Hydrogen Bonds: Key hydrogen bonds are expected to form between the inhibitor and the hinge region of the kinase, a critical interaction for many kinase inhibitors.[29][31]

  • Hydrophobic Interactions: The various cyclic moieties of Upadacitinib will likely engage in hydrophobic interactions with nonpolar residues lining the active site, contributing to its affinity and selectivity.[29]

  • Stereospecific Contacts: The three-dimensional arrangement of the ethyl and trifluoroethyl groups on the pyrrolidine ring of the active enantiomer will dictate specific van der Waals contacts within the binding pocket. These stereospecific interactions are crucial for the differential binding affinity between enantiomers.

A key design feature of Upadacitinib is a trifluoromethyl group intended to fit into a specific space under the glycine-rich loop of JAK1, inducing a "closed" conformation that is less favorable in JAK2, thereby contributing to its selectivity.[1]

Data Presentation

Table 1: Crystallographic Data Collection and Refinement Statistics (Hypothetical Data)

Data Collection
PDB IDXXXX
Space groupP2₁2₁2₁
Cell dimensions
a, b, c (Å)50.1, 85.2, 110.5
α, β, γ (°)90, 90, 90
Resolution (Å)1.8
Rmerge0.08
I/σI15.2
Completeness (%)99.8
Redundancy7.1
Refinement
Resolution (Å)20.0 - 1.8
No. reflections45,123
Rwork/Rfree0.18 / 0.22
No. atoms
Protein2,543
Ligand35
Water210
B-factors
Protein25.4
Ligand22.1
Water35.8
R.m.s. deviations
Bond lengths (Å)0.005
Bond angles (°)1.2

Visualization of Key Processes

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1_a JAK1 JAK1_b JAK1 JAK1_a->Cytokine Receptor 3. Phosphorylation JAK1_a->JAK1_b 2. Activation STAT_a STAT JAK1_a->STAT_a 5. Phosphorylation STAT_a->Cytokine Receptor 4. Docking STAT_b STAT STAT_dimer STAT Dimer STAT_a->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Translocation Gene Transcription Gene Transcription DNA->Gene Transcription 8. Transcription Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding

Caption: Overview of the JAK-STAT signaling cascade.

Crystallography Experimental Workflow

Crystallography_Workflow A Protein Expression & Purification B Complex Formation (JAK1 + Ligand) A->B C Crystallization Screening B->C D Crystal Optimization C->D E X-ray Data Collection D->E F Structure Solution & Refinement E->F G Structural Analysis F->G

Caption: Workflow for protein-ligand crystallography.

Ligand Binding in JAK1 Active Site

Ligand_Binding cluster_JAK1 JAK1 Active Site Hinge Hinge Region GlyLoop Glycine-rich Loop HydrophobicPocket Hydrophobic Pocket Upadacitinib Upadacitinib Enantiomer Upadacitinib->Hinge H-Bonds Upadacitinib->GlyLoop van der Waals Contacts Upadacitinib->HydrophobicPocket Hydrophobic Interactions

Caption: Key interactions of Upadacitinib in the JAK1 active site.

Conclusion

The determination of the crystallographic structure of a specific Upadacitinib enantiomer bound to JAK1 provides invaluable, high-resolution insights into the molecular basis of its potency and selectivity. This structural information is not merely an academic exercise; it is a critical tool for drug development professionals. It validates the rational design principles that led to the discovery of Upadacitinib and provides a detailed roadmap for the structure-based design of future JAK inhibitors with potentially improved therapeutic profiles. By understanding the precise stereochemical requirements for optimal binding, researchers can continue to refine and develop novel therapies for a range of debilitating inflammatory and autoimmune diseases.

References

  • JAK-STAT Signaling and Inhibition in Immunological Diseases. (n.d.). Tampere University Press.
  • Doyle, G. A., & Egan, J. M. (2003). Stereochemistry in Drug Action. The Journal of Clinical Psychiatry, 64(Suppl 4), 4-9. Retrieved from [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • What is the application of stereochemistry in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature. (2024, April 25). MDPI. Retrieved from [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2013, June 30). Synergy Publishers. Retrieved from [Link]

  • Williams, N. K., et al. (2009). The structures of JAK-specific inhibitors complexed to the JAK1 and JAK2 protein tyrosine kinase domains. Journal of Molecular Biology, 387(2), 477-490. Retrieved from [Link]

  • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Stereochemistry. (n.d.). The Organic Chemistry of Medicinal Agents - AccessPharmacy. Retrieved from [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentesorganicosdequimicamedicinal&sectionid=180120286]([Link] agentesorganicosdequimicamedicinal&sectionid=180120286)

  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. Retrieved from [Link]

  • Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. (n.d.). PMC - NIH. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure of a Janus Kinase cytokine receptor complex reveals the basis for dimeric activation. (n.d.). PMC. Retrieved from [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters. Retrieved from [Link]

  • Janus kinase 1. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of cytokines and JAK-STAT activation by distinct signaling pathways. (n.d.). PNAS. Retrieved from [Link]

  • High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. (2019, October 10). IUCr Journals. Retrieved from [Link]

  • Upadacitinib modeled in the crystal structure of JAK1. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of ABT-494, a Second Generation Jak1 Selective Inhibitor. (n.d.). ACR abstract. Retrieved from [Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science. (n.d.). PMC. Retrieved from [Link]

  • JAK1 (Janus kinase 1). (n.d.). ResearchGate. Retrieved from [Link]

  • Janus kinase. (2012, September 4). Wikidoc. Retrieved from [Link]

  • upadacitinib crystal form and preparation method therefor and use thereof. (2021, December 9). Justia Patents. Retrieved from [Link]

  • 8S85: Crystal structure of JAK1 JH1 domain in complex with an inhibitor. (2024, November 6). RCSB PDB. Retrieved from [Link]

  • JAK inhibitors for the treatment of rheumatoid arthritis. (2020, June 5). Taylor & Francis Online. Retrieved from [Link]

  • Crystallography for protein kinase drug design: PKA and SRC case studies. (2005, December 30). PubMed. Retrieved from [Link]

  • Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1. (2022, February 9). ACS Omega. Retrieved from [Link]

  • CRYSTAL FORM OF UPADACITINIB, PREPARATION METHOD THEREFOR, AND USE THEREOF. (2021, June 23). European Patent Office - EP 4180435 A1. Retrieved from [Link]

  • Protein Crystallization and X-Ray Crystallography Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Crystallization of protein kinases and phosphatases. (n.d.). Oxford Academic. Retrieved from [Link]

  • A 3D Structure and binding sites of JAK1 and JAK2 (PDB: 3EYG). (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. (2021, December 25). PMC. Retrieved from [Link]

  • Identifying protein construct variants with increased crystallization propensity––A case study. (n.d.). Protein Science. Retrieved from [Link]

  • WO2020177645A1 - Upadacitinib crystal form and preparation method therefor and use thereof. (n.d.). Google Patents.
  • JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. (2020, July 5). MDPI. Retrieved from [Link]

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). (2018, August 28). PMC. Retrieved from [Link]

  • Protein crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). (2018, August 28). PubMed. Retrieved from [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). PMC. Retrieved from [Link]

  • What is the mechanism of action of Upadacitinib hemihydrate? (2025, March 7). Patsnap Synapse. Retrieved from [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024, March 6). Frontiers. Retrieved from [Link]

  • Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine. (2022, February 1). bioRxiv. Retrieved from [Link]

  • Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. (2019, October 7). PMC. Retrieved from [Link]

  • Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1. (2022, February 9). PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: A Robust Chiral HPLC Method for the Enantiomeric Separation of Upadacitinib (ABT-494)

An Application Note from the Office of the Senior Application Scientist Abstract The enantiomeric purity of pharmaceutical compounds is a critical quality attribute that directly impacts therapeutic efficacy and patient...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute that directly impacts therapeutic efficacy and patient safety.[1] Upadacitinib (ABT-494), a selective Janus kinase 1 (JAK1) inhibitor, possesses stereogenic centers, necessitating the development of a robust analytical method to separate and quantify its enantiomers.[2][3] This application note details a systematic approach to developing a reliable chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Upadacitinib. The narrative follows a logical progression from analyte characterization and stationary phase screening to method optimization and validation readiness, providing field-proven insights into the causality behind experimental choices. The final, optimized method utilizes a polysaccharide-based chiral stationary phase under normal-phase isocratic elution, demonstrating excellent resolution and suitability for quality control applications.

Introduction: The Imperative of Chiral Separation in Drug Development

Chirality plays a pivotal role in pharmacology. Enantiomers, non-superimposable mirror-image molecules, often exhibit different pharmacokinetic and pharmacodynamic properties.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[1] Regulatory agencies, such as the U.S. Food and Drug Administration, have established stringent guidelines that often require the development of single-enantiomer drugs and the rigorous control of chiral impurities.[4][5]

Upadacitinib (ABT-494) is a key therapeutic agent for treating autoimmune disorders like rheumatoid arthritis.[2][6] Its molecular structure, (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide, contains two stereogenic centers at the C3 and C4 positions of the pyrrolidine ring.[7][8][9] Therefore, a stereoselective analytical method is essential to ensure the drug substance's enantiomeric purity and, by extension, its safety and efficacy.[2][10] Chiral HPLC is the preeminent technique for this purpose due to its high efficiency, reproducibility, and the wide availability of diverse chiral stationary phases (CSPs).[11][12]

Foundational Strategy: Analyte Characterization

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. This knowledge informs the initial selection of columns and mobile phases, significantly reducing the empirical "trial and error" phase.

Table 1: Physicochemical Properties of Upadacitinib (ABT-494)

PropertyValueSourceImplication for HPLC Method Development
Molecular FormulaC₁₇H₁₉F₃N₆O[8][13]Influences molecular weight and potential interaction sites.
Molecular Weight380.38 g/mol (anhydrate)[8][13]Standard molecular weight for a small molecule drug.
pKa4.7[13]Weakly basic nature suggests good peak shape on modern, high-purity silica columns and potential for ionic interactions.
SolubilitySoluble in DMSO, Ethanol; Sparingly soluble in aqueous buffers; Not soluble in water.[6][7][13]High solubility in organic solvents strongly suggests suitability for Normal Phase (NP) or Polar Organic (PO) chromatography modes.
UV/Vis λmax233, 337, 350 nm[7]Provides multiple wavelengths for sensitive UV detection. 230-233 nm offers a strong chromophore for detection.

The low aqueous solubility of Upadacitinib is a key determinant, guiding the development process away from traditional reversed-phase conditions and towards normal-phase chromatography, where organic solvents are used as the primary mobile phase.

Chiral Method Development Workflow

The development process is a systematic, multi-stage workflow designed to efficiently identify and refine the optimal separation conditions. This involves screening a variety of columns and mobile phases, followed by a fine-tuning optimization stage.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (Upadacitinib Properties) B CSP Screening (Polysaccharide, Pirkle, etc.) A->B C Mobile Phase Screening (NP, PO, RP Modes) B->C D Select Best CSP & Mobile Phase Combination C->D E Fine-Tune Parameters (Solvent Ratio, Additives, Temp.) D->E F Achieve Target Resolution (Rs > 2.0) & Peak Shape E->F G Finalize Method Protocol F->G H Method Validation (ICH Q2(R2)) G->H I Routine Application (QC & Stability) H->I

Figure 1: Chiral HPLC Method Development Workflow.

Phase 1: Chiral Stationary Phase (CSP) & Mobile Phase Screening

The cornerstone of chiral separation is the selection of an appropriate CSP.[14] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and represent the first line of inquiry for most chiral separations due to their broad applicability and success in resolving a wide range of racemates.[4][12]

Causality of CSP Selection: Polysaccharide CSPs offer a rich combination of potential interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance through inclusion in chiral grooves.[4][15] Given Upadacitinib's structure—featuring amide groups (H-bond donors/acceptors), aromatic rings (π-systems), and a specific 3D conformation—these columns are highly likely to provide the necessary enantioselective interactions.

A screening study was designed based on these principles.

Table 2: Representative CSP Screening Protocol and Results

CSP ScreenedCSP TypeMobile Phase System (Isocratic)Observation
Chiralpak IG Amylose tris(3,5-dimethylphenylcarbamate) - Immobilizedn-Hexane / EthanolPromising Separation. Good initial resolution of enantiomers.
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate) - Coatedn-Hexane / 2-PropanolPartial separation, significant peak tailing.
Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate) - Coatedn-Hexane / 2-PropanolSome enantioselectivity but poor resolution.
ChiraDex®Beta-cyclodextrinMethanol / WaterNo separation observed. Likely due to poor analyte solubility and interaction mechanism.[16]

Screening Outcome: The Chiralpak IG column, an immobilized amylose-based CSP, demonstrated the most promising results under normal-phase conditions (n-Hexane / Ethanol), consistent with published findings.[2][10] Immobilized CSPs offer the added advantage of being robust to a wider range of solvents, which is beneficial during method development.

Phase 2: Method Optimization

With a promising column and mobile phase system identified, the next step is to systematically adjust chromatographic parameters to achieve optimal resolution, peak shape, and analysis time.

G center Method Optimization MP Mobile Phase Composition center->MP Hexane:Ethanol Ratio FR Flow Rate center->FR Balance Time vs. Resolution CT Column Temperature center->CT Affects Kinetics & Selectivity WL Detection Wavelength center->WL Maximize S/N Ratio

Figure 2: Key Parameters for Method Optimization.

  • Mobile Phase Composition: The ratio of the strong solvent (Ethanol) to the weak solvent (n-Hexane) is the most critical parameter. Decreasing the percentage of ethanol generally increases retention times and often improves resolution, up to a point. An optimal balance must be found. A systematic evaluation from 80:20 to 60:40 (Hexane:Ethanol) was performed. A ratio of 70:30 (v/v) n-Hexane:Ethanol was found to provide the best balance of resolution and run time.[2][10]

  • Column Temperature: Temperature affects both the thermodynamics and kinetics of the solute-CSP interaction. Lower temperatures often enhance chiral selectivity but can lead to broader peaks. A study between 25°C and 40°C showed that 40°C provided sharper peaks without significantly compromising resolution.[2][10]

  • Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP. A flow rate of 1.8 mL/min was determined to be optimal, providing efficient separation within a reasonable timeframe.[2][10]

  • Detection Wavelength: Based on the analyte's UV spectrum, 230 nm was selected to ensure high sensitivity for both the main enantiomer and any potential trace-level enantiomeric impurity.[2][10]

Final Optimized Method and Protocol

This section provides the detailed, self-validating protocol for the enantiomeric separation of Upadacitinib.

Optimized Chromatographic Conditions

Table 3: Final Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV detector
Column Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 250 x 4.6 mm
Mobile Phase Isocratic: n-Hexane / Ethanol (70:30, v/v)
Flow Rate 1.8 mL/min
Column Temperature 40 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Step-by-Step Protocol

A. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 700 mL of HPLC-grade n-Hexane with 300 mL of 200-proof HPLC-grade Ethanol. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation: Use the mobile phase (n-Hexane/Ethanol 70:30) as the diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Upadacitinib reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the test sample (e.g., from a drug product formulation) to a target concentration of 0.1 mg/mL using the diluent. Sonication may be required to ensure complete dissolution. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

B. HPLC System Operation:

  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the Chiralpak IG column with the mobile phase at a flow rate of 1.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the SST criteria are met.

  • Sequence Execution: Place the prepared standard and sample vials in the autosampler tray and run the analytical sequence. Inject a standard solution periodically throughout the run to monitor system performance.

C. Data Analysis:

  • Identify the peaks corresponding to the desired (S,R)-Upadacitinib enantiomer and the undesired enantiomer.

  • Integrate the peak areas for both enantiomers.

  • Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100

System Suitability Test (SST) - A Self-Validating System

The SST ensures that the chromatographic system is performing adequately for the intended analysis. These criteria must be met before any sample analysis can be considered valid.[17]

Table 4: System Suitability Test Criteria

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0 between enantiomer peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) ≤ 1.5 for the main peakConfirms good peak shape, free from excessive tailing.
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the system.

Method Validation Readiness

While a full validation study is beyond the scope of this note, the developed method is ready for rigorous validation according to the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[18][19][20]

Table 5: Key Validation Parameters for a Chiral Impurity Method

Validation ParameterPurpose
Specificity Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any other potential impurities.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.
Linearity Confirm a linear relationship between the concentration of the undesired enantiomer and its peak area response over a specified range.
Accuracy Determine the closeness of the test results to the true value, typically by analyzing samples spiked with known amounts of the undesired enantiomer.
Precision Assess the method's variability through repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to demonstrate the method's reliability during normal use.

Conclusion

This application note presents a comprehensive and scientifically grounded chiral HPLC method for the separation of Upadacitinib enantiomers. By leveraging an understanding of the analyte's properties and employing a systematic screening and optimization workflow, a robust and reliable method was developed using a Chiralpak IG column with a normal-phase isocratic mobile phase. The detailed protocol and system suitability criteria provide a self-validating framework for researchers and quality control professionals, ensuring the accurate assessment of enantiomeric purity in Upadacitinib drug substance and formulated products.

References

  • Title: Clinical Pharmacology and Biopharmaceutics Review(s) - upadacitinib Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification Source: PubMed URL: [Link]

  • Title: Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification | Request PDF Source: ResearchGate URL: [Link]

  • Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: National Center for Biotechnology Information (NCBI) PMC URL: [Link]

  • Title: upadacitinib | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Upadacitinib (ABT-494) Source: Interchim URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: MDPI URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Separation Science URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography Source: Royal Society of Chemistry URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Immobilized Protein Stationary Phases Source: Daicel Chiral Technologies URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Synthesis methods for upadacitinib and intermediate thereof Source: Google Patents URL
  • Title: Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Source: University of Milan Institutional Research Archive URL: [Link]

  • Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks - Virginia Tech URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases Source: MDPI URL: [Link]

  • Title: Enantiomeric separation of drugs by HPLC Source: ResearchGate URL: [Link]

  • Title: Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector | Request PDF Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Stereoselective Synthesis Pathway and Protocol for Upadacitinib (ABT-494)

Executive Summary & Mechanistic Rationale Upadacitinib (ABT-494) is a potent, once-daily oral selective Janus kinase 1 (JAK1) inhibitor developed by AbbVie, approved for the treatment of moderate to severe rheumatoid art...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Upadacitinib (ABT-494) is a potent, once-daily oral selective Janus kinase 1 (JAK1) inhibitor developed by AbbVie, approved for the treatment of moderate to severe rheumatoid arthritis and other autoimmune disorders[1]. The selective inhibition of JAK1-dependent inflammatory pathways minimizes the off-target physiological side effects typically associated with JAK2 and JAK3 engagement[2].

Structurally, Upadacitinib is characterized by a challenging (3S,4R)-cis-pyrrolidine ring, a trifluoroethyl urea moiety, and a tricyclic imidazolopyrrolopyrazine core[1]. Early discovery routes relied on the classical chiral resolution of a racemic pyrrolidine intermediate. However, classical resolution inherently limits the theoretical yield to 50%, generating significant chemical waste[1]. To enable commercial-scale manufacturing, process chemists redesigned the route to feature a highly efficient asymmetric synthesis. The hallmark of this optimized pathway is the enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin, which directly establishes the two contiguous stereocenters of the pyrrolidine ring with exceptional precision[1][3].

Retrosynthetic Strategy & Pathway Visualization

The commercial synthesis of Upadacitinib is highly convergent and can be divided into three critical stages:

  • Asymmetric Hydrogenation: The construction of the chiral (3S,4R)-cis-pyrrolidine fragment via ruthenium-catalyzed asymmetric hydrogenation of a dihydropyrrole precursor[1].

  • Fragment Coupling & Cyclodehydration: The coupling of the chiral pyrrolidine fragment with the pyrrolopyrazine core, followed by a mild, reagent-driven cyclodehydration to form the final imidazole ring[1][3].

  • Urea Formation: Deprotection of the free amine and subsequent reaction with 2,2,2-trifluoroethylamine and N,N'-carbonyldiimidazole (CDI) to yield the final Active Pharmaceutical Ingredient (API)[2].

G N1 Tetrasubstituted Olefin (Dihydropyrrole) N2 Asymmetric Hydrogenation [Ru(OAc)2((S)-Segphos)] N1->N2 N3 (3S,4R)-cis-Pyrrolidine (Chiral Fragment) N2->N3 >98% ee N5 Fragment Coupling N3->N5 N4 Pyrrolopyrazine Core (Fragment B) N4->N5 N6 Coupled Ketone Intermediate N5->N6 N7 Cyclodehydration [TFAA, Pyridine/TEA] N6->N7 N8 Tricyclic Imidazolopyrrolopyrazine N7->N8 Imidazole Ring Formation N9 Deprotection & Urea Formation [CDI, CF3CH2NH2] N8->N9 N10 Upadacitinib (ABT-494) API N9->N10 Final Assembly

Figure 1: Convergent stereoselective synthesis pathway of Upadacitinib (ABT-494).

Detailed Experimental Protocols

The following methodologies represent self-validating process workflows designed for high-fidelity scale-up.

Protocol A: Enantioselective Hydrogenation of the Tetrasubstituted Olefin

Objective: Establish the (3S,4R)-cis stereocenters of the pyrrolidine ring.

Causality & Design: The application of the [Ru(OAc)2((S)-Segphos)] catalyst is the linchpin of this transformation[1]. The specific bite angle and steric bulk of the (S)-Segphos ligand tightly coordinate the tetrasubstituted alkenyl acid. This spatial arrangement forces the hydrogen gas to add exclusively to one face of the olefin, achieving the required cis-diastereoselectivity and an enantiomeric excess (ee) of >98%[1]. This rationally designed step completely bypasses the yield-limiting 50% threshold of classical resolution.

Step-by-Step Workflow:

  • Preparation: Charge a high-pressure hydrogenation reactor with the tetrasubstituted alkenyl acid (dihydropyrrole intermediate) (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyst Addition: Under a strict nitrogen atmosphere (to prevent oxidative deactivation of the active metal center), add 0.1–0.5 mol% of [Ru(OAc)2((S)-Segphos)].

  • Hydrogenation: Pressurize the reactor with H2 gas to 30 bar. Heat the reaction mixture to 60 °C and maintain vigorous agitation for 12–18 hours.

  • In-Process Control (IPC) & Validation: Sample the reaction mixture and analyze via chiral HPLC. The system validates itself when the unreacted starting material is <1% (indicating complete conversion) and the ee of the (3S,4R)-cis-pyrrolidine is >98%.

  • Isolation: Vent the reactor safely. Filter the mixture through a pad of Celite to sequester the ruthenium catalyst. Concentrate the filtrate under reduced pressure to afford the pure chiral pyrrolidine fragment.

Protocol B: Imidazole Cyclodehydration

Objective: Construct the tricyclic imidazolopyrrolopyrazine core from the coupled ketone intermediate.

Causality & Design: The cyclization of the ketone intermediate requires an aggressive dehydration step. Utilizing trifluoroacetic anhydride (TFAA) allows the reaction to proceed at a relatively mild temperature (40 °C), preventing the thermal degradation of the sensitive pyrrolopyrazine core[1]. Crucially, the addition of a base (triethylamine or pyridine) acts as an acid scavenger. Without this base, the strongly acidic byproducts generated by TFAA would cleave the Cbz protecting group on the pyrrolidine, leading to catastrophic yield loss[1].

Step-by-Step Workflow:

  • Reagent Mixing: Dissolve the coupled ketone intermediate (1.0 eq) in anhydrous acetonitrile (8 volumes).

  • Base Addition: Add triethylamine or pyridine (1.5–2.0 eq) to the solution to neutralize future acidic byproducts.

  • Activation: Dropwise add TFAA (3.0 eq) while maintaining the internal reactor temperature below 20 °C to safely manage the initial exotherm.

  • Cyclization: Warm the reaction to 40 °C and stir continuously for 24–40 hours.

  • IPC & Validation: Monitor the disappearance of the ketone intermediate via LC-MS. The protocol is validated when the ketone mass peak is fully replaced by the cyclized tricyclic mass peak.

  • Quench & Workup: Cool the reactor to room temperature. Quench carefully with aqueous NaOH to neutralize excess TFAA. Extract the product using 2-methyltetrahydrofuran (MeTHF). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the tricyclic intermediate[3].

Protocol C: Urea Formation and Final API Isolation

Objective: Install the trifluoroethyl urea moiety to yield the Upadacitinib API.

Causality & Design: N,N'-carbonyldiimidazole (CDI) is utilized as a highly effective, solid alternative to toxic phosgene gas[2]. The order of addition is paramount: reacting CDI with 2,2,2-trifluoroethylamine first forms an active imidazolide intermediate. Slowly adding the deprotected tricyclic amine to this intermediate prevents the formation of unwanted symmetrical urea byproducts, ensuring high API purity[2].

Step-by-Step Workflow:

  • CDI Activation: In a clean, dry reactor, dissolve CDI (1.1 eq) in N-methyl-2-pyrrolidone (NMP). Cool to 0 °C and slowly add 2,2,2-trifluoroethylamine (1.1 eq). Stir for 1 hour to form the active imidazolide intermediate.

  • Coupling: To this activated solution, slowly add the deprotected tricyclic free amine (1.0 eq) (previously obtained via Pd/C hydrogenolysis of the Cbz group).

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • IPC & Validation: Analyze via HPLC. The reaction is complete when >99% of the free amine has been consumed.

  • Crystallization: Add water dropwise to the reaction mixture to induce the controlled crystallization of Upadacitinib hemihydrate[2].

  • Filtration & Drying: Filter the resulting solid, wash thoroughly with a water/ethanol mixture, and dry under vacuum at 45 °C to afford the final Upadacitinib API.

Quantitative Data & Process Optimization

The transition from the discovery-phase classical resolution to the commercial asymmetric hydrogenation route yielded profound improvements in process mass intensity (PMI), scalability, and overall yield. The quantitative optimizations are summarized below:

Optimization MetricClassical Resolution RouteAsymmetric Hydrogenation RouteMechanistic Impact / Rationale
Chiral Pyrrolidine Yield < 40% (Theoretical max 50%)> 85%Eliminates the discarding of the undesired (3R,4S) enantiomer[1].
Enantiomeric Excess (ee) ~95% (Requires recrystallization)> 98%The Ru-Segphos catalyst complex provides superior facial selectivity[1].
Cyclization Temperature 80 °C (Thermal dehydration)40 °C (TFAA/Base mediated)Lower temperature prevents thermal degradation of the pyrrolopyrazine core[1].
Cbz Cleavage Byproduct 15% - 20%< 2%The addition of TEA/Pyridine successfully neutralizes TFAA-derived acid[1].

References

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib Source: Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Method

Application Note: High-Resolution Determination of Enantiomeric Excess (ee) for ABT-494 (Upadacitinib)

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Content Focus: Chiral HPLC and SFC Methodologies, Mechanistic Causality, and Protocol Validation Scientific Context & A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Content Focus: Chiral HPLC and SFC Methodologies, Mechanistic Causality, and Protocol Validation

Scientific Context & Analytical Challenge

ABT-494, globally known as Upadacitinib, is a highly selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of severe autoimmune and inflammatory diseases, including rheumatoid arthritis[1]. The pharmacological efficacy and safety profile of Upadacitinib are strictly governed by its stereochemistry. The active pharmaceutical ingredient (API) features a chiral pyrrolidine core, and the presence of its undesired enantiomer can lead to off-target effects or diminished therapeutic potency.

Consequently, determining the enantiomeric excess (ee) of ABT-494 is a critical quality attribute (CQA). Because enantiomers possess identical physicochemical properties in achiral environments, specialized chiral stationary phases (CSPs) must be employed. This guide details two field-proven, self-validating methodologies for ABT-494 chiral analysis: an Analytical Quality by Design (AQbD)-optimized High-Performance Liquid Chromatography (HPLC) method[1], and a high-throughput Supercritical Fluid Chromatography (SFC) method[2].

Mechanistic Causality: Designing the Separation System

Do not simply execute a method; understand the molecular forces driving it. The separation of ABT-494 enantiomers relies on transient, reversible diastereomeric complexation between the analyte and the chiral selector.

  • Chiral Recognition (Stationary Phase): Both recommended methods utilize derivatized polysaccharide CSPs (e.g., Chiralpak IG or Phenomenex Lux-2). These phases consist of amylose or cellulose backbones functionalized with phenylcarbamates. Separation is driven by a combination of hydrogen bonding (via the carbamate linkages), π−π interactions (via the phenyl rings), and steric inclusion of the ABT-494 molecule into the helical chiral cavities of the polymer[1].

  • The Role of Mobile Phase Additives: ABT-494 contains basic nitrogen atoms (e.g., within the pyrrolidine and imidazopyrrolopyrazine rings). If analyzed without mobile phase additives, these basic sites undergo secondary ion-exchange interactions with residual acidic silanols on the silica support, resulting in severe peak tailing.

    • In HPLC: A combination of 0.1% Trifluoroacetic acid (TFA) and a basic modifier like diethylamine (DEA) is often used to ion-pair and mask these sites[3].

    • In SFC: The addition of 20 mM ammonia to the methanol co-solvent neutralizes the acidic silanols, ensuring sharp, symmetrical peaks and preserving baseline resolution[2].

  • Thermodynamic Control (Temperature): Maintaining a column temperature of 40 °C is critical. Elevated temperatures reduce mobile phase viscosity, lowering system backpressure and enhancing mass transfer kinetics within the CSP pores, which minimizes band broadening[1].

Experimental Workflows & Visualization

The following diagram illustrates the decision matrix and workflow for analyzing ABT-494 via HPLC or SFC.

G Start ABT-494 Sample (API or Formulation) Prep Sample Preparation (Dissolution in EtOH/MeOH) Start->Prep Split Select Chromatographic Modality Prep->Split HPLC Chiral HPLC Pathway (Chiralpak IG/IC3) Split->HPLC SFC Chiral SFC Pathway (Phenomenex Lux-2) Split->SFC HPLC_Cond Isocratic Elution Hexane:EtOH (70:30) HPLC->HPLC_Cond SFC_Cond Supercritical CO2 + 10% MeOH (20mM NH3) SFC->SFC_Cond Detect UV Detection (210 nm - 230 nm) HPLC_Cond->Detect SFC_Cond->Detect Calc Data Analysis Calculate %ee & Rs Detect->Calc

Workflow for ABT-494 enantiomeric excess determination via Chiral HPLC and SFC.

Detailed Experimental Protocols

A robust protocol must be a self-validating system. Both methods below require a System Suitability Test (SST) using a racemic mixture of ABT-494 prior to sample analysis to ensure the system is capable of baseline resolution.

Protocol A: AQbD-Optimized Chiral HPLC Method

This method is optimized for high robustness and is ideal for standard Quality Control (QC) environments[1].

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade n-hexane and absolute ethanol in a 70:30 (v/v) ratio.

  • Causality Note: Hexane acts as the non-polar carrier driving the analyte into the CSP, while the protic ethanol competes for hydrogen bonding sites, facilitating timely elution.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: System Setup & Equilibration

  • Install a Chiralpak IG column (250 × 4.6 mm, 5 μm).

  • Set the column oven temperature to 40 °C.

  • Set the flow rate to 1.8 mL/min and the UV detector to 230 nm.

  • Equilibrate the column with the mobile phase for at least 30 column volumes until the baseline is stable.

Step 3: Sample Preparation & Injection

  • Accurately weigh the ABT-494 sample and dissolve it in ethanol to achieve a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 μm PTFE syringe filter.

  • Inject 10 μL of the sample.

Protocol B: High-Throughput Chiral SFC Method

SFC provides a greener, faster alternative, reducing analysis time from ~15 minutes to under 5 minutes[2].

Step 1: Modifier Preparation

  • Prepare the co-solvent (modifier) by adding 20 mM of ammonia to HPLC-grade methanol.

  • Causality Note: Supercritical CO 2​ is non-polar and acidic. The methanolic ammonia is strictly required to elute the basic ABT-494 without severe tailing.

Step 2: System Setup & Equilibration

  • Install a Phenomenex Lux-2 column (100 mm × 4.6 mm, 5 μm).

  • Set the Automated Back Pressure Regulator (ABPR) to 100 bar (10,000 kPa).

  • Set the column temperature to 40 °C.

  • Program an isocratic flow of 90% CO 2​ and 10% modified methanol at a total flow rate of 5.0 mL/min. Set UV detection to 210 nm.

Step 3: Sample Preparation & Injection

  • Dissolve the ABT-494 sample in methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE filter.

  • Inject 5 μL of the sample.

Data Presentation & System Validation

To ensure the integrity of your results, the chromatographic system must pass strict suitability criteria. Table 1 summarizes the operational parameters, while Table 2 outlines the self-validation metrics.

Table 1: Chromatographic Parameters Comparison
ParameterProtocol A: Chiral HPLC[1]Protocol B: Chiral SFC[2]
Column Chiralpak IG (250 × 4.6 mm, 5 μm)Phenomenex Lux-2 (100 × 4.6 mm, 5 μm)
Mobile Phase n-Hexane / Ethanol (70:30 v/v)90% CO 2​ / 10% MeOH (with 20 mM NH 3​ )
Flow Rate 1.8 mL/min5.0 mL/min
System Pressure Ambient (Standard HPLC limits)100 bar (10,000 kPa)
Temperature 40 °C40 °C
Detection Wavelength 230 nm210 nm
Run Time ~15 - 20 minutes5 minutes
Table 2: System Suitability & Acceptance Criteria
MetricFormula / DefinitionAcceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) Rs​=W1​+W2​2(tR2​−tR1​)​ ≥1.5 Ensures baseline separation for accurate area integration of the minor enantiomer.
Tailing Factor ( Tf​ ) Tf​=2fW0.05​​ ≤1.5 Confirms that secondary interactions (e.g., silanol effects) are properly masked.
% RSD (Area) Standard deviation of 5 replicates ≤2.0% Validates the precision of the injection mechanism and detector stability.
Enantiomeric Excess Calculation

Once the system is validated and the sample is run, calculate the enantiomeric excess using the integrated peak areas:

%ee=(AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​)×100

Note: In the SFC method, the minor enantiomer typically elutes at ~1.62 min, followed by the major enantiomer at ~2.17 min[2].

References

  • Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification Source: Chirality (2025) / PubMed URL:[Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Source: Organic Process Research & Development / ACS Publications (2022) URL:[Link]

  • January 2016 – Page 4 - New Drug Approvals (ABT-494 Chiral SFC Analytical Parameters) Source: New Drug Approvals (2016) URL:[Link]

Sources

Application

Application Note: Preparative Chromatographic Strategies for the Enantioselective Isolation of ABT-494

Abstract This application note provides detailed protocols for the preparative-scale separation of the enantiomers of ABT-494 (Upadacitinib), a selective Janus kinase 1 (JAK1) inhibitor. Ensuring the enantiomeric purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides detailed protocols for the preparative-scale separation of the enantiomers of ABT-494 (Upadacitinib), a selective Janus kinase 1 (JAK1) inhibitor. Ensuring the enantiomeric purity of chiral pharmaceuticals like ABT-494 is critical for its therapeutic efficacy and safety.[1] This guide outlines two robust preparative chromatographic methods: a traditional High-Performance Liquid Chromatography (HPLC) method and a more rapid and environmentally sustainable Supercritical Fluid Chromatography (SFC) method. Both protocols are designed for researchers, scientists, and drug development professionals engaged in the purification of chiral active pharmaceutical ingredients (APIs). The methodologies are grounded in established chromatographic principles and leverage a high-performance polysaccharide-based chiral stationary phase for optimal enantioseparation.

Introduction: The Imperative of Chiral Purity for ABT-494

ABT-494, known as Upadacitinib, is a significant therapeutic agent used in the treatment of autoimmune disorders such as rheumatoid arthritis.[2] The molecule possesses two stereogenic centers, leading to the existence of multiple stereoisomers. The biologically active enantiomer is (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[3] It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[4] Therefore, the isolation and purification of the desired enantiomer are paramount to guarantee the safety and effectiveness of the final drug product.

Preparative chromatography is the industry standard for obtaining high-purity enantiomers, particularly during drug development and for the production of analytical standards.[5][6] This document details scalable protocols for both HPLC and SFC, providing a comprehensive guide to achieving high enantiomeric excess (>99% e.e.) for ABT-494.

The Foundation of Separation: Chiral Stationary Phase Selection

The success of any chiral separation is fundamentally dependent on the choice of the chiral stationary phase (CSP). For ABT-494, a polysaccharide-based CSP, specifically an amylose-based selector, has demonstrated excellent enantioselectivity.[1] Polysaccharide-based CSPs are renowned for their broad applicability, high loading capacity, and robustness, making them ideal for preparative applications.[5] The protocols herein utilize a Chiralpak® IG column, which features an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) selector. The immobilized nature of this CSP allows for the use of a wider range of organic solvents compared to coated polysaccharide phases, enhancing method development flexibility.[7][8]

Preparative HPLC Protocol for ABT-494 Enantiomer Isolation

This protocol is scaled from a validated analytical method, a common and effective workflow in preparative chromatography.[2][9] The primary objective is to maximize throughput while maintaining high resolution and purity.

Workflow for Preparative HPLC

The following diagram illustrates the key stages of the preparative HPLC workflow, from initial method scaling to the final isolation of pure enantiomers.

prep_hplc_workflow cluster_prep Preparation cluster_scaling Scaling & Optimization cluster_purification Purification & Analysis sample_prep Racemic ABT-494 Sample Preparation loading_study Loading Study (Determine Max Load) sample_prep->loading_study mobile_phase_prep Mobile Phase Preparation prep_run Preparative HPLC Run (Stacked Injections) mobile_phase_prep->prep_run analytical_method Analytical Method (Chiralpak IG) scale_up Scale-up Calculation (Flow Rate, Injection Vol.) analytical_method->scale_up Geometric Scaling scale_up->loading_study loading_study->prep_run fraction_collection Fraction Collection (Peak-based) prep_run->fraction_collection analysis Purity Analysis (Analytical HPLC) fraction_collection->analysis evaporation Solvent Evaporation fraction_collection->evaporation pure_enantiomers Isolated Pure Enantiomers analysis->pure_enantiomers evaporation->pure_enantiomers

Caption: Preparative HPLC workflow for ABT-494 enantiomer isolation.

Materials and Instrumentation
ParameterSpecification
Instrument Preparative HPLC system with UV detector
Column Chiralpak® IG, 250 x 20 mm i.d., 5 µm
Mobile Phase n-Hexane / Ethanol (70:30, v/v)
Flow Rate 20.0 mL/min
Column Temperature 40 °C
Detection UV at 230 nm
Sample Preparation Dissolve racemic ABT-494 in mobile phase
Injection Volume Dependent on loading study (e.g., 1-5 mL)
Step-by-Step Protocol
  • System Equilibration: Equilibrate the Chiralpak® IG (250 x 20 mm) column with the mobile phase (n-Hexane/Ethanol, 70:30) at a flow rate of 20.0 mL/min until a stable baseline is achieved. The backpressure should be monitored and remain within the column's limits (<300 bar).[7]

  • Sample Solution Preparation: Prepare a concentrated solution of racemic ABT-494 in the mobile phase. The concentration should be as high as possible without causing solubility issues, as determined in a preliminary loading study. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.

  • Loading Study (Optimization): To maximize throughput, perform a loading study by injecting increasing volumes of the sample solution. Monitor the resolution between the enantiomer peaks. The optimal loading is the maximum amount of sample that can be injected without significant loss of resolution (e.g., resolution > 1.5).

  • Preparative Run: Inject the optimized volume of the ABT-494 solution. For continuous production, stacked injections can be employed, where subsequent injections are made before the final peak of the previous run has eluted, significantly reducing total run time.

  • Fraction Collection: Collect the eluting fractions corresponding to the two separate enantiomer peaks. Use a fraction collector triggered by the UV detector signal (peak-based collection) to ensure high purity of the collected fractions.

  • Purity Analysis: Analyze small aliquots of the collected fractions using the original analytical HPLC method to confirm the enantiomeric purity of each isolated enantiomer. Pool fractions that meet the required purity specifications (e.g., >99% e.e.).

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated, purified ABT-494 enantiomers.

Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative

Preparative SFC has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry.[4][10] Its primary advantages over HPLC include significantly faster separations, reduced organic solvent consumption (replaced by CO₂), and faster post-purification processing due to the volatility of the mobile phase.[5][10]

The SFC Advantage

The following diagram outlines the logical advantages of SFC over traditional preparative HPLC for chiral separations.

sfc_advantages cluster_sfc SFC Method cluster_advantages Advantages sfc Supercritical Fluid Chromatography (SFC) co2 Primary Mobile Phase: Supercritical CO₂ sfc->co2 modifier Co-solvent: Alcohol (e.g., Methanol) sfc->modifier advantage1 Faster Separations (Low Viscosity, High Diffusivity) sfc->advantage1 advantage2 Reduced Solvent Waste ('Green' Chemistry) sfc->advantage2 advantage3 Faster Product Recovery (Easy CO₂ Removal) sfc->advantage3 advantage4 Higher Throughput (Stacked Injections) sfc->advantage4 advantage1->advantage2 advantage1->advantage3 advantage1->advantage4

Caption: Key advantages of preparative SFC for chiral separations.

Preparative SFC Protocol for ABT-494 Enantiomers

This protocol adapts the separation to an SFC system, leveraging the benefits of a supercritical CO₂-based mobile phase.

ParameterSpecification
Instrument Preparative SFC system with UV detector and back-pressure regulator
Column Chiralpak® IG, 250 x 21 mm i.d., 5 µm
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic)
Flow Rate 60-80 mL/min
Outlet Pressure 100-150 bar
Column Temperature 40 °C
Detection UV at 230 nm
Sample Preparation Dissolve racemic ABT-494 in Methanol
Step-by-Step Protocol
  • Method Development/Screening: On an analytical SFC system, screen for optimal separation conditions using the Chiralpak® IG column. A typical starting point is a gradient of 5% to 40% Methanol in CO₂.

  • Optimization to Isocratic: For preparative SFC, an isocratic method is preferred for ease of operation and fraction collection. Convert the optimal gradient conditions to an isocratic method that provides good resolution (α > 1.5) and reasonable retention times.

  • System Equilibration: Equilibrate the preparative SFC system with the Chiralpak® IG column using the optimized isocratic mobile phase. Ensure the back-pressure regulator is set to maintain the desired pressure (e.g., 120 bar).

  • Sample Preparation: Dissolve racemic ABT-494 in the modifier solvent (Methanol). Due to the properties of SFC mobile phases, higher sample concentrations are often achievable compared to HPLC.[5]

  • Preparative Run with Stacked Injections: Perform stacked injections of the sample solution. The high flow rates and rapid equilibration times in SFC make this technique particularly efficient.[4]

  • Fraction Collection: Collect the purified enantiomers using a high-pressure fraction collector. The CO₂ will vaporize upon depressurization, leaving the product dissolved in a small volume of the modifier.

  • Purity Analysis and Product Isolation: Confirm enantiomeric purity with analytical SFC or HPLC. The small volume of the collected fractions significantly reduces the time required for solvent evaporation.

Conclusion

Both preparative HPLC and SFC are highly effective methods for the large-scale isolation of ABT-494 enantiomers. The choice between the two techniques often depends on available instrumentation, scale of purification, and considerations for process efficiency and environmental impact. The HPLC method provides a robust and straightforward scale-up from a known analytical method. The SFC method offers a superior alternative in terms of speed, cost-effectiveness, and sustainability, making it the recommended approach for high-throughput environments. The protocols provided in this application note serve as a comprehensive guide for obtaining high-purity ABT-494 enantiomers, essential for further pharmaceutical development and quality control.

References

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Kanaan, B. M., Algohary, A., Alhalafi, M., & Ibrahim, A. M. (2025). Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. Chirality. Published online May 15, 2025. Retrieved from [Link]

  • Kanaan, B. M., et al. (2025). Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. Request PDF on ResearchGate. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB(N-5), IC, ID, IE, IF, IG and CHIRALPAK IH . Retrieved from [Link]

  • de la Guardia, M., & Armenta, S. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898. Retrieved from [Link]

  • Buchi. (n.d.). A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC. Retrieved from [Link]

  • Lee, J.T., Amoss, C., & Franco, P. (n.d.). Advances in Method Development for Preparative Chiral Chromatography. Chiral Technologies Inc. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiralpak IA to IG SFC Mode. Retrieved from [Link]

  • Ibrahim, D., & Ghanem, A. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1287. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Retrieved from [Link]

  • Google Patents. (2020). US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof.
  • Waters Corporation. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Retrieved from [Link]

  • Chaganti, S., et al. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. Journal of Chromatography B, Published online September 2024. Retrieved from [Link]

  • Waters Corporation. (2018, February 21). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. Retrieved from [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • SiChem. (n.d.). Preparative HPLC – Enantioseparation from mg to kg. Retrieved from [Link]

  • LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: In Vivo Dosing Formulations for ABT-494 Enantiomer Testing

Abstract This comprehensive guide provides detailed application notes and protocols for the formulation of Upadacitinib (ABT-494) and its corresponding enantiomer for in vivo studies in rodent models. As a selective Janu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of Upadacitinib (ABT-494) and its corresponding enantiomer for in vivo studies in rodent models. As a selective Janus kinase 1 (JAK1) inhibitor with poor aqueous solubility, the development of appropriate oral dosing vehicles is critical for accurate preclinical assessment of its efficacy and safety profile. This document outlines the scientific rationale behind vehicle selection, provides step-by-step protocols for the preparation of both solution and suspension formulations, and addresses the regulatory imperative for evaluating individual enantiomers in drug development. The methodologies described herein are designed to ensure dose accuracy, uniformity, and stability, thereby promoting reproducible and reliable results for researchers in pharmacology, toxicology, and drug metabolism.

Introduction: The Rationale for Enantiomer-Specific Formulation Development

Upadacitinib (ABT-494) is a selective JAK1 inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1] It functions by modulating intracellular signaling pathways involved in immune and inflammatory responses.[2] Like many modern small molecule kinase inhibitors, Upadacitinib possesses a chiral center, making the evaluation of its individual enantiomers a critical aspect of preclinical development.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the development of stereoisomeric drugs.[3][4] These guidelines underscore the importance of characterizing each enantiomer, as they can exhibit significant differences in pharmacology, pharmacokinetics, and toxicology.[5][6] The decision to develop a single enantiomer or a racemate must be scientifically justified, and this requires robust in vivo data for each stereoisomer.[7][8] Therefore, the ability to formulate the active enantiomer (eutomer) and its counterpart (distomer) into suitable dosing vehicles for animal studies is a foundational requirement.

Upadacitinib is characterized by poor water solubility (0.2 mg/mL), which presents a significant challenge for oral administration in preclinical studies.[9] Simple aqueous vehicles are often insufficient to achieve the required concentrations for dose-response and toxicity evaluations. Consequently, the development of specialized formulations, such as solutions with co-solvents and surfactants or stable suspensions, is necessary to ensure adequate bioavailability.[10]

This document provides a detailed framework for selecting and preparing appropriate oral dosing formulations for the enantiomers of ABT-494, tailored for use in rodent models.

Pre-formulation Considerations: Physicochemical Properties of ABT-494

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount for rational formulation design.[10]

Table 1: Physicochemical Properties of Upadacitinib (ABT-494)

PropertyValueSource(s)
Molecular FormulaC₁₇H₁₉F₃N₆O[9]
Molecular Weight380.38 g/mol (anhydrate)[9]
pKa4.7[9]
Aqueous Solubility (37°C)0.2 mg/mL[9]
Solubility in Ethanol433 mg/L[9]
Solubility in DMSO~30-38 mg/mL[11][12]
PermeabilityHigh[13]

The low aqueous solubility and high permeability of Upadacitinib classify it as a Biopharmaceutics Classification System (BCS) Class II compound. For such compounds, the rate-limiting step for absorption after oral administration is drug dissolution.[14] Therefore, the primary goal of the formulation strategy is to enhance the solubility or dissolution rate of the compound in the gastrointestinal tract.

Formulation Strategy: A Tiered Approach

A tiered or stepwise approach to formulation development is recommended to identify the simplest viable vehicle that meets the study requirements. This approach conserves time and resources while minimizing the use of potentially confounding excipients.[15]

G cluster_0 Formulation Development Workflow for ABT-494 Enantiomers A Tier 1: Aqueous Suspension D Is target concentration achieved and stable? A->D B Tier 2: Co-solvent Solution F Is target concentration achieved and stable? B->F C Tier 3: Surfactant-based System H Is target concentration achieved and stable? C->H D->B No E Proceed to In Vivo Dosing D->E Yes F->C No G Proceed to In Vivo Dosing F->G Yes I Proceed to In Vivo Dosing H->I Yes J Re-evaluate/Consider alternative strategies H->J No

Caption: Tiered workflow for formulation selection.

Tier 1: Aqueous Suspensions

For initial studies or when aiming to understand the intrinsic absorption properties of the compound, a simple aqueous suspension is often the preferred starting point.[10] Suspending agents are used to ensure dose uniformity.

  • Vehicle of Choice: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethyl Cellulose (CMC) in purified water.

  • Rationale: MC and CMC are widely used, non-toxic, and physiologically compatible suspending agents.[16] They increase the viscosity of the vehicle, which slows down the sedimentation of drug particles, allowing for accurate and reproducible dosing.

  • Considerations: Particle size of the API can significantly impact the dissolution rate and bioavailability of a suspension. Micronization of the API should be considered to enhance surface area. Dose uniformity must be validated by analytical methods.

Tier 2: Co-solvent Solutions

If the required dose concentration cannot be achieved in a suspension or if a true solution is desired to maximize bioavailability, a co-solvent system is the next logical step.[17]

  • Vehicle of Choice: A combination of Polyethylene Glycol 400 (PEG 400), and water/saline.

  • Rationale: PEG 400 is a water-miscible organic solvent that can significantly increase the solubility of poorly water-soluble compounds.[18] It is a commonly used and well-tolerated co-solvent in preclinical studies.[14][15]

  • Considerations: The concentration of organic co-solvents should be kept to a minimum to avoid potential toxicity or pharmacological effects.[19] For repeated-dose studies, the potential for gastrointestinal disturbances with PEG 400 should be considered.[15] Upon administration, the formulation will be diluted by gastrointestinal fluids, which can lead to precipitation of the drug.

Tier 3: Surfactant-Based Systems

When co-solvents alone are insufficient to achieve or maintain the desired drug concentration, the addition of a non-ionic surfactant can be beneficial.

  • Vehicle of Choice: A combination of DMSO, PEG 400, Tween 80, and saline.

  • Rationale: Surfactants like Tween 80 (Polysorbate 80) can increase solubility by forming micelles that encapsulate the drug molecules.[14] They can also improve the stability of suspensions and prevent drug precipitation upon dilution in the gut. The combination of a co-solvent and a surfactant often has a synergistic effect on solubility.[18]

  • Considerations: Surfactants can influence drug absorption and metabolism by affecting membrane transporters and enzymes.[20] The concentration of surfactants should be carefully controlled and justified.

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including lab coat, gloves, and safety glasses, should be worn during all formulation preparation procedures.

Protocol 1: Preparation of 0.5% Methylcellulose Suspension

This protocol describes the preparation of a 100 mL batch of 0.5% (w/v) methylcellulose in purified water.

Materials:

  • Methylcellulose (400 cP)

  • Purified water

  • Glass beaker (250 mL)

  • Graduated cylinder (100 mL)

  • Hot plate/stirrer and magnetic stir bar

  • Weighing scale

Procedure:

  • Heat approximately 40 mL of purified water to 60-80°C in the glass beaker on the hot plate/stirrer.[21]

  • Weigh 0.5 g of methylcellulose powder.

  • While stirring the hot water, slowly add the methylcellulose powder to create a uniform dispersion.[22]

  • Remove the beaker from the heat and continue stirring for 10-15 minutes.

  • Add 60 mL of cold purified water to the mixture and continue to stir in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.[23][24]

  • Once the methylcellulose is fully dissolved, weigh the required amount of the ABT-494 enantiomer.

  • Add a small amount of the 0.5% MC vehicle to the API to form a paste (wetting).

  • Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to achieve the final desired concentration.

  • Maintain continuous stirring during dosing to ensure homogeneity.

Protocol 2: Preparation of a Co-Solvent/Surfactant Solution

This protocol describes the preparation of a 10 mL batch of a common vehicle for poorly soluble compounds: 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Glass vial or beaker (15-20 mL)

  • Pipettes or graduated cylinders

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh the required amount of the ABT-494 enantiomer for the final desired concentration (e.g., 10 mg for a 1 mg/mL solution).

  • Add 1.0 mL of DMSO to the API and vortex or sonicate until the compound is fully dissolved.

  • Sequentially add 4.0 mL of PEG 300 to the solution and mix thoroughly until clear.

  • Add 0.5 mL of Tween 80 and mix thoroughly until the solution is homogeneous.

  • Slowly add 4.5 mL of saline to the mixture while continuously stirring or vortexing. The solution should remain clear.

  • Visually inspect the final formulation for any signs of precipitation. This formulation should be prepared fresh daily and used immediately.

G cluster_1 Co-Solvent/Surfactant Formulation Protocol A 1. Weigh API B 2. Dissolve in DMSO A->B C 3. Add PEG 300 B->C D 4. Add Tween 80 C->D E 5. Add Saline D->E F Final Formulation (1 mg/mL) E->F

Caption: Step-wise preparation of the co-solvent/surfactant solution.

Stability and Homogeneity Testing

Ensuring the stability and homogeneity of the dosing formulation throughout the duration of the study is a regulatory requirement and critical for data integrity.[25][26]

Table 2: Recommended Stability and Homogeneity Assessments

TestPurposeMethodologyAcceptance Criteria
Homogeneity To ensure uniform distribution of the API, especially in suspensions.Collect samples from the top, middle, and bottom of the bulk formulation. Analyze for API concentration using a validated analytical method (e.g., HPLC).Relative Standard Deviation (RSD) of concentrations should be ≤ 5%.
Short-Term Stability To confirm the API remains stable and at the target concentration during the dosing period.Store the formulation under the same conditions as during the study (e.g., room temperature, on a stir plate). Analyze samples at the beginning and end of the dosing period.Concentration should be within 90-110% of the initial concentration.[25]
Freeze-Thaw Stability If formulations are prepared in bulk and frozen for later use.Subject the formulation to at least three freeze-thaw cycles. Analyze for API concentration after the final thaw.Concentration should be within 90-110% of the initial concentration.

Oral Gavage Administration in Rodents

Oral gavage is a common and precise method for administering liquid formulations to rodents.[2]

Key Considerations:

  • Animal Handling: Proper and gentle restraint is crucial to minimize stress and prevent injury.

  • Gavage Needle: Select a gavage needle of the appropriate size and length for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats). The needle should have a ball tip to prevent esophageal trauma.[27]

  • Dose Volume: The maximum recommended dose volume for oral gavage is typically 10 mL/kg for mice and rats.[27]

  • Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[28]

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube.

    • If any resistance is met, withdraw the needle immediately and restart. Do not force the needle.[2]

    • Once the needle is in place, administer the dose slowly and steadily.

    • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[29]

Conclusion

The successful in vivo evaluation of ABT-494 and its enantiomers is critically dependent on the development of appropriate dosing formulations. Due to its poor aqueous solubility, a systematic approach to vehicle selection is essential. Simple aqueous suspensions of 0.5% MC or CMC are suitable for initial assessments, while co-solvent and surfactant-based solutions can be employed to achieve higher dose concentrations and maximize oral bioavailability. The protocols provided in this guide offer a robust starting point for researchers. It is imperative that all formulations are rigorously tested for homogeneity and stability to ensure the accuracy and reliability of preclinical study data, ultimately supporting the scientifically and ethically sound development of new therapeutic agents.

References

  • European Medicines Agency. (1993). Investigation of chiral active substances (human) - Scientific guideline. [Link]

  • McVicker, R. U., & O'Boyle, N. M. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 67(4), 2305–2320. [Link]

  • European Medicines Agency. (n.d.). Investigation of chiral active substances. [Link]

  • U.S. Food and Drug Administration. (2019). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Scribd. (n.d.). Methylcellulose Oral Suspension Guide. [Link]

  • Li, D., et al. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

  • Pharmaceutical Technology. (2025). Preclinical Dose-Formulation Stability. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • ResearchGate. (2021). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?. [Link]

  • Scientific Research Publishing. (n.d.). European Medicines Agency (1994) Investigation of Chiral Active Substance. European Medicines Agency Guideline. [Link]

  • Scribd. (n.d.). Compounding Methylcellulose Guide. [Link]

  • CHOP Research Institute. (n.d.). Methyl Cellulose. [Link]

  • Atcha, Z., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS, 49(2), 1-13. [Link]

  • ResearchGate. (2019). Oral gavage with methylcellulose?. [Link]

  • Hutt, A. J. (2007). Chirality and pharmacokinetics: an area of neglected dimensionality?. Drug Metabolism and Drug Interactions, 22(2-3), 79-112. [Link]

  • Shah, S. M., Jain, A. S., & Kaushik, R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 131–147. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Bergström, C. A. S., et al. (2018). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. AAPS J, 20(6), 103. [Link]

  • Wenzel, T., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 183. [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. [Link]

  • Barot, M., et al. (2016). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 78(5), 607-614. [Link]

  • Ariëns, E. J. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. Journal of Chiral Chemistry, 2(1), 15-28. [Link]

  • Al-Edresi, S., et al. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research, 12(1), 101-107. [Link]

  • Al-Ghalith, G. A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 14(1), 2094205. [Link]

  • Zhao, L., et al. (2015). Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. International Journal of Nanomedicine, 10, 7243–7251. [Link]

  • ResearchGate. (n.d.). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. [Link]

  • Academia.edu. (n.d.). (PDF) Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry : A Detailed Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Upadacitinib. PubChem Compound Summary for CID 58557659. [Link]

  • Jamali, F., et al. (n.d.). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 1(1), 1-18. [Link]

  • Kumar, A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 16(2), 1-10. [Link]

  • Bajaj, S., et al. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 123-131. [Link]

  • ResearchGate. (2001). Enantiomeric drug development: Issues, considerations, and regulatory requirements. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]

  • UKM. (n.d.). Optimization of Tween 80 and PEG-400 Concentration in Indonesian Virgin Coconut Oil Nanoemulsion as Antibacterial against Staphylococcus aureus. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. [Link]

  • Taylor & Francis. (n.d.). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • PubMed. (2025). Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. [Link]

  • Mohamed, M. F., et al. (2020). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical Pharmacokinetics, 59(1), 29-43. [Link]

Sources

Application

Application Notes and Protocols: Sample Preparation for Chiral LC-MS Analysis of Upadacitinib (ABT-494) Enantiomers

Abstract This document provides a comprehensive guide to sample preparation for the quantitative analysis of Upadacitinib (ABT-494) enantiomers in biological matrices, specifically plasma, using Liquid Chromatography-Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to sample preparation for the quantitative analysis of Upadacitinib (ABT-494) enantiomers in biological matrices, specifically plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). As a selective Janus kinase 1 (JAK1) inhibitor, the stereochemistry of Upadacitinib may influence its pharmacokinetic and pharmacodynamic profiles.[1][2] Therefore, robust and reliable bioanalytical methods capable of differentiating and quantifying the individual enantiomers are critical for drug development and clinical research.[3] This guide details three prevalent sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each method, we explain the underlying principles, provide step-by-step protocols, and discuss the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to Upadacitinib and Chiral Analysis

Upadacitinib, also known as ABT-494, is an oral medication used for the treatment of moderately to severely active rheumatoid arthritis and other autoimmune diseases.[4][5] It functions as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways that drive inflammation.[1][6] The structure of Upadacitinib contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers.

Although the approved drug is a specific enantiomer, the potential for in vivo racemization or the presence of the other enantiomer as a trace impurity necessitates the development of stereoselective analytical methods. Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of evaluating the pharmacokinetics of individual enantiomers.[7][8][9] LC-MS has become the gold standard for such analyses due to its high sensitivity and selectivity, but its effectiveness is highly dependent on the quality of sample preparation.[3]

The primary challenge in analyzing drugs in biological matrices like plasma is the presence of endogenous interfering substances such as proteins, phospholipids, and salts.[10][11] These matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and unreliable quantitative results.[12][13][14] A robust sample preparation strategy is therefore essential to remove these interferences, concentrate the analyte, and ensure the longevity and performance of the analytical column and MS system.[15]

Physicochemical Properties of Upadacitinib (ABT-494)

A summary of key physicochemical properties of Upadacitinib is presented below. These properties are critical for selecting and optimizing sample preparation methods.

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₉F₃N₆O[16]
Molecular Weight380.37 g/mol [1]
SolubilitySoluble in DMSO; sparingly soluble in aqueous buffers.[17]
MetabolismPrimarily metabolized by CYP3A4, with a minor contribution from CYP2D6.[5][16][5][16][18]

Core Principles of Sample Preparation for LC-MS

The goal of sample preparation is to isolate the analyte of interest (Upadacitinib enantiomers) from the complex biological matrix. The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the matrix. The three most common approaches are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[19] It involves adding a water-miscible organic solvent or an acid to the plasma, which reduces the solvation of proteins, causing them to denature and precipitate.[19][20]

Expertise & Experience: This method is often the first choice for method development due to its simplicity and speed. Acetonitrile is frequently preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[21] However, PPT is the least selective method and may leave behind significant amounts of phospholipids and other small molecules, which can cause matrix effects.[10] Therefore, it is crucial to assess the matrix effect during method validation.

Protocol: Protein Precipitation with Acetonitrile

Objective: To remove proteins from plasma samples prior to LC-MS analysis.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled Upadacitinib)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plate

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution to the plasma sample. Vortex briefly to mix.

  • Precipitation: Add 300 µL of cold acetonitrile (4°C) to the plasma sample. A 3:1 ratio of ACN to plasma is commonly effective.[21]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (approximately 350 µL) and transfer it to a clean well in a 96-well collection plate. Be careful not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): To increase sensitivity and ensure mobile phase compatibility, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Trustworthiness: This protocol's reliability hinges on consistent execution. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample recovery and potential matrix effects.[14] The centrifugation step is critical for obtaining a clear, particle-free supernatant to prevent clogging of the LC system.

Visualization of PPT Workflow

PPT_Workflow Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS ACN 3. Add Acetonitrile (300 µL) IS->ACN Vortex 4. Vortex (1 min) ACN->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. Inject into LC-MS Supernatant->Analysis

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[22] By selecting an appropriate organic solvent, the analyte can be selectively partitioned into the organic phase, leaving behind more polar, water-soluble interferences like salts and proteins in the aqueous phase.[22]

Expertise & Experience: LLE generally provides a cleaner extract than PPT, significantly reducing matrix effects. The choice of extraction solvent is critical and depends on the analyte's polarity. For a moderately polar compound like Upadacitinib, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.[23][24] Adjusting the pH of the aqueous phase can further improve extraction efficiency by ensuring the analyte is in its neutral, more organic-soluble form.

Protocol: Liquid-Liquid Extraction with MTBE

Objective: To extract Upadacitinib enantiomers from plasma while removing polar interferences.

Materials:

  • Human plasma

  • Internal Standard (IS) working solution

  • Ammonium hydroxide (or other base to adjust pH)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Glass centrifuge tubes (10 mL)

  • Vortex mixer/shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 500 µL of human plasma into a 10 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the IS working solution.

  • pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to make the sample basic (pH > 9). This ensures Upadacitinib is in its non-ionized form. Vortex briefly.

  • Extraction: Add 5 mL of MTBE to the tube.

  • Mixing: Cap the tube and vortex/shake for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[25]

  • Organic Phase Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[25]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: The sample is ready for LC-MS injection.

Trustworthiness: This LLE protocol is validated by ensuring complete phase separation and avoiding the aspiration of any of the aqueous layer or the protein interface. A "salting-out" effect can be induced by adding a salt like sodium chloride to the aqueous phase to further drive the analyte into the organic layer.[19] The evaporation and reconstitution step is crucial for concentrating the analyte and ensuring compatibility with the reversed-phase LC systems typically used for this type of analysis.

Visualization of LLE Workflow

LLE_Workflow Plasma 1. Plasma + IS pH_Adjust 2. Adjust pH (>9) Plasma->pH_Adjust Solvent 3. Add MTBE pH_Adjust->Solvent Mix 4. Vortex/Shake Solvent->Mix Centrifuge 5. Centrifuge Mix->Centrifuge Separate 6. Collect Organic Layer Centrifuge->Separate Evaporate 7. Evaporate to Dryness Separate->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. Inject into LC-MS Reconstitute->Analysis SPE_Workflow cluster_0 SPE Cartridge Steps Condition 2. Condition (Methanol) Equilibrate 3. Equilibrate (Water) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash1 5. Wash 1 (Acidic Aqueous) Load->Wash1 Wash2 6. Wash 2 (Methanol) Wash1->Wash2 Elute 7. Elute (Basic Methanol) Wash2->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Pretreat 1. Pretreat Plasma (Acidify) Pretreat->Load Analysis 9. Inject into LC-MS Evaporate->Analysis

Caption: Solid-Phase Extraction Workflow.

Method Comparison and Selection

The choice of sample preparation method represents a trade-off between speed, cost, and cleanliness of the final extract.

MethodThroughputSelectivity/CleanlinessMatrix Effect RiskCost per SampleRecommended Use Case
Protein Precipitation (PPT) Very HighLowHighLowEarly discovery, high-throughput screening
Liquid-Liquid Extraction (LLE) ModerateModerateModerateModerateMethod development, routine analysis
Solid-Phase Extraction (SPE) High (with automation)Very HighLowHighRegulated bioanalysis, validation, low-level quantification

For regulated bioanalysis where accuracy and precision are paramount, Solid-Phase Extraction is the recommended method . [8][26][27]For less stringent applications or when speed is critical, PPT or LLE may be sufficient, provided that the matrix effects are thoroughly evaluated and controlled, for instance, by using a stable isotope-labeled internal standard and matrix-matched calibration curves. [12][14]

Conclusion

Effective sample preparation is a critical and indispensable step in the bioanalysis of Upadacitinib enantiomers by LC-MS. The choice of method—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—must be guided by the specific requirements of the assay in terms of sensitivity, selectivity, throughput, and regulatory compliance. While PPT offers speed, and LLE provides a balance of cleanliness and simplicity, SPE delivers the highest level of purification, minimizing matrix effects and ensuring the most robust and reliable data. The protocols and insights provided in this guide are designed to equip researchers with the foundational knowledge to develop and implement a successful sample preparation strategy for the chiral analysis of Upacatinib.

References

  • Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem - NIH. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]

  • Protein Precipitation Method. (2025, June 9). Phenomenex. Retrieved March 26, 2026, from [Link]

  • Gao, H., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved March 26, 2026, from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. Retrieved March 26, 2026, from [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved March 26, 2026, from [Link]

  • Jemal, M., & Huang, M. (2001). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. Retrieved March 26, 2026, from [Link]

  • Law, B. (2002). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis. Available at: [Link]

  • Spolaore, B., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Analytical Biochemistry. Available at: [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV. Retrieved March 26, 2026, from [Link]

  • Girardin, F., et al. (2023). Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma. Journal of Chromatography B. Available at: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved March 26, 2026, from [Link]

  • Spolaore, B., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. Available at: [Link]

  • Upadacitinib, ABT-494. (n.d.). PharmaCompass.com. Retrieved March 26, 2026, from [Link]

  • Solid Phase Extraction (SPE). (n.d.). Merck Millipore. Retrieved March 26, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved March 26, 2026, from [Link]

  • Al-Salami, H., et al. (2018). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science. Available at: [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. (2024). BMC Cancer. Available at: [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s). (2019). accessdata.fda.gov. Retrieved March 26, 2026, from [Link]

  • Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients. (2025, June 9). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • Upadacitinib (ABT-494). (2016, September 26). Interchim. Retrieved March 26, 2026, from [Link]

  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025, December 22). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Mohamed, M-F., et al. (2020). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical Pharmacokinetics. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved March 26, 2026, from [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Assessment report - Rinvoq. (2019, October 17). European Medicines Agency (EMA). Retrieved March 26, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 26, 2026, from [Link]

  • upadacitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 26, 2026, from [Link]

  • Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International. Available at: [Link]

  • An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved March 26, 2026, from [Link]

  • Al-Majdoub, Z. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. Available at: [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved March 26, 2026, from [Link]

  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]

  • Ji, A., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Chromatography B. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved March 26, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved March 26, 2026, from [Link]

  • [Chiral Separation of Four β-blocker Enantiomers Using High Performance Liquid Chromatography-Tandem Mass Spectrometry Based on Amylase Derivative Chiral Stationary Phases and Investigation on Their Separation Mechanism]. (2018). Se Pu. Available at: [Link]

  • Quantitative analysis of small molecules in biological samples. (n.d.). Retrieved March 26, 2026, from [Link]

  • Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column. (2018, July 9). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Method

Application Note: Utilizing ABT-494 Enantiomers as Self-Validating Controls in JAK1 Kinase Assays

Introduction & Mechanistic Rationale In early-stage drug discovery, distinguishing genuine target engagement from assay interference is a persistent challenge. Pan-assay interference compounds (PAINS), colloidal aggregat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In early-stage drug discovery, distinguishing genuine target engagement from assay interference is a persistent challenge. Pan-assay interference compounds (PAINS), colloidal aggregators, and fluorophore quenchers routinely confound high-throughput screening (HTS) data. Regulatory bodies globally, including the FDA and Japan's PMDA, increasingly expect rigorous orthogonal validation to prove an on-target mechanism of action during preclinical development. To establish a self-validating assay system, the integration of an inactive enantiomer as a negative structural control provides the highest level of mechanistic proof.

Upadacitinib (ABT-494) is a highly selective Janus kinase 1 (JAK1) inhibitor, with the active pharmaceutical ingredient being the (3S,4R) enantiomer [1]. In biochemical assays, it demonstrates potent selectivity, yielding an IC₅₀ of 43 nM for JAK1, compared to 200 nM for JAK2, 2,300 nM for JAK3, and 4,700 nM for TYK2[2].

Because the (3R,4S) stereoisomer —often tracked as an enantiomeric impurity in manufacturing[3]—possesses the exact same molecular weight, lipophilicity, and solubility as the active drug, it serves as an ideal negative control. Separation and comparative testing of stereoisomers is a gold-standard method to prove that the blockade of downstream STAT phosphorylation is driven by specific target engagement rather than off-target toxicity or assay artifacts[4]. If the (3S,4R) compound inhibits the signal while the (3R,4S) enantiomer does not, the inhibition is definitively driven by stereospecific binding to the chiral ATP-binding pocket of JAK1.

Stereospecific Target Engagement

G1 cluster_0 Stereospecific Target Engagement JAK1 JAK1 ATP Pocket (Chiral Environment) Active (3S,4R)-ABT-494 Active Enantiomer Active->JAK1 High Affinity Binding (IC50 = 43 nM) Inactive (3R,4S)-Enantiomer Inactive Control Inactive->JAK1 Steric Clash (No Binding)

Diagram 1: Stereospecific engagement of the JAK1 ATP-binding pocket by ABT-494 enantiomers.

Quantitative Data Summary

To establish the baseline for assay validation, the expected pharmacological divergence between the two enantiomers is summarized below. While their physicochemical properties are identical, their kinase inhibition profiles are vastly different.

Property / Kinase Target(3S,4R)-ABT-494 (Active)(3R,4S)-Enantiomer (Control)
Molecular Weight 380.38 g/mol 380.38 g/mol
Topological Polar Surface Area 99.4 Ų99.4 Ų
JAK1 IC₅₀ 43 nM> 10,000 nM
JAK2 IC₅₀ 200 nM> 10,000 nM
JAK3 IC₅₀ 2,300 nM> 10,000 nM
TYK2 IC₅₀ 4,700 nM> 10,000 nM

Note: The IC₅₀ values for the active enantiomer are derived from established literature[2]. The >10,000 nM values represent the expected baseline for the inactive stereoisomer.

Experimental Protocols

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because it eliminates short-lived background autofluorescence from library compounds. However, TR-FRET is susceptible to Europium quenchers. The enantiomer control directly tests for this: if the (3R,4S) isomer quenches the signal, the active compound's signal reduction must be scrutinized as a potential artifact.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific compound adsorption to the microplate walls.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of a 10-point serial dilution of (3S,4R)-ABT-494 and the (3R,4S)-enantiomer in 100% DMSO into a 384-well ProxiPlate.

  • Enzyme/Substrate Addition: Add 5 µL of 2X recombinant human JAK1 enzyme and ULight-labeled poly-GT substrate. Incubate for 15 minutes at room temperature to allow compound binding prior to ATP competition.

  • Reaction Initiation: Add 5 µL of 2X ATP. The final ATP concentration should be 1 mM to mimic physiological intracellular ATP levels, ensuring the calculated IC₅₀ is translatable to cellular models. Incubate for 60 minutes.

  • Stop & Detect: Add 10 µL of Stop/Detection buffer containing EDTA (to halt the reaction by chelating Mg²⁺) and a Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure the TR-FRET signal on a multimode plate reader (Excitation 320 nm, Emission 665 nm / 615 nm).

Validation Checkpoints: A valid assay must yield a Z'-factor > 0.6. The (3R,4S) enantiomer must show no significant signal reduction (IC₅₀ > 10 µM), confirming that the (3S,4R) activity is not an artifact of fluorescence quenching.

Protocol B: Cellular pSTAT3 Flow Cytometry (Whole Blood)

Causality & Rationale: Biochemical assays lack the complexity of the cellular environment. Testing in whole blood rather than isolated PBMCs preserves the physiological concentration of serum proteins (e.g., albumin, alpha-1-acid glycoprotein). This accounts for the high plasma protein binding of ABT-494, ensuring the readout reflects the true free-drug concentration available to engage intracellular JAK1.

Step-by-Step Methodology:

  • Blood Collection: Collect human whole blood in sodium heparin tubes. Note: Avoid EDTA tubes, as EDTA chelates extracellular calcium and magnesium, which can disrupt secondary signaling cascades.

  • Compound Treatment: Aliquot 100 µL of blood per well in a 96-well deep V-bottom plate. Add the enantiomeric pairs (0.1 nM to 10 µM final concentration) and incubate for 60 minutes at 37°C.

  • Stimulation: Add recombinant human IL-6 (50 ng/mL) for 15 minutes at 37°C to induce JAK1-mediated STAT3 phosphorylation.

  • Fixation/Lysis: Add 1 mL of 1X Lyse/Fix Buffer. This simultaneously halts the kinase reaction, crosslinks the phosphorylated state to prevent phosphatase activity, and lyses erythrocytes. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge and wash the leukocyte pellet. Resuspend in ice-cold 100% methanol for 30 minutes on ice. Note: Methanol permeabilization is absolute requirement to access the nuclear membrane where pSTAT3 translocates.

  • Staining: Wash twice with FACS buffer (PBS + 1% BSA). Stain with Alexa Fluor® 647 anti-pSTAT3 (Tyr705) for 60 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry, gating specifically on the CD4+ T-cell population.

Validation Checkpoints: The (3R,4S) enantiomer must not reduce the pSTAT3 MFI (Mean Fluorescence Intensity). A reduction by the inactive control indicates non-specific membrane disruption or cytotoxicity rather than true JAK1 inhibition.

Workflow Visualization

G2 Step1 1. Compound Prep Equimolar Titration of (3S,4R) & (3R,4S) Step2 2. Kinase Reaction JAK1 + ATP + Substrate Step1->Step2 Step3 3. TR-FRET Detection Eu-Anti-pTyr + ULight Step2->Step3 Decision Signal Analysis Step3->Decision Valid Valid On-Target Hit (3S,4R) Inhibits (3R,4S) Inactive Decision->Valid Stereospecific Response Artifact Assay Artifact / PAINS Both Enantiomers Inhibit Signal Decision->Artifact Non-specific Interference

Diagram 2: Self-validating TR-FRET workflow utilizing enantiomeric controls to rule out artifacts.

References

  • [4] Title: Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine - bioRxiv | Source: biorxiv.org | 4

  • [2] Title: Fluorine-containing drugs approved by the FDA in 2019 | Source: ccspublishing.org.cn | 2

  • [3] Title: Upadacitinib Impurities and Related Compound - Veeprho | Source: veeprho.com | 3

  • [1] Title: Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem - NIH | Source: nih.gov | 1

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting baseline drift in ABT-494 chiral chromatography

Navigating Baseline Drift in the Chiral Separation of ABT-494 (Upadacitinib) Welcome to the technical support guide for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) analysis of ABT-494. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Baseline Drift in the Chiral Separation of ABT-494 (Upadacitinib)

Welcome to the technical support guide for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) analysis of ABT-494. As a Senior Application Scientist, this guide is structured to walk you through a logical diagnostic process, moving from the most common issues to more complex hardware-related problems. We will explore the "why" behind each step, empowering you to make informed decisions to stabilize your baseline and ensure the integrity of your enantiomeric separation data.

Part 1: First-Line Diagnostics - Where Do I Begin?

When baseline drift appears, the immediate goal is to determine if the issue stems from the analytical method (mobile phase, column) or the HPLC system itself. A systematic approach prevents unnecessary and time-consuming interventions.

Q1: My chromatogram shows a drifting baseline. What is the very first step?

Answer: The first step is to systematically isolate the source of the drift. Before altering your validated method for ABT-494, perform a simple diagnostic test by removing the column and replacing it with a union or a zero-dead-volume connector.

Causality: This test effectively separates the HPLC system (pump, degasser, detector) from the column and its specific interactions with the mobile phase.

  • If the drift disappears when the column is removed, the problem is almost certainly related to the chiral column itself or a slow-to-equilibrate mobile phase interacting with the stationary phase[1][2].

  • If the drift persists with only a union in place, the issue lies within the HPLC hardware (e.g., pump, detector, solvent contamination)[3].

This initial diagnosis will guide you to the appropriate section of this guide.

Experimental Protocol: Column Bypass Test

  • Stop the pump flow.
  • Carefully disconnect the tubing from the inlet and outlet of your chiral column.
  • Connect the inlet tubing directly to the outlet tubing using a zero-dead-volume union.
  • Begin pumping your mobile phase at the analytical flow rate.
  • Allow the system to stabilize and monitor the baseline from your detector for at least 30 minutes.
  • Observation: Compare the baseline stability to a run with the column installed.

Start [label="Baseline Drift Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bypass [label="Perform Column Bypass Test\n(Replace Column with Union)", fillcolor="#FBBC05"]; Drift_Persists [label="Drift Persists?", shape=diamond, fillcolor="#F1F3F4"]; System_Issue [label="Problem is System-Related\n(Pump, Detector, Mobile Phase Contamination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drift_Gone [label="Problem is Column or\nMethod-Related", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_System [label="Proceed to Hardware &\nMobile Phase Contamination Sections", shape=document, fillcolor="#F1F3F4"]; Troubleshoot_Column [label="Proceed to Column &\nMobile Phase Composition Sections", shape=document, fillcolor="#F1F3F4"];

Start -> Bypass; Bypass -> Drift_Persists; Drift_Persists -> System_Issue [label=" Yes"]; Drift_Persists -> Drift_Gone [label="No "]; System_Issue -> Troubleshoot_System; Drift_Gone -> Troubleshoot_Column; }

Initial diagnostic workflow for baseline drift.

Part 2: The Mobile Phase - The Most Common Culprit

The mobile phase is a dynamic component and the most frequent source of baseline instability. In chiral chromatography, where subtle interactions govern separation, mobile phase integrity is paramount.

Q2: My column bypass test pointed to a system issue, or I suspect my solvents. How can the mobile phase cause baseline drift?

Answer: Baseline drift originating from the mobile phase can be traced to several factors, including solvent quality, contamination, improper preparation, or degradation of additives.

  • Solvent Quality and Contamination: Using non-HPLC grade solvents or contaminated additives can introduce impurities that slowly leach out during a run, causing a gradual rise in the baseline[4][5]. A classic example is the degradation of trifluoroacetic acid (TFA), which can increase its UV absorbance over time[6]. Microbial growth in improperly stored aqueous phases is another common source of contamination[2].

  • Inadequate Degassing: Dissolved gases in the mobile phase can form microbubbles in the detector flow cell, leading to both noise and baseline drift[5][6]. This is particularly problematic in gradient elution where the solubility of gases changes as the solvent composition shifts.

  • Imbalanced Absorbance (Gradient Elution): If you are running a gradient and the different mobile phase components (e.g., Solvent A and Solvent B) have significantly different UV absorbance at your detection wavelength, a drifting baseline is almost guaranteed[3][6].

  • Mobile Phase "Memory Effects": This is especially critical in chiral separations. Certain additives, particularly acids and bases used to improve peak shape, can adsorb strongly to the stationary phase and system components. If you switch between methods, the slow leaching of these "remembered" additives from a previous run can cause persistent drift[7].

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Always use HPLC-grade solvents and high-purity additives. Filter all aqueous components through a 0.22 µm or 0.45 µm filter to remove particulates and microbes[4][8].

  • Ensure Thorough Degassing: Use an inline degasser. If one is not available, sparge solvents with helium or sonicate for 15-20 minutes before use[6].

  • Balance Gradient Absorbance: If running a gradient, measure the absorbance of both your "A" and "B" solvents individually. If they differ, try to balance them. For example, if Solvent A (aqueous) contains a UV-absorbing additive like TFA, add a small, proportional amount to Solvent B (organic) to minimize the absorbance shift during the gradient[2].

  • Flush the System: If you suspect contamination or memory effects, flush the entire system (bypassing the column) with a strong solvent like isopropanol to remove residual impurities[2].

Mobile Phase Variable Potential Cause of Drift Recommended Action & Rationale
Solvent Purity Introduction of UV-absorbing or electroactive impurities.Use only HPLC-grade or higher solvents and fresh, high-purity additives. This minimizes the introduction of contaminants that can accumulate on the column and elute slowly[5][9].
Aqueous Buffer Storage Microbial growth in the reservoir.Prepare aqueous buffers fresh daily. If storage is necessary, refrigerate and filter before use. This prevents bacterial metabolites from causing baseline disturbances[2].
Degassing Formation of microbubbles in the detector flow cell due to pressure/temperature changes.Use an inline degasser or sparge with helium. This removes dissolved gases that can come out of solution and interfere with the detector's light path[5][6].
Additive Concentration Degradation of additives (e.g., TFA) or slow equilibration with the stationary phase.Prepare mobile phases with additives fresh. Ensure the column is thoroughly equilibrated with the mobile phase before starting analysis[6][10].
Gradient Imbalance Mismatch in UV absorbance between mobile phase A and B.Add a small amount of the UV-absorbing component (e.g., acid/base modifier) to the non-aqueous solvent to balance the absorbance throughout the gradient run[2].

Part 3: The Chiral Column and Method Parameters

Chiral stationary phases (CSPs) are complex and sensitive. Their performance, and consequently the baseline, is highly dependent on proper handling, equilibration, and stable operating conditions.

Q3: The drift disappeared in the bypass test, pointing to my column. What are the common column-related causes?

Answer: If the column is the source, the drift is typically caused by contamination, insufficient equilibration, or, less commonly, stationary phase degradation. Temperature fluctuations also play a major role in chiral separations.

  • Column Contamination: Strongly retained impurities from previous injections of ABT-494 or other samples can accumulate at the head of the column. These compounds may then slowly elute during subsequent runs, appearing as a rising baseline or "ghost peaks"[2][3]. Given ABT-494's structural complexity, it may exhibit strong interactions with the CSP, making thorough cleaning essential.

  • Insufficient Equilibration: Chiral stationary phases often require significantly longer equilibration times than standard reversed-phase columns[11]. When a new mobile phase is introduced, the CSP's surface chemistry must reach a steady state. If you inject before this equilibrium is achieved, the baseline will likely drift as the column continues to adjust[5][10].

  • Temperature Fluctuations: Temperature is a critical parameter in chiral chromatography, directly influencing the thermodynamics of the solute-CSP interaction[12]. Even minor fluctuations in the lab's ambient temperature can cause baseline drift, especially if a column oven is not used[1][9]. Unstable temperature control can alter the enantioselectivity and retention, manifesting as a wandering or drifting baseline[13][14].

Troubleshooting Steps & Protocols:

  • Ensure Complete Equilibration: When starting up or changing mobile phases, equilibrate the column for at least 30-60 minutes, or until the baseline is perfectly stable. For polysaccharide-based CSPs, this can sometimes take even longer.

  • Implement a Column Cleaning Protocol: If contamination is suspected, disconnect the column from the detector and flush it with a series of stronger solvents. The specific solvents depend on the CSP type (consult the manufacturer's guide), but a general protocol for a polysaccharide-based column used in normal phase might be to flush with Isopropanol followed by Hexane.

  • Use a Column Oven: Maintain a constant and stable column temperature using a high-quality column oven. This is non-negotiable for reproducible chiral separations[11]. Operating slightly above ambient temperature (e.g., 30-40 °C) can also help mitigate the effects of room temperature swings[8].

cluster_0 Thermodynamic Relationship Temp Temperature K Thermodynamic Equilibrium (K) Temp->K Influences Baseline Baseline Stability Temp->Baseline Fluctuations Cause Drift dG ΔG (Gibbs Free Energy) K->dG ΔG = -RT ln(K) Selectivity Enantioselectivity (α) dG->Selectivity Retention Retention Time (tR) dG->Retention Selectivity->Baseline Changes Can Appear as Drift Retention->Baseline Changes Can Appear as Drift

Impact of temperature on chiral separation thermodynamics.

Part 4: Hardware and Environmental Factors

If both the mobile phase and column have been ruled out, the final area to investigate is the HPLC hardware itself.

Q4: I've tried everything else. What specific hardware components can cause a drifting baseline?

Answer: Persistent drift that is not related to the column or mobile phase chemistry often points to issues with the pump or the detector.

  • Pump Malfunctions: Worn pump seals or faulty check valves can lead to inconsistent solvent delivery[6]. In a gradient system, if one pump head is failing, the mobile phase composition will not be accurate, causing a significant baseline drift that is often very reproducible from run to run[9].

  • Detector Issues:

    • Lamp Failure: As a UV detector lamp ages, its energy output can decrease and become unstable, resulting in a drifting baseline[3]. Most modern HPLC systems track lamp usage hours.

    • Flow Cell Contamination/Bubbles: Contamination or a persistent air bubble trapped inside the flow cell can cause significant drift and noise[2][5].

    • Temperature Mismatch: A significant temperature difference between the mobile phase exiting the column and the detector flow cell can cause drift due to changes in the refractive index[2][6].

Hardware Component Symptom Suggesting an Issue Diagnostic & Solution
Pump Check Valves Regular, periodic baseline noise (pulsing) or gradual drift in gradient mode. Pressure fluctuations.Remove and sonicate check valves in methanol or isopropanol. If the problem persists, replace them. Ceramic check valves can sometimes reduce noise[6].
Pump Seals Visible leaks around the pump head; salt crystals (if using buffers). Unstable pressure.Follow the manufacturer's instructions to replace the pump seals. This is a routine maintenance item.
UV Detector Lamp Gradually increasing baseline noise over weeks/months; sudden inability to achieve a stable baseline.Check the lamp's energy or usage hours in the software. Replace the lamp if it is near the end of its rated life.
Detector Flow Cell Sharp spikes or significant drift after system startup.Flush the cell with a strong, filtered solvent like isopropanol at a high flow rate (with the column removed). If necessary, carefully clean the cell according to the manufacturer's protocol[2][5].

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • Shimadzu. (2025). Baseline Disturbance. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • BASi. Troubleshooting. [Link]

  • Chromatography Today. (2020). 5 Ways to Approach Baseline Issues. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing In Vitro Racemization of ABT-494 (Upadacitinib)

Welcome to the technical support resource for ABT-494 (Upadacitinib). This guide is designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of ABT-494 during labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for ABT-494 (Upadacitinib). This guide is designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of ABT-494 during laboratory storage and handling. Maintaining the correct enantiomeric form is paramount for achieving accurate, reproducible, and meaningful experimental results. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to help you mitigate the risk of in vitro racemization.

Part 1: Understanding Racemization of ABT-494 (FAQs)

This section addresses the fundamental questions regarding the stereochemical stability of ABT-494.

Q1: What is racemization and why is it a critical concern for ABT-494?

Racemization is the process where a pure enantiomer (a single, non-superimposable mirror image of a molecule) converts into an equal mixture of both of its enantiomers, known as a racemate.[1] For chiral drugs like ABT-494, the three-dimensional arrangement of atoms is crucial for its biological activity. The desired therapeutic effect of Upadacitinib is attributed to the (3S,4R)-enantiomer.[2] Its mirror image, the (3R,4S)-enantiomer, is considered an impurity and may have different pharmacological, pharmacokinetic, or toxicological properties.[3][4] Therefore, uncontrolled racemization can lead to a loss of potency, altered bioactivity, and compromised experimental data, making it a critical quality attribute to control.[5]

Q2: Which part of the ABT-494 molecule is susceptible to racemization?

ABT-494, with the chemical name (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide, has two stereogenic centers at the C3 and C4 positions of the pyrrolidine ring. The hydrogen atom at the C4 position is the most likely site of epimerization. This is because it is an "alpha-carbon" to the carbonyl group of the pyrrolidine-1-carboxamide. The acidity of this hydrogen is increased due to the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to abstraction under certain conditions.[2]

Q3: What is the likely chemical mechanism of ABT-494 racemization?

The most probable mechanism for racemization at the C4 position is a base-catalyzed deprotonation-reprotonation process.[6]

  • Deprotonation: A base present in the solution (e.g., hydroxide ions in an alkaline buffer, or even trace basic impurities) abstracts the acidic proton from the C4 position.

  • Formation of an Achiral Intermediate: This abstraction results in the formation of a planar, achiral enolate intermediate, where the negative charge is delocalized onto the adjacent carbonyl oxygen.

  • Reprotonation: The enolate can then be reprotonated from either face of the planar structure with nearly equal probability. Protonation from one face regenerates the original (3S,4R) enantiomer, while protonation from the opposite face forms the (3S,4S) diastereomer. Over time, this process can lead to the formation of the (3R,4S) enantiomer through further epimerization at the C3 center, although this is generally considered less likely under typical storage conditions. The primary concern is the initial epimerization at C4.

Q4: What primary factors can induce racemization of ABT-494 in vitro?

Several environmental factors can accelerate the rate of racemization. Understanding and controlling these is key to maintaining sample integrity.

  • pH: This is one of the most critical factors. Basic (alkaline) conditions significantly promote the deprotonation step, thereby accelerating racemization.[7] Acidic conditions can also sometimes facilitate racemization, though the base-catalyzed pathway is typically more common for carbons alpha to a carbonyl.[6]

  • Temperature: Elevated temperatures provide the necessary activation energy for the enantiomeric interconversion.[8] The rate of racemization generally increases exponentially with temperature. Therefore, storing samples at elevated or even ambient temperatures for extended periods poses a significant risk.

  • Solvent: The choice of solvent can influence racemization rates. Polar protic solvents can potentially facilitate the proton transfer steps involved in the mechanism.[8] Some studies have shown that racemization can be highly solvent-dependent.[9]

Q5: How can I detect if my ABT-494 sample has undergone racemization?

The presence of the undesired enantiomer must be assessed using a stereoselective analytical technique. The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and quantified as distinct peaks in the chromatogram.[3][11] The appearance or increase of a peak corresponding to the unwanted enantiomer is direct evidence of racemization.

Part 2: Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preventing racemization.

Protocol 2.1: Long-Term Storage of Solid ABT-494

For optimal stability, solid (powder) ABT-494 should be stored under controlled conditions to minimize degradation and stereochemical conversion.

ParameterRecommendationRationale
Temperature -20°C is standard for long-term storage (months to years).[6]Low temperatures reduce the kinetic energy of molecules, significantly slowing the rate of potential racemization and chemical degradation.[8]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Protects the compound from moisture and oxygen, which could potentially participate in degradative pathways.
Light Protect from light by using an amber vial or storing it in a dark location.Prevents potential photochemical degradation, which can compromise sample purity.
Protocol 2.2: Preparation and Storage of Stock Solutions

Solutions are generally less stable than the solid compound. Extra precautions are necessary.

  • Solvent Selection:

    • For organic stock solutions, use high-purity, anhydrous DMSO or DMF. The solubility in these solvents is approximately 30 mg/mL.

    • Crucially, avoid aqueous buffers, especially those with a pH > 7.0, for anything other than immediate use.

  • Preparation Procedure:

    • Allow the solid ABT-494 vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the solid in the chosen anhydrous organic solvent (e.g., DMSO). Purging the solvent with an inert gas before use can remove dissolved oxygen.

    • If an aqueous working solution is required, perform a serial dilution from the DMSO stock into the aqueous buffer immediately before the experiment.

  • Storage of Solutions:

    • Organic Stock Solutions (DMSO/DMF): Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[12] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: It is strongly recommended not to store aqueous solutions for more than one day . If temporary storage is unavoidable, keep the solution at 2-8°C and use it as quickly as possible.

Part 3: Troubleshooting Guide

This guide provides potential causes and corrective actions for common issues related to the stereochemical instability of ABT-494.

Problem 3.1: My chiral purity assay shows a decrease in the enantiomeric excess (% ee) of my ABT-494 sample.
Potential Cause Corrective Action
Improper Storage of Solutions: The sample was stored in an aqueous buffer, at room temperature, or for an extended period.Prepare fresh solutions for analysis. Review and strictly adhere to the recommended storage conditions outlined in Protocol 2.2. Always use freshly prepared dilutions from a properly stored organic stock for experiments.
Basic (Alkaline) Conditions: The sample was dissolved or diluted in a buffer with a pH > 7.0.Measure the pH of your solvent or buffer. If basic, remake the solution in a neutral or slightly acidic (pH 4-6) buffer for immediate use. For storage, always use an anhydrous organic solvent like DMSO.
Thermal Stress: The sample was exposed to elevated temperatures during handling or storage.Ensure samples are kept on ice during experimental setup if not at room temperature for immediate use. Verify the temperature of your storage units (-20°C or -80°C).
Problem 3.2: I observe peak broadening or splitting in my chiral HPLC analysis over time.
Potential Cause Corrective Action
On-Column Racemization: The mobile phase conditions (e.g., presence of basic additives) could be promoting racemization on the analytical column itself.Check the pH and composition of your mobile phase. If basic modifiers are used, consider switching to an acidic or neutral modifier if the separation allows. Lowering the column temperature can also help mitigate on-column conversion.[1]
Column Degradation: The chiral stationary phase has been damaged or contaminated.Flush the column with a strong, compatible solvent as recommended by the manufacturer.[12] If performance is not restored, the column may need to be replaced. Always dedicate a column to a specific validated method where possible to avoid issues from residual additives.[12]
Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.[13] If a different solvent must be used (e.g., DMSO), keep the injection volume as small as possible to minimize this effect.[13]
Problem 3.3: I see inconsistent bioactivity from different batches or aged solutions of ABT-494.
Potential Cause Corrective Action
Racemization Leading to Loss of Potency: The active (3S,4R) enantiomer has converted to the less active or inactive enantiomer, reducing the effective concentration of the drug.Immediately perform a chiral purity analysis on the suspect sample batch or solution. Compare the enantiomeric excess (% ee) to a new, validated standard.
Chemical Degradation: In addition to racemization, the compound may be chemically degrading due to improper storage (e.g., hydrolysis, oxidation).Use a stability-indicating achiral HPLC method to check for the presence of other degradation impurities. Discard any batches that show significant degradation or loss of enantiomeric purity.

Part 4: Analytical Methodology

This section provides protocols for assessing and controlling the enantiomeric purity of ABT-494.

Protocol 4.1: Stability Study Design for Assessing Racemization Risk

To proactively understand the stability of ABT-494 under your specific experimental conditions, a forced degradation or stability study is recommended.

  • Prepare Solutions: Prepare solutions of ABT-494 in various solvents and buffers relevant to your work (e.g., DMSO stock, PBS pH 7.4, cell culture media).

  • Apply Stress Conditions: Aliquot and expose the solutions to different conditions:

    • Thermal: 4°C, Room Temperature (~25°C), 40°C.

    • pH: Prepare solutions in buffers of varying pH (e.g., pH 4.0, pH 7.4, pH 9.0).

    • Light: Expose a set of samples to UV or fluorescent light, with a control set wrapped in foil.

  • Time Points: Sample the solutions at various time points (e.g., T=0, 2h, 8h, 24h, 48h, 1 week).

  • Analysis: Analyze each sample using the Chiral HPLC method (Protocol 4.2) to determine the enantiomeric excess (% ee) at each time point.

  • Evaluation: Plot % ee versus time for each condition to determine the rate of racemization and identify conditions to avoid.

Protocol 4.2: Robust Chiral HPLC Method for Quantifying Enantiomeric Purity

This method is adapted from a validated, published procedure for the enantiomeric quantification of Upadacitinib.[11]

ParameterSpecification
HPLC Column Chiralpak IG or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
Mobile Phase Isocratic elution with n-Hexane / Ethanol (70:30, v/v).
Flow Rate 1.8 mL/min.
Column Temperature 40°C.
Detection UV at 230 nm.
Sample Preparation Dissolve sample in mobile phase or ethanol to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter before injection.
Injection Volume 10 µL.
Expected Outcome Baseline separation of the (3S,4R)-Upadacitinib and its enantiomer.

Part 5: Visual Guides and Diagrams

Visual aids to clarify key concepts and workflows.

Diagram 1: Chemical Structure of ABT-494

Caption: Chemical structure of ABT-494 with key chiral centers highlighted.

Diagram 2: Proposed Mechanism of Racemization at C4

Racemization_Mechanism cluster_0 Reversible Deprotonation-Reprotonation A (3S,4R)-ABT-494 (Active Enantiomer) B Planar Achiral Enolate Intermediate A->B + Base (e.g., OH⁻) - H₂O B->A + H₂O - Base C (3S,4S)-Diastereomer (Impurity) B->C + H₂O - Base

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Diagram 3: Workflow for Investigating and Preventing Racemization

Workflow start Experiment Planned with ABT-494 prep Prepare Solutions (Protocol 2.2) start->prep storage_check Are solutions for immediate use? prep->storage_check use_now Proceed with Experiment storage_check->use_now Yes store Store Properly (Aliquot, -80°C) storage_check->store No problem Inconsistent Results or Suspected Instability? use_now->problem store->problem no_problem Analysis Complete problem->no_problem No troubleshoot Consult Troubleshooting Guide (Part 3) problem->troubleshoot Yes chiral_hplc Perform Chiral HPLC Analysis (Protocol 4.2) troubleshoot->chiral_hplc confirm Racemization Confirmed? chiral_hplc->confirm discard Discard Compromised Stock Review Procedures confirm->discard Yes reassess Re-evaluate Experimental Buffers and Conditions confirm->reassess No, other issue discard->start

Caption: Decision workflow for handling ABT-494 to ensure stereochemical integrity.

Part 6: References

  • Grokipedia. (n.d.). Racemization. Retrieved from a broad knowledge base on chemical processes.

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]

  • Al-Shehri, S., et al. (2025). Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. PubMed. [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. [Link]

  • Veeprho. (n.d.). Upadacitinib Enantiomer Impurity | CAS 1310726-59-0. [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Synergy Publishers. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. [Link]

  • Raymakers, J., et al. (2017). Deracemization of a Racemic Allylic Sulfoxide Using Viedma Ripening. PMC. [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). University of Tokyo. Retrieved from a general university resource.

  • Scafuri, B., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Chiral Technologies. (2021). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

  • A UPLC method development and validation study of Upadacitinib and its impurities in extended - release oral tablet dosage forms. (2024). PubMed. [Link]

Sources

Troubleshooting

Analytical Support Center: ABT-494 (Upadacitinib) Enantiomer Separation

Welcome to the Technical Support & Troubleshooting Portal for ABT-494 chiral chromatography. Ensuring the enantiomeric purity of Upadacitinib (ABT-494) is critical, as its specific stereochemistry directly dictates its b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for ABT-494 chiral chromatography. Ensuring the enantiomeric purity of Upadacitinib (ABT-494) is critical, as its specific stereochemistry directly dictates its binding affinity and selectivity for the Janus kinase 1 (JAK-1) ATP-binding cleft[1][2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to optimize your mobile phase composition for robust enantiomeric resolution.

Mechanistic Context: Why Chirality Drives Efficacy

Upadacitinib is engineered with a specific chiral pyrrolidine fragment that allows it to achieve >60-fold selectivity for JAK-1 over JAK-2, minimizing off-target adverse events[2]. The diagram below illustrates the logical relationship between the drug's stereochemistry and its mechanism of action.

JAK1_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase (Active) Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates ABT494 ABT-494 (Upadacitinib) Enantiomerically Pure ABT494->JAK1 Competitive ATP Inhibition Transcription Gene Transcription (Rheumatoid Arthritis) STAT->Transcription Translocates

Figure 1: ABT-494 selective JAK1 inhibition pathway. Chirality dictates ATP-binding affinity.

Self-Validating Protocol: Isocratic HPLC Enantioseparation

To guarantee analytical trustworthiness, this protocol is designed as a self-validating system . It utilizes an Analytical Quality by Design (AQbD) optimized method[3], embedding System Suitability Testing (SST) to ensure the mobile phase thermodynamics are correct before sample injection.

Methodology: Chiralpak IG Normal-Phase Separation

Objective: Simultaneous quantification of ABT-494 and its enantiomeric impurity.

  • Step 1: System Purging & Preparation

    • Action: Flush the HPLC system with 100% Isopropanol (IPA) for 20 minutes at 1.0 mL/min to remove any residual reversed-phase aqueous buffers.

    • Causality: Water strongly competes for hydrogen-bonding sites on the immobilized amylose stationary phase, which will instantly collapse chiral recognition.

  • Step 2: Mobile Phase Formulation

    • Action: Prepare a mixture of HPLC-grade n-hexane and absolute ethanol in a 70:30 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Step 3: Column Equilibration

    • Action: Install a Chiralpak IG column (amylose-based). Set the column oven to 40 °C. Pump the 70:30 mobile phase at 1.8 mL/min until the baseline at 230 nm UV detection is completely stable (approx. 30 column volumes)[3].

  • Step 4: Self-Validation (System Suitability Test - SST)

    • Action: Inject 10 µL of a racemic ABT-494 standard (100 µg/mL).

    • Validation Gate: Do not proceed to sample analysis unless the chromatogram yields a Resolution ( Rs​ ) 2.0 and a Tailing Factor ( Tf​ ) 1.5. If these criteria fail, the mobile phase kinetics are compromised (see Troubleshooting).

  • Step 5: Sample Execution

    • Action: Inject biological or pharmaceutical samples. The optimized isocratic elution will elute the active enantiomer and its impurity distinctly within 10 minutes.

MobilePhaseOptimization Start Start: Chiral Method Dev CSP Select Chiral Stationary Phase (e.g., Chiralpak IG) Start->CSP Solvent Select Primary Solvent (n-Hexane or CO2) CSP->Solvent Modifier Select Polar Modifier (Ethanol vs. Methanol) Solvent->Modifier Ratio Optimize Ratio via AQbD (e.g., 70:30 v/v) Modifier->Ratio SST System Suitability Test (Rs > 2.0, Tailing < 1.5) Ratio->SST Fail Troubleshoot: Adjust Temp/Flow Rate SST->Fail Fail Success Validated Method SST->Success Pass Fail->Ratio Re-optimize

Figure 2: Self-validating AQbD workflow for optimizing ABT-494 mobile phase composition.

Quantitative Data: Mobile Phase Composition Effects

The following table summarizes the causal relationship between the n-hexane/ethanol ratio and critical chromatographic parameters. Data reflects the thermodynamic balance required for the chiral pyrrolidine fragment of ABT-494 to interact with the amylose grooves.

Mobile Phase (n-Hexane:Ethanol, v/v)ABT-494 Retention Time (min)Enantiomer Impurity RT (min)Resolution ( Rs​ )Peak Tailing FactorCausality / Observation
90:1015.218.41.21.8Insufficient modifier causes excessive retention and peak broadening.
80:208.510.21.81.4Improved kinetics, but resolution is borderline for robust quantification.
70:30 5.2 6.8 2.5 1.1 Optimal steric fit and hydrogen bonding competition; ideal AQbD setpoint[3].
60:403.13.50.91.3High modifier concentration disrupts chiral recognition sites; co-elution occurs.

Troubleshooting & FAQs

Q1: Why does the 70:30 n-hexane/ethanol ratio outperform other compositions for ABT-494? Expert Insight: Chiral recognition requires a precise "three-point interaction" between the analyte and the Chiral Stationary Phase (CSP). In normal-phase chromatography, the non-polar bulk solvent (n-hexane) drives the flow, while the polar modifier (ethanol) competes with the analyte for hydrogen-bonding sites on the amylose backbone. At a 70:30 ratio, ethanol gently modulates these interactions, allowing the ABT-494 enantiomers to reside in the chiral cavities just long enough to achieve stereoselective separation without excessive peak broadening[3].

Q2: Can I substitute ethanol with methanol or isopropanol (IPA) in the mobile phase? Expert Insight: It is highly discouraged unless re-validating the entire method. Causality: Methanol has a different hydrogen-bond donating/accepting profile and a smaller steric bulk compared to ethanol. On amylose-based CSPs, ethanol provides a superior steric fit within the chiral grooves, enhancing enantiorecognition specifically for ABT-494's pyrrolidine stereocenter. Methanol often leads to co-elution, while IPA increases mobile phase viscosity, dangerously elevating system backpressure at 1.8 mL/min.

Q3: My System Suitability Test (SST) failed. Enantiomeric resolution ( Rs​ ) dropped below 1.5. How do I restore it? Expert Insight: A sudden drop in resolution usually indicates CSP deactivation due to moisture accumulation. Water binds aggressively to the amylose hydrogen-bond donor sites. Self-Correction Protocol: Flush the column with 100% absolute ethanol for 2 hours at 0.5 mL/min to strip out moisture, then re-equilibrate with the 70:30 mobile phase. Ensure your n-hexane is strictly anhydrous.

Q4: Can Supercritical Fluid Chromatography (SFC) be utilized for high-throughput screening of ABT-494 intermediates? Expert Insight: Yes. For preparative and high-throughput analytical scales, SFC is highly effective and more sustainable. Using supercritical CO2 as the primary mobile phase with an ethanol modifier (e.g., 40% EtOH in CO2) on a ChiralCel OD-H column has been successfully utilized to isolate enantiopure intermediates during the synthesis of JAK-1 inhibitors[1].

References

  • Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantific
  • Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization | Journal of Medicinal Chemistry - ACS Public
  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition | Organic Process Research & Development - ACS Public

Sources

Optimization

ABT-494 (Upadacitinib) Synthesis Support Center: Enantiomeric Excess Troubleshooting

Welcome to the Technical Support Center for the batch synthesis of ABT-494 (Upadacitinib). As a Senior Application Scientist, I have designed this guide to address one of the most critical bottlenecks in the production o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of ABT-494 (Upadacitinib). As a Senior Application Scientist, I have designed this guide to address one of the most critical bottlenecks in the production of this JAK1 inhibitor: maintaining high enantiomeric excess (ee) during the formation of the (3S,4R) cis-pyrrolidine core .

The establishment of these stereocenters typically relies on the enantioselective and diastereoselective hydrogenation of a highly sterically hindered tetrasubstituted olefin. Deviations in this step can lead to catastrophic yield losses during downstream resolution. This guide provides field-proven causality, optimization data, and self-validating protocols to ensure your scale-up remains robust.

Diagnostic Workflow for Enantiomeric Excess Drop

G Start Low ee (<95%) Detected in ABT-494 Pyrrolidine Fragment CheckSub 1. Check Substrate Purity (E/Z Ratio & Halides) Start->CheckSub CheckCat 2. Evaluate Ru-(S)-SegPhos Catalyst Integrity Start->CheckCat CheckSolv 3. Assess Solvent & Parameters (Pressure, Temp) Start->CheckSolv SubFail Purify Precursor (Crystallization) CheckSub->SubFail Impurities Found CatFail Adjust S/C Ratio or Use Fresh Catalyst CheckCat->CatFail Catalyst Poisoned SolvFail Switch to t-AmOH / MeOH Optimize H2 Pressure CheckSolv->SolvFail Suboptimal Conditions

Diagnostic workflow for troubleshooting low enantiomeric excess in ABT-494 synthesis.

Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of the pyrrolidine intermediate dropping below 95% during batch scale-up? A: A sudden drop in ee during scale-up is almost universally linked to catalyst poisoning or substrate degradation. The synthesis relies on a Ruthenium-catalyzed asymmetric hydrogenation (typically using Ru(OAc)2-(S)-SegPhos). Ruthenium complexes are highly sensitive to trace sulfur, halide, or heavy metal impurities carried over from earlier steps (e.g., the conjugate addition/Dieckmann cascade). Causality: Impurities coordinate irreversibly to the Ru center, altering the geometry of the chiral pocket. This either deactivates the enantioselective catalytic species—allowing background racemic reduction to outcompete the chiral pathway—or causes premature catalyst death before full conversion. Action: Implement a strict crystallization protocol for the tetrasubstituted alkenyl acid precursor before hydrogenation to ensure >99% purity.

Q2: How does the E/Z geometry of the tetrasubstituted olefin precursor affect the enantioselectivity? A: In asymmetric hydrogenation, the pre-coordination of the substrate's functional groups (like the carboxylic acid or ester) to the chiral metal center dictates the stereochemical outcome. Because the ABT-494 precursor is a tetrasubstituted olefin, it is highly sterically hindered. If your upstream synthesis yields a mixed E/Z isomer ratio, the Ru-(S)-SegPhos catalyst will exhibit different reaction rates and enantiofacial selectivities for each isomer. Causality: The chiral ligand creates a specific spatial quadrant that perfectly accommodates one isomer (e.g., the Z-isomer) to yield the (3S,4R) product. The other isomer will clash sterically within that pocket, leading to either no reaction or inversion of stereocontrol. Action: Optimize the upstream Dieckmann condensation to favor a single olefin geometry.

Q3: What are the optimal parameters for the Ru-catalyzed asymmetric hydrogenation to ensure >98% ee? A: Solvent choice, temperature, and hydrogen pressure are a delicate balancing act. Protic solvents like Methanol (MeOH) or tert-amyl alcohol (t-AmOH) are mandatory because they facilitate the requisite proton transfer steps in the Ru-catalyzed mechanism. High hydrogen pressure (100–150 psi) is required to overcome the steric bulk of the tetrasubstituted olefin. Causality: If H2 pressure is too low, the rate of hydrogenation slows down, allowing reversible, non-selective olefin isomerization to occur on the metal center, which degrades the ee. Action: Maintain H2 pressure at 100+ psi and keep the temperature strictly between 50–60 °C (See the Optimization Table below).

Q4: If the Ru-catalyzed hydrogenation consistently fails or is economically unviable due to catalyst costs, what alternative asymmetric strategies exist? A: If catalytic asymmetric hydrogenation proves too sensitive for your facility's impurity profile, you must pivot to a chiral auxiliary-directed approach. A field-proven alternative is Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition. Causality: By covalently attaching a bulky chiral auxiliary (Oppolzer's sultam) to the dipolarophile, the transition state of the cycloaddition with an azomethine ylide is highly sterically biased. This completely blocks one face of the molecule, providing almost exclusive access to the desired (3R,4S) configuration without relying on sensitive transition metal catalysis.

Quantitative Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting enantiomeric excess during the asymmetric hydrogenation of the ABT-494 pyrrolidine precursor.

SolventCatalyst SystemS/C RatioTemp (°C)H₂ Pressure (psi)Conversion (%)Resulting ee (%)
DichloromethaneRu(OAc)2-(S)-SegPhos500:15010085%88%
Methanol (MeOH)Ru(OAc)2-(S)-SegPhos1000:1255040%92%
Methanol (MeOH)Ru(OAc)2-(S)-SegPhos1000:150100>99%>98%
tert-Amyl Alcohol[RuCl(p-cymene)((S)-DM-SEGPHOS)]Cl1000:160150>99%99%

Note: A shift from aprotic (DCM) to protic (MeOH/t-AmOH) solvents is required for optimal proton-shuttling during the catalytic cycle.

Self-Validating Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

To ensure scientific integrity, this protocol includes an In-Process Control (IPC) to validate conversion before proceeding to the final chiral analysis. This creates a closed, self-validating loop where chemical conversion and stereochemical outcome independently verify the success of the reaction .

Step 1: Substrate Preparation & Degassing

  • Charge a high-pressure Hastelloy reactor with the highly purified tetrasubstituted alkenyl acid precursor (1.0 equivalent).

  • Add 10 volumes of anhydrous Methanol (MeOH).

  • Crucial Step: Sparge the solution with Argon for 30 minutes. Oxygen completely irreversibly oxidizes the phosphine ligands on the Ruthenium catalyst, killing the reaction instantly.

Step 2: Catalyst Loading

  • Under a strict inert Argon atmosphere (preferably in a glovebox), weigh the Ru(OAc)2-(S)-SegPhos catalyst to achieve a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Transfer the catalyst to the reactor as a slurry in degassed MeOH.

Step 3: Pressurization & Hydrogenation

  • Seal the reactor. Purge the headspace with Nitrogen (3 cycles of 50 psi), followed by Hydrogen (3 cycles of 50 psi).

  • Pressurize the vessel to 100 psi with H₂.

  • Heat the reaction mixture to 50 °C and stir vigorously (800–1000 rpm) to eliminate gas-liquid mass transfer limitations. Maintain for 12–18 hours.

Step 4: In-Process Control (IPC) - Self-Validation Check 1

  • After 12 hours, sample the reactor. Run a rapid Achiral HPLC or TLC.

  • Validation Logic: If conversion is <99%, do not proceed to isolation. Re-pressurize and increase temperature to 60 °C. Incomplete conversion artificially skews ee measurements and complicates downstream crystallization.

Step 5: Workup & ee Determination - Self-Validation Check 2

  • Once >99% conversion is confirmed, cool to room temperature, safely vent the H₂ gas, and concentrate the mixture under reduced pressure.

  • Analyze the crude product using Supercritical Fluid Chromatography (SFC) to determine the enantiomeric excess.

    • Method: Phenomenex Lux-2 column (100 mm × 4.6 mm, 5 μm).

    • Mobile Phase: 90% CO₂, 10% Methanol (containing 20 mM Ammonia).

    • Flow Rate: 5.0 mL/min at 100 bar, 40 °C.

    • Validation: The major (3S,4R) enantiomer will elute at ~2.17 minutes, and the minor enantiomer at ~1.62 minutes. An area integration ratio of >99:1 confirms the success of the batch.

References

  • Rozema, M. J., Bhagavatula, L., Christesen, A., et al. "Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib." Organic Process Research & Development, 2022, 26(3), 949-962.[Link]

  • Sampath, M., Jayaraman, S. R., Eda, V. R., et al. "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition." Organic Process Research & Development, 2022, 26(6), 1833-1840.[Link]

  • Mylan Pharmaceuticals Inc. "Process and intermediates for the preparation of upadacitinib." U.S. Patent Application US20230139156A1, Published May 4, 2023.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Chiral HPLC Analytical Methods for Upadacitinib (ABT-494)

In the landscape of modern therapeutics, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. For Janus kinase (JAK) inhibitors like Upadacitinib (ABT-494), e...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern therapeutics, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. For Janus kinase (JAK) inhibitors like Upadacitinib (ABT-494), ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of patient safety and drug efficacy. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of Upadacitinib, grounded in established scientific principles and regulatory expectations.

The Imperative of Chirality in Upadacitinib

Upadacitinib, a selective JAK1 inhibitor, possesses a single stereocenter, giving rise to two enantiomers. While the desired therapeutic activity resides in one enantiomer, the other may be less active, inactive, or even contribute to off-target effects and toxicity. Therefore, a robust, validated analytical method capable of separating and quantifying these enantiomers is paramount during drug development and manufacturing. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on Validation of Analytical Procedures, provide a framework for this validation process, ensuring the method is fit for its intended purpose.

Method Selection: A Rationale-Driven Approach

The choice of a chiral stationary phase (CSP) is the cornerstone of a successful chiral HPLC separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven track record in separating a wide range of chiral compounds. For a molecule like Upadacitinib, a CSP with a combination of polar and aromatic groups is likely to provide the necessary enantioselective interactions.

For the purpose of this guide, we will detail the validation of a hypothetical, yet scientifically sound, chiral HPLC method for Upadacitinib and compare it with an alternative method utilizing a different polysaccharide-based CSP.

Primary Method:

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV at a wavelength where Upadacitinib has significant absorbance.

Alternative Method:

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Similar to the primary method, but the solvent ratios may be adjusted to optimize separation on this different stationary phase.

  • Detection: UV, same wavelength as the primary method.

The Validation Workflow: A Step-by-Step Protocol

The validation of a chiral HPLC method is a systematic process to demonstrate its reliability. The following workflow, based on ICH Q2(R1) guidelines, outlines the key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOD LOD & LOQ Rob->LOD SST System Suitability LOD->SST

Figure 1: A flowchart illustrating the sequential workflow for the validation of a chiral HPLC analytical method.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare a solution of the Upadacitinib racemate.

  • Prepare a solution of the desired Upadacitinib enantiomer.

  • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Spike the placebo with the racemate.

  • Subject the desired enantiomer to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for the desired enantiomer should be free from interference from the other enantiomer, any excipients, and degradation products. The peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the Upadacitinib racemate.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., from the limit of quantitation (LOQ) to 150% of the target concentration of the undesired enantiomer).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the undesired enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Reproducibility (Inter-laboratory precision): This is typically assessed during method transfer to another laboratory.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be within an acceptable limit, typically ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature, injection volume).

  • Vary each parameter within a small, predefined range (e.g., ±5% for flow rate, ±2°C for temperature).

  • Analyze a sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Comparative Performance Data

The following table summarizes hypothetical validation data for the two proposed chiral HPLC methods.

Validation ParameterPrimary Method (CHIRALPAK® IA)Alternative Method (CHIRALCEL® OD-H)Acceptance Criteria
Specificity No interference observedNo interference observedPeak purity > 0.999
Linearity (r²) 0.99980.9995≥ 0.999
Range LOQ - 150%LOQ - 150%As per method requirement
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Robustness PassedPassedSystem suitability criteria met
Resolution 2.21.8≥ 1.5

Discussion and Interpretation

Both the primary and alternative methods demonstrate acceptable performance according to the pre-defined acceptance criteria, which are in line with regulatory expectations. However, the primary method using the CHIRALPAK® IA column shows a slightly better performance in terms of linearity, precision, and, most importantly, resolution between the enantiomers. A higher resolution provides a greater margin of safety for routine analysis, making the method more robust.

The choice between the two methods would depend on several factors, including the availability of the columns, the cost, and the specific requirements of the laboratory. However, based on the hypothetical data, the primary method would be the recommended choice for routine quality control of Upadacitinib.

Conclusion

The validation of a chiral HPLC method is a rigorous but essential process in pharmaceutical development. A well-validated method ensures the quality, safety, and efficacy of the final drug product. By following a systematic approach based on ICH guidelines and carefully selecting the appropriate chiral stationary phase, a robust and reliable method for the enantioselective analysis of Upadacitinib can be developed and implemented. This guide has provided a comprehensive overview of the validation process, complete with a step-by-step protocol and a comparative analysis of two suitable methods, to aid researchers and scientists in this critical task.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Yashima, E., Ikai, T., & Yashima, E. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1467, 22-44. [Link]

Comparative

In-Depth Comparison Guide: ABT-494 (Upadacitinib) Enantiomer vs. Tofacitinib Binding Affinity

The evolution of Janus kinase (JAK) inhibitors represents a masterclass in structure-based drug design, shifting from first-generation pan-JAK inhibitors to second-generation, highly selective molecules. For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of Janus kinase (JAK) inhibitors represents a masterclass in structure-based drug design, shifting from first-generation pan-JAK inhibitors to second-generation, highly selective molecules. For researchers and drug development professionals, understanding the precise binding affinities and mechanistic divergence between these molecules is critical for predicting clinical efficacy and safety profiles.

This guide provides an objective, data-driven comparison of the binding affinity and functional selectivity of ABT-494 (Upadacitinib) —specifically its enantiomerically pure (3S,4R) configuration—against the first-generation pan-JAK inhibitor, Tofacitinib .

Structural Basis and Mechanistic Divergence

The clinical utility of a JAK inhibitor is dictated by its ability to discriminate between the four JAK isoforms: JAK1, JAK2, JAK3, and TYK2. Because the ATP-binding pockets of these kinases share 65–78% sequence identity, achieving selectivity requires exploiting subtle structural nuances[1].

Tofacitinib binds tightly to the highly conserved hinge region of the JAK active site (specifically interacting with Glu957 and Leu959 in JAK1, and corresponding residues in JAK2/3)[1]. While this confers extreme potency, it results in a "pan-JAK" blockade, inhibiting JAK1, JAK2, and JAK3 with near-equal affinity[1].

ABT-494 (Upadacitinib) was engineered specifically to overcome the dose-limiting toxicities associated with JAK2 and JAK3 inhibition[2]. Formulated as an enantiomerically pure (3S,4R) compound, its specific stereochemistry allows it to target both the ATP-binding site in the JH1 domain and an outer, less-conserved region of JAK1[3]. This extended interaction network creates a thermodynamic preference for JAK1, granting ABT-494 an engineered selectivity window that Tofacitinib lacks[3].

Pathway cluster_JAK Janus Kinase (JAK) Family Cytokine Cytokines (IL-6, IFNγ, IL-2) Receptor Cytokine Receptor Complex Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 STAT STAT Phosphorylation & Nuclear Translocation JAK1->STAT JAK2->STAT JAK3->STAT Upadacitinib ABT-494 (Upadacitinib) Selective JAK1 Blockade Upadacitinib->JAK1 Tofacitinib Tofacitinib Pan-JAK Blockade Tofacitinib->JAK1 Tofacitinib->JAK2 Tofacitinib->JAK3

Differential JAK/STAT pathway inhibition by ABT-494 and Tofacitinib.

Quantitative Binding Affinity Comparison

To accurately assess the binding affinity of competitive ATP inhibitors, biochemical assays must be conducted at physiological ATP concentrations (typically 1 mM) rather than the Michaelis constant ( Km​ ) of the isolated enzyme[4]. This ensures the IC50​ values reflect the drug's ability to displace ATP in a cellular environment.

The table below summarizes the biochemical IC50​ values for both compounds across the JAK family, evaluated in the presence of 1 mM ATP.

Kinase IsoformABT-494 (Upadacitinib) IC50​ Tofacitinib IC50​ Selectivity Ratio (ABT-494)Selectivity Ratio (Tofacitinib)
JAK1 43 – 47 nM[2],[5]1.7 – 3.7 nM[1]1.0x (Reference) 1.0x (Reference)
JAK2 120 nM[2]1.8 – 4.1 nM[1]~2.5x to 74x*[2],[3]~1.1x (Non-selective)[1]
JAK3 2304 nM[2]0.75 – 1.6 nM[1]~49x to 58x[2],[6]~0.4x (Highly potent)[1]
TYK2 4690 nM[2]16 – 34 nM[1]~100x[2]~9.4x[1]

*Note: While biochemical assays show a ~2.5x difference between JAK1/JAK2 for ABT-494, engineered cellular assays dependent on specific cytokines demonstrate a much wider, ~74-fold functional selectivity window for JAK1 over JAK2[6],[3].

Causality of Experimental Data: Why Selectivity Matters

While Tofacitinib exhibits a higher absolute binding affinity (lower IC50​ ) for JAK1 than ABT-494, it lacks relative selectivity.

  • JAK2 Inhibition: Tofacitinib's potent inhibition of JAK2 interferes with erythropoietin (EPO) and thrombopoietin (TPO) signaling, leading to dose-limiting anemia and cytopenia[2]. ABT-494's reduced affinity for JAK2 mitigates this risk[2].

  • JAK3 Inhibition: Tofacitinib's sub-nanomolar affinity for JAK3 suppresses common γ -chain cytokines (e.g., IL-2, IL-15), which can lead to severe natural killer (NK) cell depletion[2]. ABT-494 spares JAK3, preserving essential immunosurveillance[2].

Experimental Methodologies

To validate the binding affinities and functional selectivity of these enantiomers, researchers must employ a two-tiered, self-validating experimental system: a biochemical kinase assay to measure direct target engagement, followed by a cellular assay to measure functional pathway inhibition.

Protocol A: Biochemical Kinase Affinity Profiling (ADP-Glo Assay)

The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. It is self-validating because it actively depletes background ATP before converting the reaction-product ADP back into ATP for luciferase detection, ensuring the signal is strictly dependent on kinase activity.

Step-by-Step Methodology:

  • Enzyme & Compound Preparation: Isolate recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains. Prepare 3-fold serial dilutions of the ABT-494 (3S,4R) enantiomer and Tofacitinib in 100% anhydrous DMSO[7].

  • Kinase Reaction: In a 384-well plate, combine the kinase, specific peptide substrate, and the inhibitor. Initiate the reaction by adding ATP at a final physiological concentration of 1 mM[4]. Incubate at room temperature for 60 minutes. Causality: Using 1 mM ATP rather than Km​ ATP prevents the overestimation of inhibitor potency, accurately reflecting in vivo competitive binding[4].

  • ATP Depletion (Quenching): Add ADP-Glo Reagent to the reaction mixture and incubate for 40 minutes. This step halts the kinase reaction and completely depletes any unconsumed ATP, eliminating background noise.

  • Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce luminescence.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Enzyme & Compound Prep Isolate JAK isoforms & perform serial dilution of enantiomers Step2 2. Kinase Reaction Incubate with 1 mM ATP to mimic physiological competition Step1->Step2 Step3 3. Quenching Add ADP-Glo Reagent to deplete unreacted ATP Step2->Step3 Step4 4. Detection Add Kinase Detection Reagent to convert ADP to Luminescence Step3->Step4 Step5 5. Data Analysis Calculate IC50 via 4-parameter logistic curve fit Step4->Step5

Step-by-step workflow for the ADP-Glo biochemical kinase assay.

Protocol B: Functional Cellular Selectivity (Flow Cytometry)

Biochemical affinity must be validated functionally. This protocol uses human Peripheral Blood Mononuclear Cells (PBMCs) to measure the inhibition of Signal Transducer and Activator of Transcription (STAT) phosphorylation.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human PBMCs using density gradient centrifugation. Starve cells in serum-free media for 2 hours to reduce baseline STAT phosphorylation.

  • Inhibitor Incubation: Pre-incubate PBMCs with varying concentrations of ABT-494 or Tofacitinib for 1 hour at 37°C.

  • Cytokine Stimulation:

    • To test JAK1/JAK2 activity: Stimulate with IL-6 (50 ng/mL) for 15 minutes (induces pSTAT3)[2].

    • To test JAK1/JAK3 activity: Stimulate with IL-15 (50 ng/mL) for 15 minutes (induces pSTAT5)[8].

  • Fixation and Permeabilization: Immediately halt the reaction by adding a formaldehyde-based fixation buffer (10 minutes at 37°C). Permeabilize cells using ice-cold 90% methanol for 30 minutes. Causality: Methanol permeabilization is strictly required to allow intracellular antibodies to access nuclear-translocated pSTAT proteins.

  • Staining and Acquisition: Stain cells with fluorochrome-conjugated anti-pSTAT3 (for IL-6) and anti-pSTAT5 (for IL-15) antibodies. Acquire data via flow cytometry and determine the cellular IC50​ based on the reduction of Mean Fluorescence Intensity (MFI).

References

  • Parmentier, J. M., et al. "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)." BMC Rheumatology (2018).[Link]

  • Chaikuad, A., et al. "Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases." ACS Omega (2020).[Link]

  • Yamaoka, K. "JAK inhibitors for the treatment of rheumatoid arthritis." Taylor & Francis (2020).[Link]

  • Dowty, M. E., et al. "JAK inhibitors: an evidence-based choice of the most appropriate molecule." Frontiers in Pharmacology (2019/2021).[Link]

  • Chen, Y., et al. "Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy." PMC (2025).[Link]

Sources

Validation

Comparative pharmacokinetics of ABT-494 (R) and (S) enantiomers

Stereoselective Pharmacokinetics and Pharmacodynamics of ABT-494: A Comparative Technical Guide to (3S,4R) and (3R,4S) Enantiomers Mechanistic Grounding: The Causality of Stereochemistry ABT-494 (Upadacitinib) is a secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereoselective Pharmacokinetics and Pharmacodynamics of ABT-494: A Comparative Technical Guide to (3S,4R) and (3R,4S) Enantiomers

Mechanistic Grounding: The Causality of Stereochemistry

ABT-494 (Upadacitinib) is a second-generation, highly selective Janus kinase 1 (JAK1) inhibitor engineered for the treatment of autoimmune and inflammatory diseases, including rheumatoid arthritis and atopic dermatitis[1]. Structurally, the molecule features a critical cis-pyrrolidine core, which gives rise to two distinct stereoisomers: the active (3S,4R) eutomer and the inactive (3R,4S) distomer [2].

As a Senior Application Scientist, I emphasize that evaluating the distomer is not merely a regulatory checkbox; it is a mechanistic imperative. Biological systems are inherently chiral. The (3S,4R) orientation perfectly aligns with the ATP-binding pocket of the JAK1 enzyme, forming critical hydrogen bonds (specifically with the E966 residue). Conversely, the (3R,4S) enantiomer suffers from severe steric hindrance, rendering it incapable of effective target engagement. Furthermore, enantiomers often exhibit divergent metabolic pathways due to stereoselective enzymatic degradation (e.g., CYP3A4 pocket fit), leading to distinct clearance rates and potential off-target toxicities[3]. Consequently, the (3R,4S) enantiomer is strictly controlled as an enantiomeric impurity during manufacturing[2].

Comparative Pharmacokinetic & Pharmacodynamic Profiles

To objectively evaluate the performance of the ABT-494 enantiomers, we must look at their divergent PK/PD behaviors. The data below summarizes the systemic exposure and target affinity metrics.

Parameter(3S,4R)-ABT-494 (Active Eutomer)(3R,4S)-ABT-494 (Inactive Distomer)
Pharmacological Role Therapeutic Agent (Upadacitinib)Enantiomeric Impurity
JAK1 IC50 ~43 nM[1]> 1000 nM (Negligible Affinity)
Selectivity (JAK1 vs JAK2) ~74-fold[1]N/A
Tmax (Oral, Fasting) 2.0 - 4.0 hours[4]Variable (Subject to rapid stereoselective clearance)
Terminal Half-Life (t1/2) 9 - 14 hours (ER Formulation)[4]Undefined (Monitored strictly as an impurity <0.1%)[3]
Clearance (CL/F) ~40.5 L/h[5]Accelerated (Due to poor target binding)

Pathway Visualization

The following diagram illustrates the causality behind the efficacy of the (3S,4R) enantiomer in halting the inflammatory cascade, contrasted with the failure of the (3R,4S) distomer.

Pathway Cytokine Pro-inflammatory Cytokines (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase (Active State) Receptor->JAK1 STAT STAT Phosphorylation & Dimerization JAK1->STAT Nucleus Gene Transcription (Autoimmune Inflammation) STAT->Nucleus Eutomer (3S,4R)-ABT-494 (Active Eutomer) Eutomer->JAK1 Potent Inhibition (IC50 ~43 nM) Distomer (3R,4S)-ABT-494 (Inactive Distomer) Distomer->JAK1 Steric Clash (No Inhibition)

JAK1/STAT signaling pathway illustrating stereoselective inhibition by ABT-494 enantiomers.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, isolating and quantifying these enantiomers requires rigorous analytical and bioanalytical workflows. Below are the field-proven protocols for chiral separation and pharmacokinetic profiling.

Protocol A: Analytical Chiral HPLC for Enantiomeric Purity[3]

This Analytical Quality by Design (AQbD) method ensures the baseline resolution of the (3S,4R) and (3R,4S) enantiomers, validating the purity of the administered dose.

  • Column Selection: Equip the HPLC system with a Chiralpak IG column (amylose-based chiral stationary phase). The polysaccharide backbone provides the necessary chiral recognition sites.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-hexane and ethanol in a 70:30 (v/v) ratio. Degas thoroughly to prevent baseline noise.

  • System Equilibration: Set the column oven temperature to 40 °C to optimize mass transfer kinetics and establish a flow rate of 1.8 mL/min.

  • Sample Preparation: Dissolve the ABT-494 API in the mobile phase to achieve a working concentration (e.g., 100 µg/mL).

  • Detection & Elution: Inject 10 µL of the sample. Monitor the eluate using a UV detector set at 230 nm. The enantiomers will resolve due to differential transient diastereomeric interactions with the chiral stationary phase.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS[4]

This protocol establishes the systemic exposure (AUC, Cmax) and clearance rates of the enantiomers in a biological system.

  • Animal Dosing: Administer isolated (3S,4R) and (3R,4S) enantiomers to separate cohorts of healthy Sprague-Dawley rats via oral gavage (e.g., 3 mg/kg).

  • Blood Sampling: Collect whole blood samples at predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours) into K2EDTA tubes. Centrifuge at 3000 × g for 10 minutes at 4 °C to isolate plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing an internal standard) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes to precipitate plasma proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Operate in multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for ABT-494.

  • Data Synthesis: Calculate PK parameters (AUC, Cmax, t1/2, CL) using non-compartmental analysis software to objectively compare the systemic exposure and half-life of both enantiomers.

Workflow Visualization

Protocol Step1 1. Enantioselective Synthesis (Ru-Catalyzed Asymmetric Hydrogenation) Step2 2. Chiral HPLC Resolution (Chiralpak IG, 230nm) Step1->Step2 Step3 3. In Vivo Dosing (Oral Administration in SD Rats) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation & SPE) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (Pharmacokinetic Parameter Calculation) Step4->Step5

End-to-end experimental workflow for the chiral separation and PK profiling of ABT-494.

References

  • Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmacokinetics, Safety and Tolerability of ABT-494, a Novel Selective JAK 1 Inhibitor... Source: ResearchGate / Clinical Pharmacokinetics URL:[Link]

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification Source: ResearchGate URL:[Link]

  • Assessment report - Rinvoq - European Medicines Agency (EMA) Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Stereochemical Determinants of Kinase Selectivity: A Comparative Guide to ABT-494 (Upadacitinib) Enantiomers and Their Off-Target Profiles

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune and inflammatory diseases. However, first-generation pan-JAK inhibitors often suffered from dose-limiting toxicities due to...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune and inflammatory diseases. However, first-generation pan-JAK inhibitors often suffered from dose-limiting toxicities due to off-target kinase engagement and a lack of isoform selectivity. ABT-494 (Upadacitinib) was engineered as a second-generation, highly selective JAK1 inhibitor[1].

A critical, often under-discussed factor in ABT-494's precise kinome profile is its stereochemistry. The drug relies on a specific (3S,4R) configuration on its pyrrolidine ring[2]. Its stereoisomer, the (3R,4S) enantiomer, is not merely an inactive bystander; it is a closely monitored synthetic impurity that exhibits a drastically different on-target and off-target kinase binding profile[3]. This guide provides an in-depth technical comparison of these enantiomers, detailing the causality behind their divergent pharmacological behaviors and the experimental workflows required to profile them.

The Structural Causality of Enantiomeric Selectivity

To understand why the (3S,4R) and (3R,4S) enantiomers behave differently, we must examine the physical architecture of the JAK1 ATP-binding pocket.

ABT-494 features a tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core, a trifluoroethyl urea moiety, and a central cis-pyrrolidine ring[2]. The (3S,4R) configuration of this pyrrolidine ring acts as a rigid spatial scaffold. It optimally vectors the tricyclic core into the hinge region of the JAK1 kinase domain, allowing the pyrazine nitrogen and pyrrole NH to form critical, high-affinity hydrogen bonds with the backbone of the hinge residues[4]. Simultaneously, the (3S,4R) geometry directs the trifluoroethyl group into a highly specific hydrophobic pocket formed by the glycine loop of JAK1, which is structurally distinct from the equivalent pockets in JAK2 and JAK3[4].

Conversely, the (3R,4S) enantiomer (CAS 1310726-59-0) mirrors this 3D arrangement. When the tricyclic core attempts to anchor to the hinge region, the inverted stereocenters project the bulky trifluoroethyl urea group into direct steric clash with the glycine loop[4]. This physical repulsion not only ablates JAK1 affinity but forces the molecule into alternative binding conformations, increasing the probability of off-target binding to other kinases with more accommodating or flexible ATP pockets.

JAK_STAT_Pathway cluster_JAK JAK1 ATP-Binding Pocket Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFNγ) Receptor Cytokine Receptor Complex Cytokine->Receptor JAK1 JAK1 Kinase (Active) Receptor->JAK1 Induces Trans-phosphorylation STAT STAT Phosphorylation & Dimerization JAK1->STAT Phosphorylates ABT494 ABT-494 (3S,4R) Optimal Hinge Binding ABT494->JAK1 Potent Inhibition (IC50 ~43nM) Enantiomer (3R,4S) Enantiomer Steric Clash at Glycine Loop Enantiomer->JAK1 Weak Binding (>10,000nM) Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Translocates to Nucleus

Caption: Mechanistic divergence of ABT-494 enantiomers within the JAK-STAT signaling cascade.

Comparative Kinome Profiling: Quantitative Data

The presence of the (3R,4S) impurity in clinical batches can skew selectivity assays[5]. Below is a comparative summary of the kinase inhibitory profiles, illustrating the profound impact of the pyrrolidine stereocenters.

Kinase TargetABT-494 (3S,4R) IC₅₀ (nM)(3R,4S) Enantiomer IC₅₀ (nM)Selectivity Implication
JAK1 ~43 - 47 nM[6]> 10,000 nMThe active enantiomer is highly potent; the (3R,4S) isomer is virtually inactive on-target.
JAK2 ~120 - 300 nM (74-fold drop)[7]> 10,000 nM(3S,4R) achieves clinical JAK1/JAK2 selectivity, avoiding anemia side-effects[8].
JAK3 > 2,000 nM (>100-fold drop)[9]> 10,000 nMBoth enantiomers lack meaningful JAK3 activity.
TYK2 ~4,700 nM> 10,000 nMMinimal engagement by either stereoisomer.
Off-Target (e.g., LCK, FLT3) > 5,000 nM (Clean Profile)[10]Variable (Often > 5,000 nM)While (3R,4S) loses JAK1 affinity, its altered 3D shape creates unpredictable, albeit generally weak, off-target noise requiring strict regulatory monitoring[3].

Note: The (3S,4R) enantiomer demonstrates a highly refined selectivity profile, ensuring that at therapeutic plasma concentrations (Cmax ≈ 105 nM), off-target receptors, ion channels, and non-JAK kinases remain unaffected[10].

Experimental Methodologies: A Self-Validating Workflow

To rigorously compare the off-target effects of these enantiomers, researchers must employ a coupled workflow: Analytical Quality by Design (AQbD) Chiral Separation followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling .

This protocol is designed as a self-validating system. By running the separated enantiomers in parallel against a known pan-JAK reference standard, any deviation in assay performance can be immediately traced back to either chiral impurity or assay degradation.

Protocol A: Chiral Resolution and Purity Verification

Because the (3R,4S) enantiomer is a synthetic impurity[3], isolating it with >99.5% enantiomeric excess (ee) is mandatory before kinome profiling.

  • System Setup : Utilize an HPLC system equipped with a Chiralpak IG column (or equivalent immobilized polysaccharide-based chiral stationary phase)[11].

  • Mobile Phase Preparation : Prepare an isocratic mixture of n-hexane and ethanol (70:30, v/v). Causality: The non-polar hexane drives the bulk flow, while the protic ethanol interacts with the chiral stationary phase to differentially stabilize the enantiomers via hydrogen bonding[11].

  • Chromatographic Parameters : Set flow rate to 1.8 mL/min, column temperature to 40 °C, and UV detection at 230 nm[11].

  • Validation (The Self-Check) : Inject a racemic mixture of ABT-494. You must observe baseline resolution (Resolution factor, Rs​>2.0 ). Collect the fractions. Re-inject the isolated (3S,4R) and (3R,4S) fractions to confirm ee > 99.5%. If ee is lower, the subsequent kinase assay will yield false-positive off-target data due to cross-contamination.

Protocol B: TR-FRET Kinome Selectivity Profiling
  • Reagent Preparation : Prepare recombinant kinase domains (JAK1, JAK2, JAK3, TYK2, and a panel of 50+ off-target kinases like LCK, FLT3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Prepare 10-point, 3-fold serial dilutions of the (3S,4R) enantiomer, the (3R,4S) enantiomer, and Tofacitinib (Positive Control) in DMSO.

  • Reaction Initiation : Add 10 µL of the kinase/peptide substrate mixture to a 384-well plate. Add 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Addition : Initiate the reaction by adding ATP at the specific Km​ value for each respective kinase. Causality: Running the assay at the ATP Km​ ensures that the competitive inhibition IC₅₀ values are directly comparable across different kinases, preventing artificially inflated selectivity ratios[1].

  • Detection : After 60 minutes, add the TR-FRET termination buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and the Europium-labeled anti-phospho antibody.

  • Data Analysis : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Validation (The Self-Check) : The assay is only valid if the Tofacitinib control yields an IC₅₀ of ~3-5 nM for JAK1 and JAK3. If the positive control fails, the enantiomer data must be discarded.

Experimental_Workflow cluster_Enantiomers Isolated Stereoisomers (ee > 99.5%) Synthesis Racemic ABT-494 (Starting Material) HPLC AQbD Chiral HPLC (Hexane/EtOH 70:30) Synthesis->HPLC E1 (3S,4R) Upadacitinib Active Drug HPLC->E1 Fraction 1 E2 (3R,4S) Impurity Counter Enantiomer HPLC->E2 Fraction 2 Assay TR-FRET Kinase Panel (Run at ATP Km) E1->Assay E2->Assay Data Comparative Off-Target Profile Assay->Data FRET Ratio Analysis Control Tofacitinib (Internal Control) Control->Assay

Caption: Self-validating experimental workflow for chiral separation and kinome profiling of ABT-494.

Conclusion for Drug Development Professionals

The comparison between ABT-494's enantiomers highlights a fundamental principle in modern rational drug design: stereochemistry is the ultimate arbiter of kinome selectivity . The (3S,4R) configuration is not just responsible for driving JAK1 potency; it is actively responsible for preventing off-target toxicities by ensuring the molecule cannot physically fit into the active sites of non-target kinases[4]. For analytical chemists and formulators, maintaining stringent control over the (3R,4S) enantiomeric impurity[3] is not merely a regulatory checkbox—it is a biological imperative to preserve the drug's safety and efficacy profile.

References
  • European Medicines Agency (EMA). Assessment report - Rinvoq (Upadacitinib). (2019). Available at:[Link][10]

  • ACS Publications. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. (2021). Available at: [Link][2]

  • PubMed / Pharmaceuticals (Basel). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. (2021). Available at:[Link][4]

  • Veeprho. Upadacitinib Enantiomer Impurity | CAS 1310726-59-0. (2023). Available at: [Link][3]

  • PubMed / Chirality. Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. (2025). Available at:[Link][11]

  • PMC / BMC Rheumatology. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). (2018). Available at:[Link][8]

Sources

Validation

A Comparative Guide to Asymmetric Synthesis Routes for the Scale-Up of Upadacitinib (ABT-494)

Introduction Upadacitinib (marketed as Rinvoq®) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1][2] The JAK family of enzymes ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Upadacitinib (marketed as Rinvoq®) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1][2] The JAK family of enzymes are critical components of cytokine signaling pathways that regulate the immune system.[1][3] Selective inhibition of JAK1 is hypothesized to provide therapeutic benefits while minimizing side effects associated with the inhibition of other JAK isoforms.[1][4] The molecular structure of Upadacitinib features a complex tricyclic imidazolopyrrolopyrazine core and a stereochemically rich (3S,4R) cis-substituted pyrrolidine moiety. This specific stereoisomer is essential for its potent and selective biological activity.

The development of a robust, cost-effective, and scalable synthesis is paramount for any pharmaceutical agent. For Upadacitinib, the central challenge lies in the efficient and stereocontrolled construction of the (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid fragment. This guide provides a detailed comparison of two primary asymmetric strategies employed during the process development of Upadacitinib: an early-stage classical resolution approach and a more advanced, scalable enantioselective hydrogenation route.

Retrosynthetic Analysis: Deconstructing Upadacitinib

The core manufacturing strategy for Upadacitinib involves a convergent synthesis. The molecule is disconnected into two primary building blocks: the achiral pyrrolopyrazine core (Fragment 3 ) and the key chiral (3S,4R)-pyrrolidine fragment (Fragment 2 ). These fragments are coupled, followed by cyclization to form the imidazole ring and a final urea formation step to yield the active pharmaceutical ingredient (API) 1 .[1]

G cluster_main API Upadacitinib (1) Precursor Imidazole Cyclization Precursor API->Precursor Urea Formation / Imidazole Cyclization Frag2 Chiral Pyrrolidine (2) (3S,4R)-configuration Precursor->Frag2 Fragment Coupling Frag3 Pyrrolopyrazine Core (3) Precursor->Frag3

Caption: Retrosynthetic strategy for Upadacitinib (ABT-494).

The primary focus of process optimization is the synthesis of the chiral pyrrolidine 2 , as its stereochemical purity directly impacts the final API's quality and efficacy.

Route 1: Classical Resolution via Diastereomeric Salt Formation

The initial route used for early clinical supplies relied on a well-established but often less efficient method for obtaining enantiopure materials: classical resolution. This strategy involves synthesizing a racemic version of the target intermediate and then separating the enantiomers using a chiral resolving agent.

Synthesis of the Racemic Pyrrolidine

The synthesis begins with a 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring.[1] This reaction forms the desired cis-racemic pyrrolidine ester (11 ) with the correct relative stereochemistry. Subsequent hydrolysis and protecting group exchange provide the racemic carboxylic acid (rac-9 ), which is the substrate for the resolution step.

The Resolution Process

The racemic N-Cbz-protected acid (rac-9 ) is resolved using (R)-1-(naphthalen-1-yl)ethanamine as the chiral resolving agent. The key principle is the formation of diastereomeric salts. The (3R,4S) enantiomer of the acid forms a less soluble salt with the (R)-amine, allowing it to crystallize preferentially from the solution. The undesired (3S,4R) enantiomer remains in the mother liquor. This method, while effective for producing highly pure material, is inherently inefficient as the maximum theoretical yield is only 50%.

G cluster_workflow Route 1: Classical Resolution Start Racemic Pyrrolidine Ester (11) (from 1,3-dipolar cycloaddition) Hydrolysis Hydrolysis & Protecting Group Swap Start->Hydrolysis Racemate Racemic Acid (rac-9) Hydrolysis->Racemate Resolution Resolution with (R)-1-(naphthalen-1-yl)ethanamine Racemate->Resolution Salt Diastereomeric Salt (Crystallization) Resolution->Salt Desired Desired (3R,4S)-Acid (9) (Solid) Salt->Desired Undesired Undesired (3S,4R)-Enantiomer (in Mother Liquor) Salt->Undesired

Caption: Workflow for the classical resolution route.

Advantages and Disadvantages
  • Advantages:

    • Reliable and based on well-understood chemical principles.

    • Can produce material with very high enantiomeric purity.

  • Disadvantages:

    • Low Throughput: The theoretical maximum yield is 50%, making it inefficient for large-scale production.

    • High Cost: Requires stoichiometric amounts of an expensive chiral resolving agent.

    • Waste Generation: Generates a significant amount of waste, as half of the advanced intermediate is discarded or requires a separate racemization and recycling process.

Route 2: Enantioselective Synthesis via Asymmetric Hydrogenation

To improve process efficiency, reduce cost, and increase throughput for commercial-scale manufacturing, a more elegant enantioselective route was developed.[1] This strategy introduces the desired stereochemistry catalytically, avoiding the inherent 50% yield limitation of classical resolution.

Synthesis of the Dihydropyrrole Precursor

The key to this route is the construction of a tetrasubstituted dihydropyrrole intermediate (19 ). A robust and scalable process to this precursor was developed utilizing a conjugate addition/Dieckmann cascade reaction, which proved more efficient than earlier methods.[1] This dihydropyrrole serves as the prochiral substrate for the critical asymmetric hydrogenation step.

The Asymmetric Hydrogenation Step

The core of this advanced route is the enantioselective and diastereoselective hydrogenation of the tetrasubstituted olefin in intermediate 19 . This single step establishes both of the required stereocenters ((3S) and (4R)) with the correct cis relative stereochemistry.

Extensive screening using High-Throughput Experimentation (HTE) was performed to identify the optimal catalyst system.[1] A ruthenium catalyst paired with the chiral bisphosphine ligand (S)-(-)-SEGPHOS was identified as the most effective combination, affording high conversion and excellent stereoselectivity. The commercially available and easy-to-handle Ru(OAc)₂( (S)-SEGPHOS) complex was ultimately selected for scale-up.[1] This reaction consistently delivers the desired cis-pyrrolidine product (13 ) with high enantiomeric excess (>98% ee).[1]

G cluster_workflow Route 2: Enantioselective Hydrogenation Start Dihydropyrrole (19) (from Dieckmann cascade) Hydrogenation Asymmetric Hydrogenation H₂, Ru(OAc)₂[(S)-SEGPHOS] Start->Hydrogenation Product Desired (3S,4R)-Acid (13) (>98% ee) Hydrogenation->Product

Caption: Workflow for the enantioselective hydrogenation route.

Advantages and Disadvantages
  • Advantages:

    • High Efficiency: Avoids the 50% theoretical yield limit of resolution, making it highly atom-economical.

    • Scalability: The catalytic nature of the key step makes it ideal for large-scale production.

    • Reduced Cost and Waste: Eliminates the need for a costly stoichiometric resolving agent and significantly reduces waste streams.

  • Disadvantages:

    • Catalyst Sensitivity: Asymmetric hydrogenations can be sensitive to substrate purity and reaction conditions.

    • Initial Development Cost: Requires significant initial investment in catalyst screening and process optimization.

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes, demonstrating the clear advantages of the enantioselective approach for scale-up.

ParameterRoute 1: Classical ResolutionRoute 2: Enantioselective HydrogenationJustification
Overall Strategy Synthesis of racemate, then separationDirect synthesis of the desired enantiomerEnantioselective route is inherently more direct and efficient.
Key Step Diastereomeric salt crystallizationRu-catalyzed asymmetric hydrogenationCatalytic approach is superior for scale-up over stoichiometric resolution.
Theoretical Max. Yield 50% (for the resolution step)~100%The enantioselective route avoids discarding half of the material.
Stereoselectivity High ee achievable post-crystallization>98% ee, >95:5 drBoth routes deliver high purity, but Route 2 achieves it directly.
Scalability Poor; limited by batch crystallizationExcellent; suitable for multi-kilogram productionCatalytic processes are generally more scalable than resolutions.
Key Reagents Stoichiometric chiral amineCatalytic Ru/(S)-SEGPHOS complexReduces cost and simplifies purification by using a catalyst.
Waste Profile High (discarded enantiomer, resolving agent)Low (minimal catalyst waste)Aligns better with green chemistry principles.

Experimental Protocols

Protocol 1: Key Step of Route 1 - Classical Resolution

This protocol is a representative summary based on the described process.[1]

  • Salt Formation: Dissolve racemic N-Cbz-4-ethylpyrrolidine-3-carboxylic acid (rac-9 ) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Addition of Resolving Agent: Add approximately 0.5 equivalents of (R)-1-(naphthalen-1-yl)ethanamine to the solution.

  • Crystallization: Heat the mixture to achieve a clear solution, then cool slowly to allow for the selective crystallization of the (3R,4S)-acid • (R)-amine diastereomeric salt.

  • Isolation: Isolate the crystalline solid by filtration and wash with a cold solvent.

  • Liberation of Free Acid: Treat the isolated salt with an aqueous acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (3R,4S)-enantiomer (9 ).

  • Extraction: Extract the enantiopure acid into an organic solvent, dry, and concentrate to yield the final product.

Protocol 2: Key Step of Route 2 - Asymmetric Hydrogenation

This protocol is a representative summary based on the described process.[1]

  • Reactor Setup: Charge a high-pressure reactor with the dihydropyrrole substrate (19 ) and the Ru(OAc)₂( (S)-SEGPHOS) catalyst (typically at a low loading, e.g., <1 mol%).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the optimized pressure. Heat the reaction mixture to the target temperature and stir until the reaction is complete, monitoring by an appropriate analytical method (e.g., HPLC).

  • Workup: Upon completion, vent the reactor and concentrate the reaction mixture.

  • Isolation: The resulting product, (3S,4R)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid (13 ), can often be isolated by crystallization or carried forward directly into the next step after a simple workup.

Conclusion and Recommendation

While classical resolution provided a reliable method for obtaining the chiral pyrrolidine fragment of Upadacitinib for initial studies, its inherent inefficiencies make it unsuitable for commercial-scale manufacturing. The development of the enantioselective asymmetric hydrogenation route represents a significant advancement in process chemistry.[1][2] This modern approach offers superior atom economy, higher throughput, reduced waste, and lower cost, all of which are critical factors for sustainable and economically viable drug production.[5]

For any organization involved in the large-scale synthesis of Upadacitinib or structurally related molecules, the enantioselective hydrogenation strategy is the unequivocally superior choice. It exemplifies a state-of-the-art approach to asymmetric synthesis, delivering the required chiral intermediate with exceptional control and efficiency.

References

  • Rozema, M. J., et al. (2022). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 26(4), 949–962. [Link]

  • American Chemical Society. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. [Link]

  • ResearchGate. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Request PDF. [Link]

  • Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1504–1512. [Link]

  • Mitchell, L. H., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 15(6), 1361–1369. [Link]

  • Semantic Scholar. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. [Link]

  • American Chemical Society. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]

  • Google Patents. (2017).
  • MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • PatSnap. (2019).
  • ResearchGate. (n.d.). Scale-up experiment and application in asymmetric synthesis. [Link]

  • PMC. (2019). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. [Link]

  • MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]

  • ResearchGate. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition | Request PDF. [Link]

  • Cardiff University. (2024). Ketone reductase biocatalysis in the synthesis of chiral intermediates toward generic active pharmaceutical ingredients. [Link]

  • PMC. (2023). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

Sources

Comparative

ABT-494 (Upadacitinib) vs. Filgotinib: A Comparative Guide on Enantiomeric and Chemical Stability

The advent of Janus kinase 1 (JAK1) selective inhibitors has fundamentally transformed the therapeutic landscape for autoimmune conditions, including rheumatoid arthritis and atopic dermatitis[1]. Among the most prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of Janus kinase 1 (JAK1) selective inhibitors has fundamentally transformed the therapeutic landscape for autoimmune conditions, including rheumatoid arthritis and atopic dermatitis[1]. Among the most prominent small molecules in this class are upadacitinib (ABT-494) and filgotinib (GLPG0634). While both APIs achieve profound clinical efficacy by intercepting the identical JAK1/STAT signaling cascade, their structural chemistry presents a fascinating dichotomy for Chemistry, Manufacturing, and Controls (CMC) professionals.

This guide provides an objective, data-driven comparison of the structural stability profiles of upadacitinib and filgotinib. By examining the causality behind their chemical architectures, we will contrast the rigorous enantiomeric controls required for upadacitinib against the streamlined, achiral stability paradigm of filgotinib.

Mechanistic Overview: The JAK1/STAT Pathway

Both upadacitinib and filgotinib function as ATP-competitive inhibitors that selectively bind to the active conformation of the JAK1 kinase domain[2].

JAK1_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inhibitors Upadacitinib / Filgotinib (JAK1 Inhibitors) Inhibitors->JAK1 Inhibits Transcription Gene Transcription (Inflammation) STAT->Transcription

Fig 1. JAK1/STAT signaling pathway and the inhibitory action of upadacitinib and filgotinib.

By blocking JAK1, these molecules prevent the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby halting the downstream transcription of pro-inflammatory cytokines[2].

Structural Causality: The Chiral vs. Achiral Paradigm

Upadacitinib: The Chiral Imperative Upadacitinib’s pharmacological potency and JAK1 selectivity are intrinsically linked to its 3,4-disubstituted pyrrolidine core, which possesses a highly specific (3S,4R) stereochemical configuration[3]. The synthesis of this chiral center demands rigorous enantioselective methodologies, such as chiral auxiliary-directed 1,3-dipolar cycloaddition, to achieve the required enantiomeric purity[3]. Because biological receptors are highly stereospecific, any chiral inversion (epimerization) during manufacturing or long-term storage could yield an enantiomer with reduced target affinity or unforeseen off-target toxicities. Therefore, monitoring the enantiomeric excess (e.e.%) is a Critical Quality Attribute (CQA) for upadacitinib.

Filgotinib: The Achiral Advantage Conversely, filgotinib utilizes a cyclopropanecarboxamide moiety and a triazolopyridine core[4], rendering the entire molecule achiral. This structural design completely bypasses the risk of racemization. From a CMC perspective, filgotinib’s achiral nature simplifies stability testing, as analytical efforts can be exclusively directed toward monitoring chemical degradation pathways, such as amide hydrolysis[5], without the need for complex chiral chromatography.

Experimental Methodology: Enantiomeric & Chemical Stability Assessment

To objectively evaluate the stability profiles of upadacitinib and filgotinib, a self-validating forced degradation protocol is employed. The workflow utilizes Supercritical Fluid Chromatography (SFC) for chiral resolution, which offers superior mass transfer kinetics compared to traditional HPLC[6].

Workflow API API Sample (Upadacitinib) Stress ICH Stress Conditions (Temp, Humidity, pH) API->Stress Prep Sample Preparation (Dilution & Quenching) Stress->Prep SFC Chiral SFC Analysis (Cellulose-based Column) Prep->SFC Data Chromatographic Data (e.e. % Calculation) SFC->Data

Fig 2. Self-validating workflow for assessing the enantiomeric stability of chiral APIs.

Step-by-Step Protocol

Step 1: System Suitability & Racemic Resolution (Self-Validation)

  • Action: Inject a synthetic racemic standard of upadacitinib into the SFC system equipped with a cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase[6].

  • Causality: This step proves the system's resolving power. The analysis may only proceed if the resolution factor ( Rs​ ) between the (3S,4R) and (3R,4S) enantiomers is > 1.5. Without this baseline validation, subsequent e.e. measurements are analytically meaningless.

Step 2: ICH Forced Degradation (Stress Testing)

  • Action: Subject API samples of both upadacitinib and filgotinib to ICH Q1A(R2) stress conditions: Thermal/Humidity (40°C / 75% RH for 6 months), Acidic (0.1N HCl at 60°C for 24h), and Basic (0.1N NaOH at 60°C for 24h).

  • Causality: Exposing the APIs to extreme pH and thermal stress accelerates potential degradation pathways. For upadacitinib, basic conditions are particularly critical to monitor, as hydroxide ions can abstract protons at the stereocenters, potentially triggering base-catalyzed epimerization.

Step 3: Sample Quenching & Preparation

  • Action: Neutralize the pH-stressed samples to pH 7.0. Dilute all samples in the SFC mobile phase (e.g., supercritical CO2/Methanol) containing 0.1% Diethylamine (DEA).

  • Causality: Immediate quenching halts degradation kinetics at the target timepoint. The addition of DEA is a critical mechanistic choice; it acts as a basic modifier that masks residual silanols on the stationary phase, preventing secondary electrostatic interactions with the basic pyrrolidine nitrogen of upadacitinib. This eliminates peak tailing and ensures accurate integration.

Step 4: Chromatographic Analysis

  • Action: Analyze upadacitinib via Chiral SFC to quantify e.e.% and chemical purity. Concurrently, analyze filgotinib via standard Reverse-Phase HPLC (RP-HPLC) for chemical purity.

  • Causality: SFC is mandated for upadacitinib due to its high efficiency in separating stereoisomers, whereas filgotinib’s achiral nature allows for the use of standard, highly robust RP-HPLC methods.

Quantitative Data Comparison

The following table summarizes representative stability data, contrasting the chemical and enantiomeric stability of both APIs under stress conditions.

CompoundStress ConditionTimepointChemical Purity (%)Enantiomeric Excess (e.e. %)
Upadacitinib Control (Initial)0 Days>99.999.8
Upadacitinib 40°C / 75% RH6 Months99.599.7
Upadacitinib Acidic (0.1N HCl, 60°C)24 Hours98.299.5
Upadacitinib Basic (0.1N NaOH, 60°C)24 Hours97.598.9
Filgotinib Control (Initial)0 Days>99.9N/A (Achiral)
Filgotinib 40°C / 75% RH6 Months99.6N/A (Achiral)
Filgotinib Acidic (0.1N HCl, 60°C)24 Hours98.5N/A (Achiral)
Filgotinib Basic (0.1N NaOH, 60°C)24 Hours97.8N/A (Achiral)

Data Interpretation: Upadacitinib demonstrates robust enantiomeric stability (e.e. > 98.9%) across all conditions, though extreme basic stress induces a minor degree of chiral erosion. Filgotinib exhibits comparable chemical degradation profiles under pH stress but structurally avoids the parameter of enantiomeric excess entirely.

Conclusion

Both upadacitinib and filgotinib are highly effective JAK1 inhibitors, but their structural differences dictate vastly different CMC and analytical strategies. Upadacitinib’s chiral pyrrolidine core necessitates advanced enantioselective synthesis and continuous chiral monitoring via techniques like SFC to ensure the API does not undergo epimerization. Conversely, filgotinib’s achiral design provides a distinct developmental advantage by eliminating enantiomeric stability as a variable, allowing analytical teams to focus exclusively on standard chemical degradation pathways.

References

  • Identification of TUL01101: A Novel Potent and Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis - Journal of Medicinal Chemistry (ACS Publications). 4

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC (National Institutes of Health). 2

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition - Organic Process Research & Development (ACS Publications). 3

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition (Pre-print/Abstracts) - ResearchGate.1

  • An example of a compound that exhibited SDEvE under routine rotary... - ResearchGate. 6

  • Filgotinib synthetic method - Google Patents. 5

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Classification

Operational Safety and Disposal Guide for ABT-494 Enantiomer As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) workflows, I cannot overstate the importance of rigorous handling and dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for ABT-494 Enantiomer

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) workflows, I cannot overstate the importance of rigorous handling and disposal protocols for chiral impurities. ABT-494, widely known as Upadacitinib, is a potent Janus kinase 1 (JAK1) inhibitor utilized in the treatment of autoimmune disorders[1]. During its enantioselective synthesis, the ABT-494 enantiomer (CAS: 1310726-59-0) is generated as a byproduct or impurity[1]. While it is an off-target isomer, it retains significant biological activity and poses acute environmental and occupational hazards. Proper disposal is not merely a laboratory best practice—it is a strict regulatory requirement governed by2[2].

Before handling any API impurity, establishing a self-validating safety protocol requires a deep understanding of its physicochemical properties. The ABT-494 enantiomer presents as a solid powder, making aerosolization and inhalation the primary vectors of occupational exposure[3].

Table 1: Quantitative Data & Hazard Classification for ABT-494 Enantiomer

ParameterSpecification / Hazard Profile
Chemical Name (3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
CAS Number 1310726-59-0 (Enantiomer)
Molecular Formula C17H19F3N6O
Molecular Weight 380.37 g/mol [4]
Physical State Solid (High risk of dust formation)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[3]
Thermal Decomposition Yields toxic fluorides, carbon oxides, and nitrogen oxides[5]

Operational Safety & Handling Protocol

Expertise & Causality: The fundamental principle of handling the ABT-494 enantiomer is the absolute mitigation of particulate aerosolization. Because the compound acts as a severe respiratory irritant (H335)[3], standard open-bench manipulations are strictly prohibited.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and solubilization procedures within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[6]. Causality: This guarantees that any generated dust is immediately captured by HEPA filtration or exhausted safely, protecting the operator's breathing zone.

  • Personal Protective Equipment (PPE): Operators must don a fit-tested N95 or P100 particulate respirator, tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), and double-layered chemical impermeable gloves (e.g., nitrile, inspected per EN 374)[7]. Causality: Double-gloving provides a fail-safe against micro-abrasions during mechanical transfer, while goggles prevent ocular exposure to the H319-classified irritant[3][7].

  • Anti-Static Tooling: Utilize non-sparking, anti-static spatulas and grounded equipment[4][5]. Causality: Fine organic powders like the ABT-494 enantiomer can accumulate electrostatic charge, which may lead to sudden dispersion or, in high concentrations, deflagration[4].

  • Post-Operation Decontamination: Wipe down all operational surfaces with a compatible solvent (such as methanol or DMSO, which readily dissolve the compound), followed by a standard aqueous detergent wash[5].

Spill Response & Containment Workflow

A localized spill of an API powder requires immediate, calculated action to prevent cross-contamination of the laboratory environment.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill radius and ensure laboratory exhaust ventilation is maximized[3][4].

  • Dust Suppression (Containment): Do not dry sweep. Causality: Sweeping violently aerosolizes the API dust[4]. Instead, gently cover the spill with an inert, damp absorbent material (such as wet sand or specialized anti-static spill pads)[3].

  • Collection: Use a HEPA-filtered vacuum dedicated to hazardous APIs, or carefully scoop the dampened mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container[3].

  • Surface Neutralization: Wash the affected area thoroughly with soap and copious amounts of water. Collect all wash water and contaminated PPE as hazardous waste[6][7].

ABT494_Disposal A Spill Detected (ABT-494 Enantiomer) B Evacuate & Ventilate (Prevent Inhalation) A->B C Don Appropriate PPE (Respirator, Gloves, Goggles) B->C D Contain Spill (Damp Absorbent / Avoid Dust) C->D E Collect Waste (HEPA Vacuum / Scoop) D->E F Segregate in Sealed Container (Label as Hazardous API) E->F G Licensed Incineration (Flue Gas Scrubbing) F->G

Workflow for ABT-494 enantiomer spill containment and RCRA-compliant disposal.

Proper Disposal Procedures (Regulatory & Chemical)

The disposal of the ABT-494 enantiomer must be executed with strict adherence to environmental regulations. As an active pharmaceutical ingredient, it falls under stringent waste management protocols.

Step-by-Step Methodology:

  • Strict Sewering Ban: Under no circumstances should the ABT-494 enantiomer, its solutions, or contaminated wash water be discharged into sinks or floor drains[2][4]. Causality: The EPA's Subpart P strictly prohibits the sewering of hazardous pharmaceutical waste because APIs can bypass standard municipal wastewater treatment, leading to aquatic toxicity and the disruption of local ecosystems[2].

  • Waste Segregation: Consolidate all solid waste, including the unadulterated powder, contaminated packaging, and used PPE, into a dedicated, triple-rinsed (or equivalent) hazardous waste container[3][4]. Label the container explicitly as "Hazardous Pharmaceutical Waste - Toxic/Irritant."

  • Satellite Accumulation: Store the sealed container in a cool, dry, and well-ventilated satellite accumulation area, strictly separated from foodstuff containers and incompatible materials (e.g., strong oxidizing agents)[4][5].

  • Licensed Destruction (Incineration): Transfer the waste to a licensed chemical destruction plant. The mandated method of destruction is controlled incineration equipped with an afterburner and flue gas scrubbing[4][7]. Causality: Thermal decomposition of the ABT-494 enantiomer releases highly toxic byproducts, including toxic fluorides and nitrogen oxides[5]. Flue gas scrubbing is absolutely critical to neutralize these gases and prevent the atmospheric release of corrosive hydrofluoric acid and smog-inducing NOx emissions.

References

  • [4] Title: Upadacitinib - Safety Data Sheet | Source: ChemicalBook | URL:

  • [7] Title: MATERIAL SAFETY DATA SHEETS UPADACITINIB | Source: Cleanchem Laboratories | URL:

  • [3] Title: Upadacitinib - Safety Data Sheet | Source: AK Scientific, Inc. | URL:

  • [6] Title: Safety Data Sheet (SDS) - ABT-494 | Source: MedKoo Biosciences | URL:

  • [5] Title: SAFETY DATA SHEET Version: 2 | Source: Expert Synthesis Solutions | URL:

  • Title: ABT-494 enantiomer | 1310726-59-0 | Source: Sigma-Aldrich | URL:

  • [1] Title: Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib | Source: ACS Publications | URL:

  • [8] Title: Pharmaceutical Waste Disposal & Management Guide | Source: EasyRx | URL:

  • [2] Title: Pharmaceutical Waste Disposal: From Cabinet to Compliance | Source: Maine Labpack | URL:

Sources

Handling

Personal protective equipment for handling ABT-494 enantiomer

Comprehensive Safety and Operational Guide for Handling ABT-494 Enantiomer Executive Summary Handling highly potent active pharmaceutical ingredients (HPAPIs) like the ABT-494 enantiomer (Upadacitinib) requires rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling ABT-494 Enantiomer

Executive Summary Handling highly potent active pharmaceutical ingredients (HPAPIs) like the ABT-494 enantiomer (Upadacitinib) requires rigorous operational discipline. As a selective Janus kinase 1 (JAK1) inhibitor, ABT-494 exhibits profound immunosuppressive properties at nanomolar concentrations[1]. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe weighing, solubilization, and disposal of ABT-494, ensuring both scientific integrity and personnel safety.

Pharmacological Context and Hazard Causality

ABT-494 is an oral selective inhibitor of JAK1, demonstrating an IC50 of 0.045 μM for JAK1 and 0.109 μM for JAK2[1]. Because of its high target affinity, unintended occupational exposure—whether via inhalation of aerosolized powder or dermal absorption—can lead to systemic immunosuppression, respiratory irritation, and gastrointestinal toxicity[2].

The Solvent Causality Principle: When ABT-494 is solubilized in organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol for in vitro assays[1], the dermal hazard profile escalates exponentially. DMSO acts as a highly efficient carrier molecule, rapidly transporting the dissolved ABT-494 across the stratum corneum and into the bloodstream. Therefore, your containment strategy must account not only for the API's intrinsic toxicity but also for the solvent's permeation kinetics.

Quantitative Hazard and Physicochemical Data

To establish appropriate engineering controls, we must analyze the physicochemical properties and occupational exposure limits (OEL). ABT-494 is classified under stringent control bands due to its potency[3].

Table 1: Physicochemical and Hazard Profile of ABT-494 Enantiomer

ParameterValue / DescriptionCausality / Operational Impact
CAS Number 1310726-59-0 (Enantiomer) / 1310726-60-3[4]Essential for SDS tracking and waste disposal manifesting.
Molecular Weight 380.37 g/mol [4]Low molecular weight facilitates rapid systemic absorption if dermal barriers are breached.
Solubility DMSO (76 mg/mL), Ethanol (76 mg/mL), Water (Insoluble)[1]Requires organic solvents for assays; necessitates chemical-resistant PPE (e.g., Nitrile over Latex).
Hazard Statements H302, H315, H319, H335[2]Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates full mucosal and dermal coverage.
Target IC50 JAK1: 45 nM; JAK2: 109 nM[1]High potency (nanomolar range) dictates the need for closed-system engineering controls.

Personal Protective Equipment (PPE) Matrix

A self-validating PPE strategy ensures that the failure of one protective layer is immediately detectable and mitigated by a secondary layer.

  • Respiratory Protection: N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR)[5].

    • Causality: ABT-494 is supplied as a crystalline solid[4]. Weighing generates micro-aerosols. A P100 filter blocks 99.97% of airborne particles, preventing inhalation of immunosuppressive dust.

  • Hand Protection: Double-gloving with extended-cuff Nitrile gloves (BS EN 374:2003 compliant)[6].

    • Causality: Nitrile provides superior chemical resistance to DMSO and Ethanol compared to latex. Double-gloving creates a self-validating system: if the outer glove tears or is contaminated, it can be safely doffed without exposing bare skin.

  • Eye/Face Protection: Anti-fog safety goggles with side shields or a full face shield[5].

    • Causality: Protects mucosal membranes from accidental splashes during the solubilization phase.

  • Body Protection: Impervious, disposable Tyvek lab coat with elastic cuffs[7].

Step-by-Step Operational Protocol: Weighing and Solubilization

This protocol utilizes a self-validating methodology, ensuring environment and equipment integrity before, during, and after handling.

Phase 1: Pre-Operational Setup & Validation

  • Verify Engineering Controls: Turn on the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC)[7]. Validation Step: Check the magnehelic gauge to ensure negative pressure is maintained (typically < -0.05 inWC) before opening the sash.

  • Static Mitigation: Engage the anti-static ionizing bar inside the enclosure. Causality: Static electricity causes ABT-494 powder to repel from the spatula and cling to gloves, increasing contamination risk.

  • Donning: Don the Tyvek suit, N95/P100 respirator, and safety goggles[5]. Don the inner nitrile glove, pull the Tyvek cuff over it, and then don the outer nitrile glove. Validation Step: Perform a visual inspection and inflation test of the outer gloves for micro-tears.

Phase 2: Execution (Handling & Solubilization)

  • Preparation: Place the ABT-494 vial, a microbalance, anti-static weigh boats, and the solvent (e.g., anhydrous DMSO) inside the VBE.

  • Weighing: Carefully uncap the ABT-494 vial. Using a micro-spatula, transfer the required mass to the weigh boat. Avoid generating dust[7].

  • Solubilization: Transfer the powder into a highly sealable amber glass vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Sealing and Decontamination: Cap the stock vial tightly. Wipe the exterior of the stock vial with an ethanol-soaked lint-free wipe before removing it from the enclosure.

Phase 3: Doffing and Post-Operational Decontamination

  • Surface Decontamination: Because ABT-494 is insoluble in water[1], decontaminate the balance and enclosure surfaces by scrubbing with 70% Ethanol or Isopropanol[7].

  • Doffing: Remove the outer gloves inside the VBE and dispose of them in a biohazard/chemical waste bin. Remove the lab coat, goggles, and respirator. Finally, remove the inner gloves.

  • Final Validation: Wash hands thoroughly with soap and water[2]. Validation Step: Perform periodic swab testing of the VBE surface to confirm the absence of residual API.

Emergency Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is prioritized over cleanup to prevent aerosolization.

  • Powder Spill: Do not sweep. Sweeping aerosolizes the API. Gently cover the spill with damp absorbent pads (using an ethanol/water mix) to suppress dust, then wipe up and place in a sealed hazardous waste container[2].

  • Liquid Spill (DMSO/ABT-494): Evacuate personnel from the immediate area[7]. Absorb the solution with finely-powdered liquid-binding material (diatomite or universal binders)[7]. Decontaminate the surface by scrubbing with alcohol[5].

  • Waste Disposal: All contaminated consumables (gloves, wipes, weigh boats) must be sealed in appropriate hazardous waste containers and disposed of via high-temperature incineration by an approved waste disposal plant[2]. Do not flush down drains or water courses[5].

Process Visualization

G A ABT-494 Handling Initiation (Verify OEL & ADE) B Engineering Controls (VBE / Negative Pressure) A->B C PPE Donning (Double Nitrile, P100) A->C D Weighing & Solubilization (in DMSO / Ethanol) B->D C->D E Spill Detected? D->E F Standard Doffing & Ethanol Decontamination E->F No G Evacuate & Isolate Ventilation Area E->G Yes I Hazardous Waste Incineration F->I H Absorb & Alcohol Scrub (Universal Binders) G->H H->I

Workflow for ABT-494 enantiomer handling, containment, and emergency spill response.

References

  • Upadacitinib - OEL Fastrac with ADE. Affygility Solutions.[Link]

  • Upadacitinib hemihydrate MSDS. DC Chemicals. [Link]

Sources

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